molecular formula C98H124N24O14 B15562789 PuroA

PuroA

カタログ番号: B15562789
分子量: 1862.2 g/mol
InChIキー: ZREZODNIKAVILQ-ARLVVSSISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PuroA is a useful research compound. Its molecular formula is C98H124N24O14 and its molecular weight is 1862.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C98H124N24O14

分子量

1862.2 g/mol

IUPAC名

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C98H124N24O14/c1-55(2)84(120-94(133)82-38-22-42-122(82)97(136)68(101)43-57-23-5-4-6-24-57)95(134)121-85(56(3)123)96(135)119-81(48-62-53-110-73-34-16-11-29-67(62)73)91(130)114-76(37-21-41-105-98(103)104)88(127)116-80(47-61-52-109-72-33-15-10-28-66(61)72)93(132)118-78(45-59-50-107-70-31-13-8-26-64(59)70)90(129)113-75(36-18-20-40-100)87(126)115-79(46-60-51-108-71-32-14-9-27-65(60)71)92(131)117-77(44-58-49-106-69-30-12-7-25-63(58)69)89(128)112-74(35-17-19-39-99)86(125)111-54-83(102)124/h4-16,23-34,49-53,55-56,68,74-82,84-85,106-110,123H,17-22,35-48,54,99-101H2,1-3H3,(H2,102,124)(H,111,125)(H,112,128)(H,113,129)(H,114,130)(H,115,126)(H,116,127)(H,117,131)(H,118,132)(H,119,135)(H,120,133)(H,121,134)(H4,103,104,105)/t56-,68+,74+,75+,76+,77+,78+,79+,80+,81+,82+,84+,85+/m1/s1

InChIキー

ZREZODNIKAVILQ-ARLVVSSISA-N

製品の起源

United States

Foundational & Exploratory

The PuroA Peptide: A Technical Guide to a Promising Antimicrobial and Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the PuroA peptide, a synthetic tryptophan-rich antimicrobial peptide with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details its core properties, mechanisms of action, and the experimental methodologies used for its characterization.

Core Concepts: Origin and Physicochemical Properties

This compound is a synthetic 13-residue peptide derived from the tryptophan-rich domain of puroindoline A, a protein found in wheat endosperm.[1][2] Its amino acid sequence is FPVTWRWWKWWKG-NH2 .[1] The C-terminal amidation is a crucial feature, as its removal leads to a twofold decrease in antimicrobial potency.[1]

This compound is a cationic peptide, a characteristic that, along with its high tryptophan content, is fundamental to its biological activity.[1][3] Tryptophan residues have a high propensity to partition into the membrane interface, facilitating the peptide's interaction with cell membranes.[3][4] The peptide's structure is largely unstructured in aqueous solution but adopts a more defined amphipathic conformation upon binding to membrane-mimicking environments.[3][5] This structural transition is key to its membrane-disrupting capabilities.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, primarily as an antimicrobial agent but also showing promise as an anticancer peptide.

Antimicrobial Activity

This compound is effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][4] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that completely inhibits visible growth of a microorganism.

Microorganism Strain MIC (μg/mL) MIC (μM)
Staphylococcus aureusATCC 25923168.7
Escherichia coliATCC 259223217.5
Pseudomonas aeruginosaATCC 2785312568.2
Candida albicansATCC 9002812568.2
Methicillin-resistantS. aureus (MRSA)M1735253217.5
Methicillin-resistantS. aureus (MRSA)M1809203217.5
Anti-Biofilm Activity

This compound and its variants have been shown to significantly inhibit the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and can also eradicate preformed biofilms.[1][2]

Anticancer Activity

Certain variants of this compound, such as the dimeric form, have demonstrated cytotoxicity against cancer cell lines like HeLa cells.[1][2] This suggests a potential application for this compound and its derivatives in oncology.

Mechanisms of Action

The primary mechanism of action for this compound is the disruption of cell membranes. However, evidence also points to intracellular activities.

Membrane Disruption

This compound's cationic nature facilitates its initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids.[3][4] Following this initial binding, the tryptophan-rich domain inserts into the membrane interface, leading to membrane destabilization, pore formation, and leakage of intracellular contents, ultimately causing cell death.[3][4][6]

Intracellular Targeting

Studies have shown that this compound can translocate across the cell membrane and interact with intracellular components.[6] A gel retardation assay has indicated that this compound can bind to DNA, suggesting a secondary mechanism of action that involves the inhibition of essential cellular processes like DNA replication or transcription.[1]

PuroA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Binding Electrostatic Interaction This compound->Binding 1. Initial Contact Insertion Hydrophobic Insertion Binding->Insertion 2. Membrane Penetration Pore Pore Formation Insertion->Pore 3a. Membrane Disruption Translocation Translocation Insertion->Translocation 3b. Cellular Entry Lysis Lysis Pore->Lysis Cell Lysis DNA_Binding DNA Binding Translocation->DNA_Binding 4a. Intracellular Target Apoptosis Apoptosis (Hypothesized) Translocation->Apoptosis 4b. Anticancer Mechanism

Figure 1: Proposed mechanisms of action for the this compound peptide.

Apoptosis Induction (Hypothesized)

In the context of its anticancer activity, it is hypothesized that this compound, like other anticancer peptides, may induce apoptosis in cancer cells. This could occur through the disruption of mitochondrial membranes, leading to the release of pro-apoptotic factors such as cytochrome c. This would then trigger the caspase cascade, leading to programmed cell death.

Apoptosis_Pathway This compound This compound Peptide Mitochondrion Mitochondrion This compound->Mitochondrion Disruption of mitochondrial membrane CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway induced by this compound.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the this compound peptide.

  • Preparation of Microbial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism.

    • Inoculate the colonies into 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland turbidity standard).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial twofold dilutions of the peptide stock solution in a 96-well polypropylene (B1209903) microtiter plate to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the diluted microbial suspension to each well of the 96-well plate containing the serially diluted peptide.

    • Include a positive control for growth (microbial suspension without peptide) and a negative control for sterility (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

MIC_Workflow A Prepare microbial inoculum (0.5 McFarland) C Add microbial suspension to each well A->C B Prepare serial dilutions of this compound peptide in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no growth (MIC) E->F

Figure 3: Workflow for the broth microdilution MIC assay.

Cytotoxicity Assessment: MTT Assay

This protocol assesses the effect of this compound on the viability of mammalian cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound peptide in serum-free cell culture medium.

    • Remove the old medium from the cells and add the peptide dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Remove the MTT-containing medium.

    • Add 100-130 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at a wavelength of 490-590 nm using a microplate reader. Cell viability is proportional to the absorbance.

Anti-Biofilm Activity: Crystal Violet Assay

This protocol quantifies the inhibition of biofilm formation.

  • Biofilm Formation:

    • Dispense a bacterial suspension (adjusted to 0.5 McFarland standard) into the wells of a 96-well flat-bottom plate.

    • Add different concentrations of the this compound peptide to the wells.

    • Include a control group without the peptide.

    • Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing and Staining:

    • Gently remove the medium and wash the wells twice with distilled water to remove planktonic cells.

    • Air-dry the plate for 15 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Solubilization and Quantification:

    • Remove the crystal violet solution and wash the wells with distilled water until the excess stain is removed.

    • Air-dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the crystal violet bound to the biofilm.

    • Transfer 125 µL of the solubilized solution to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570-600 nm. The absorbance is proportional to the biofilm biomass.

Biofilm_Assay_Workflow A Incubate bacteria with This compound in 96-well plate (24-48h) B Wash to remove planktonic cells A->B C Stain with 0.1% Crystal Violet B->C D Wash to remove excess stain C->D E Solubilize bound stain with acetic acid/ethanol D->E F Measure absorbance (570-600 nm) E->F

Figure 4: Workflow for the crystal violet biofilm inhibition assay.

Future Directions

The multifaceted biological activities of the this compound peptide position it as a strong candidate for further therapeutic development. Future research should focus on optimizing its properties through rational design to enhance its antimicrobial and anticancer efficacy while minimizing potential cytotoxicity to host cells. In vivo studies are warranted to evaluate its therapeutic potential in animal models of infection and cancer. Furthermore, elucidating the precise molecular details of its interaction with cell membranes and intracellular targets will be crucial for its advancement as a clinical agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the PuroA Peptide's Mechanism of Action

Abstract: The this compound peptide, a synthetic derivative of the wheat protein puroindoline A, has emerged as a potent antimicrobial agent with a broad spectrum of activity against bacteria and fungi.[1][2] Its efficacy stems from a multi-step mechanism of action that involves both direct interaction with the cell membrane and subsequent engagement with intracellular targets.[3][4] This guide provides a detailed examination of the core mechanisms, supported by quantitative data and experimental protocols, to offer a comprehensive resource for researchers in antimicrobial drug development.

Core Mechanism of Action: A Dual-Phase Model

This compound's antimicrobial activity is not attributed to a single event but rather a sequence of interactions that culminate in cell death.[3][4] The mechanism can be broadly categorized into two primary phases: an initial interaction and translocation at the cell membrane, followed by the disruption of intracellular processes, which ultimately leads to a loss of membrane integrity.

Phase 1: Membrane Binding and Translocation

The initial contact between this compound and a microbial cell is governed by electrostatic interactions.[5][6] As a cationic peptide, this compound is drawn to the net negative charge of microbial membranes, which are rich in anionic components like lipopolysaccharides (in Gram-negative bacteria) or teichoic acids (in Gram-positive bacteria).[6][7]

The peptide's structure is crucial for its function. This compound is a 13-residue fragment (FPVTWRWWKWWKG-NH₂) rich in tryptophan (Trp) residues.[2][7] Upon binding to membrane-mimicking environments, it adopts a partially helical, amphipathic structure.[7] This structure facilitates its insertion into the membrane interface.[2][7] A key feature of this interaction is the formation of energetically favorable cation-π interactions between the positively charged lysine (B10760008) (Lys) and arginine (Arg) residues and the aromatic indole (B1671886) rings of the tryptophan residues.[7] This allows this compound to penetrate more deeply into the bacterial membrane structure.[7]

Live-cell imaging studies on Candida albicans have revealed that the peptide can translocate across the cell membrane without causing immediate, catastrophic disruption.[3][4] This suggests a mechanism that is more complex than simple pore formation in the initial stages.

cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane (Anionic) cluster_intracellular Intracellular Space This compound Free this compound Peptide (Cationic, +) MembraneSurface Membrane Surface Binding This compound->MembraneSurface Electrostatic Attraction MembraneInsertion Amphipathic Insertion (Cation-π Interactions) MembraneSurface->MembraneInsertion Translocation Translocation MembraneInsertion->Translocation IntracellularTargets Intracellular Targets (e.g., Nucleic Acids) Translocation->IntracellularTargets

Caption: Phase 1: this compound membrane binding and translocation sequence.
Phase 2: Intracellular Targeting and Subsequent Membrane Disruption

Once inside the cell, this compound engages with intracellular targets. Real-time imaging experiments with FITC-labeled this compound on C. albicans show that within one minute of application, the peptide interacts with nucleic acids, leading to cell-cycle arrest.[3][4] This rapid intracellular action precedes major membrane damage. The induction of filamentation in E. coli at its minimum inhibitory concentration (MIC) also points towards an intracellular mechanism of action.[1]

Following this intracellular engagement, a secondary, more disruptive membrane event occurs. Propidium iodide (PI) influx assays confirm that significant membrane permeabilization happens approximately 25-45 minutes after the initial peptide interaction.[3] This delayed membrane disruption is the ultimate cause of cell death.[3][4] Scanning electron microscopy (SEM) of both MRSA and C. albicans cells treated with this compound reveals visible damage, including pits and large pores on the cell surface, accompanied by the leakage of cellular material.[1][4] This morphology is consistent with a "carpet model" type collapse of the membrane.[1]

cluster_intracellular Intracellular Events cluster_membrane_disruption Membrane Disruption & Cell Death TargetBinding This compound Binds to Nucleic Acids CellCycleArrest Cell Cycle Arrest TargetBinding->CellCycleArrest MembraneDisruption Secondary Membrane Disruption (Pore Formation) CellCycleArrest->MembraneDisruption Delayed Effect (25-45 min) CellDeath Leakage of Cytoplasmic Contents & Cell Death MembraneDisruption->CellDeath

Caption: Phase 2: this compound intracellular action and cell death pathway.

Quantitative Data: Antimicrobial Activity

The potency of this compound and its rationally designed variants has been quantified using Minimum Inhibitory Concentration (MIC) assays. The data highlights its broad-spectrum activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Selected Variants (µg/mL)

Peptide Sequence E. coli (ATCC 25922) S. aureus (ATCC 25923) P. aeruginosa (ATCC 27853) C. albicans (ATCC 90028) Reference
This compound FPVTWRWWKWWKG-NH₂ 16 8 125 31 [1]
P1 FPVTWRWWKWWKGR -NH₂ 16 8 31 8 [1]
W7 WWRWWKG-NH₂ 4 4 >250 62 [1]
WW WWRWWRW-NH₂ 8 4 >250 125 [1]

| This compound-OH | FPVTWRWWKWWKG-OH | 31 | 16 | 250 | 62 |[1] |

Data presented is the mode of three independent experiments.[1]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of biophysical, microbiological, and advanced imaging techniques.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Methodology: A broth microdilution assay is performed.[8]

  • Preparation: Serial dilutions of the peptide are prepared in a suitable medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL).[8][9]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 24 hours at 37°C for bacteria).[8]

  • Analysis: The MIC is recorded as the lowest peptide concentration in which no visible growth (turbidity) is observed.[1][8]

Live-Cell Imaging and Propidium Iodide (PI) Influx Assay

Objective: To visualize the real-time localization of the peptide and assess the timeline of membrane permeabilization.

Methodology: This protocol combines time-lapse fluorescence microscopy with a membrane integrity dye.[3][4]

  • Labeling: this compound is labeled with a fluorescent tag (e.g., FITC). Target cells (e.g., C. albicans) are stained with a nucleic acid stain (e.g., SYTO).

  • Co-incubation: The labeled peptide is added to the cell suspension. Propidium Iodide (PI), a dye that only enters cells with compromised membranes, is also added.

  • Microscopy: The cells are observed using time-lapse fluorescence microscopy. Images are captured at regular intervals (e.g., every minute).

  • Analysis: The localization of the FITC-PuroA signal is tracked over time. The influx of PI (indicated by red fluorescence) is monitored to determine the point at which membrane integrity is lost.[3]

A Prepare C. albicans Cell Suspension B Label Peptide (FITC-PuroA) and Cells (SYTO) A->B C Add FITC-PuroA and Propidium Iodide (PI) to Cells B->C D Mount on Microscope Slide C->D E Acquire Time-Lapse Images (Fluorescence Microscopy) D->E F Analyze Image Series E->F G Track FITC-PuroA Localization (Translocation into Nucleus) F->G H Measure PI Signal Intensity (Membrane Permeabilization) F->H I Correlate Timelines of Translocation vs. Permeabilization G->I H->I

Caption: Experimental workflow for live-cell imaging and PI influx assay.
Scanning Electron Microscopy (SEM)

Objective: To visualize high-resolution surface morphology changes of microbial cells after peptide treatment.

Methodology:

  • Treatment: Microbial cells (e.g., MRSA M173525) are incubated with the peptide at its MIC for a defined period (e.g., 1 hour).[1] A no-peptide control is also prepared.[4]

  • Fixation: Cells are fixed, typically with a solution like glutaraldehyde, to preserve their structure.

  • Dehydration: The samples are dehydrated through a graded series of ethanol (B145695) concentrations.

  • Drying & Coating: The samples are critical-point dried and then sputter-coated with a conductive metal (e.g., gold or platinum).

  • Imaging: The coated samples are viewed under a scanning electron microscope to observe surface features like pores or membrane blebbing.[1][4]

Conclusion

The mechanism of action for the this compound peptide is a sophisticated, multi-stage process. It begins with a rapid, electrostatically-driven binding to the microbial membrane, facilitated by its unique amphipathic and tryptophan-rich structure.[7] This is followed by translocation into the cytoplasm, where it interacts with intracellular components such as nucleic acids, leading to a disruption of cellular functions like cell division.[3][4] The final, lethal step is a secondary, large-scale disruption of the cell membrane, causing leakage of contents and cell death.[1][3][4] This dual-action mechanism, targeting both extracellular and intracellular components, makes this compound a compelling candidate for further therapeutic development, potentially circumventing resistance mechanisms that target single pathways. Future research should focus on further elucidating the specific intracellular targets and optimizing the peptide's structure to enhance cell selectivity and stability.

References

PuroA Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PuroA is a 13-residue, tryptophan-rich antimicrobial peptide (AMP) derived from the wheat endosperm-specific protein, puroindoline a. Its amino acid sequence is FPVTWRWWKWWKG-NH₂.[1][2][3] This peptide has garnered significant interest due to its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, a process driven by its unique structural and physicochemical properties. Furthermore, studies on this compound and its rationally designed variants have provided valuable insights into the structure-activity relationships of tryptophan-rich AMPs, paving the way for the development of novel anti-infective and potentially anti-cancer therapeutics. This technical guide provides an in-depth overview of the structure, function, and experimental analysis of the this compound peptide.

Molecular Structure

The primary structure of this compound consists of the amino acid sequence FPVTWRWWKWWKG, with the C-terminus amidated. A defining feature of this compound is its high tryptophan (Trp) content, which constitutes 39% of its residues. In an aqueous solution, the peptide does not exhibit a stable, defined secondary structure. However, upon interaction with membrane-mimicking environments, such as SDS micelles or phospholipid vesicles, this compound adopts a partially helical, amphipathic conformation. This induced structure is crucial for its biological activity.

The three-dimensional structure of micelle-bound this compound, determined by two-dimensional nuclear magnetic resonance (NMR) spectroscopy, reveals that the positively charged lysine (B10760008) (Lys) and arginine (Arg) residues are oriented in close proximity to the planar faces of the tryptophan indole (B1671886) rings. This arrangement facilitates the formation of energetically favorable cation-π interactions, which are believed to enhance the peptide's ability to penetrate and disrupt bacterial membranes.

Mechanism of Antimicrobial Action

This compound's primary mode of action is the permeabilization and disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the positively charged this compound and the negatively charged components of bacterial membranes, such as phospholipids.

The proposed mechanism involves the following key steps:

  • Electrostatic Binding: The cationic residues of this compound mediate its initial binding to the anionic surface of the bacterial membrane.

  • Interfacial Partitioning and Structural Transition: The high tryptophan content of this compound facilitates its partitioning into the membrane interface. This interaction with the membrane environment induces a conformational change in the peptide, leading to the formation of an amphipathic helix.

  • Membrane Insertion and Disruption: The amphipathic structure, along with the cation-π interactions, allows for deeper insertion of the peptide into the membrane bilayer. This insertion disrupts the lipid packing and leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

While membrane disruption is the primary bactericidal mechanism, some evidence suggests that this compound may also have intracellular targets, particularly in fungi like Candida albicans. Live-cell imaging has shown that the peptide can translocate across the fungal membrane and potentially interact with intracellular components like DNA.

Signaling Pathway: Proposed Antimicrobial Mechanism of this compound

PuroA_Antimicrobial_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide MembraneSurface Negatively Charged Membrane Surface This compound->MembraneSurface Electrostatic Attraction MembraneCore Lipid Bilayer MembraneSurface->MembraneCore Partitioning & Amphipathic Helix Formation Leakage Leakage of Intracellular Contents MembraneCore->Leakage Membrane Disruption & Pore Formation CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of this compound's antimicrobial action on bacterial cells.

Biological Activity and Quantitative Data

This compound exhibits potent antimicrobial activity against a range of microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of this activity. Below are tables summarizing the MIC values of this compound and some of its rationally designed variants against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Peptide

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coli-16
Staphylococcus aureus-16
Pseudomonas aeruginosa-32
Candida albicans-16
Methicillin-resistant S. aureus (MRSA)M17352532
Methicillin-resistant S. aureus (MRSA)M18092032

Table 2: Physicochemical Properties and Antimicrobial Activity of this compound Variants

PeptideSequenceNet ChargeHydrophobicity (H)Hydrophobic Moment (µH)MIC E. coli (µg/mL)MIC S. aureus (µg/mL)
This compound FPVTWRWWKWWKG-NH₂+3-0.364.881616
P1 FPVTWRWWKWWKG-NH₂+7-0.947.881616
W7 WRWWKWW-NH₂+3-0.534.1944
W8 RWWKWWKG-NH₂+3-0.614.4188
WW WWRWWKWW-NH₂+3-0.424.3184
R6 RWRWKW-NH₂+4-0.803.563216
Data adapted from Reference.

Effects on Mammalian Cells and Host Interaction

While highly effective against microbes, the interaction of this compound with mammalian cells is a critical consideration for its therapeutic development. Studies have shown that this compound and some of its variants can exhibit cytotoxicity towards mammalian cells, including HeLa cells, at higher concentrations. This effect is likely due to interactions with the mammalian cell membrane.

The immunomodulatory properties of this compound have not been extensively characterized. However, it is known that some antimicrobial peptides can influence the host immune response. They can act as signaling molecules, modulating the production of cytokines and chemokines, and influencing inflammatory pathways. Further research is needed to determine if this compound possesses such immunomodulatory activities.

Logical Diagram: this compound Interaction with Host Cells

PuroA_Host_Interaction cluster_effects Effects on Mammalian Cells This compound This compound Peptide Cytotoxicity Cytotoxicity (e.g., HeLa cells) This compound->Cytotoxicity High Concentrations Immunomodulation Potential Immunomodulation (Hypothesized) This compound->Immunomodulation Further Research Needed

Caption: Overview of this compound's known and potential interactions with mammalian cells.

Experimental Protocols

The study of this compound and its analogs involves a variety of biophysical and microbiological techniques. Below are outlines of key experimental protocols.

Peptide Synthesis and Purification

This compound and its variants are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Following synthesis, the peptides are cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptides are confirmed by mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution assay.

  • Preparation of Peptide Solutions: A stock solution of the peptide is prepared and serially diluted in a suitable medium in a 96-well microtiter plate.

  • Bacterial Inoculum: A mid-logarithmic phase bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: The bacterial inoculum is added to the wells containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Membrane Permeabilization Assays
  • Dye Leakage Assay:

    • Large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein) are prepared.

    • The peptide is added to the vesicle suspension.

    • Membrane permeabilization is monitored by measuring the increase in fluorescence as the dye is released from the vesicles.

  • Cytoplasmic Membrane Depolarization Assay:

    • Bacterial cells are incubated with a membrane potential-sensitive dye (e.g., diSC₃-5).

    • The peptide is added to the cell suspension.

    • Depolarization of the cytoplasmic membrane is measured as a change in the fluorescence of the dye.

Structural Analysis by NMR Spectroscopy
  • Sample Preparation: The peptide is dissolved in a buffer containing deuterated SDS micelles to mimic a membrane environment.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., TOCSY, NOESY) are performed.

  • Structure Calculation: The distance restraints derived from the NOESY spectra are used to calculate the three-dimensional structure of the peptide.

Experimental Workflow: From Synthesis to Functional Characterization

PuroA_Workflow cluster_synthesis Peptide Preparation cluster_activity Antimicrobial Activity cluster_mechanism Mechanism of Action cluster_host Host Cell Interaction Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Verification Mass Spectrometry Verification Purification->Verification MIC MIC Assay Verification->MIC Biofilm Biofilm Inhibition Assay Verification->Biofilm Membrane Membrane Permeabilization (Dye Leakage, Depolarization) Verification->Membrane Structure Structural Analysis (NMR in Micelles) Verification->Structure Cytotoxicity Cytotoxicity Assays (e.g., HeLa cells) Verification->Cytotoxicity

Caption: A typical experimental workflow for the study of the this compound peptide.

Future Directions and Therapeutic Potential

The potent antimicrobial activity of this compound, coupled with the growing understanding of its structure-function relationships, makes it a promising candidate for the development of new antimicrobial agents. The ability of some of its variants to inhibit and eradicate biofilms of clinically relevant pathogens like MRSA further enhances its therapeutic potential.

Future research should focus on:

  • Optimizing Selectivity: Designing this compound analogs with enhanced activity against microbial cells and reduced toxicity towards mammalian cells.

  • Investigating Immunomodulatory Effects: Elucidating the potential of this compound to modulate the host immune response to infection.

  • In Vivo Efficacy: Evaluating the efficacy of this compound and its variants in animal models of infection.

  • Exploring Anti-Cancer Potential: Investigating the cytotoxic effects of this compound derivatives against various cancer cell lines.

References

An In-depth Technical Guide to the Antimicrobial Activity Spectrum of PuroA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial peptide PuroA, a synthetic peptide derived from the tryptophan-rich domain of the wheat protein puroindoline A. This compound has demonstrated significant antimicrobial activity against a broad spectrum of pathogens, making it a compelling candidate for further research and development in the face of rising antimicrobial resistance. This document details its activity spectrum through quantitative data, outlines the experimental protocols used for its evaluation, and visualizes its proposed mechanism of action.

Antimicrobial Activity Spectrum of this compound and its Variants

This compound exhibits potent activity against both bacteria and fungi.[1][2] Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism, has been documented against various pathogens. The following table summarizes the MIC values for this compound and several rationally designed variants, providing a comparative look at their antimicrobial potency.

PeptideOrganismMIC (µg/mL)Reference
This compound Escherichia coliNot specified[1]
Staphylococcus aureusNot specified[1]
Methicillin-resistant Staphylococcus aureus (MRSA)16[1]
Candida albicans125[3]
Phytopathogenic fungiNot specified[1]
P1 MRSA16[1]
WW MRSA4[1]
W7 MRSA8[1]
Di-PuroA E. coli> MIC of this compound[1]
S. aureus> MIC of this compound[1]
C. albicansSimilar to this compound[1]
R8 E. coli4x MIC of this compound[1]
S. aureus4x MIC of this compound[1]
C. albicans2x MIC of this compound[1]

Note: Some specific MIC values for E. coli and S. aureus for the parent this compound peptide were not explicitly stated in the provided search results but were used as a baseline for comparison with its variants.

Mechanism of Action

The antimicrobial mechanism of this compound is multifaceted, involving initial interactions with the microbial cell membrane, followed by translocation into the cytoplasm and subsequent disruption of intracellular processes.[3][4] This dual-action mechanism is a promising trait for antimicrobial peptides, as it may reduce the likelihood of resistance development.

The proposed mechanism involves the following key stages:

  • Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[5]

  • Membrane Interaction and Translocation: The tryptophan-rich domain of this compound plays a crucial role in its interaction with the membrane interface.[6] It is suggested that the peptide translocates across the membrane without causing immediate, extensive lysis.[3]

  • Intracellular Targeting: Once inside the cell, this compound is believed to interact with intracellular targets, such as nucleic acids (DNA), leading to the inhibition of essential macromolecular synthesis.[3][4]

  • Membrane Disruption and Cell Death: Following the engagement of intracellular targets, a secondary effect of membrane disruption occurs, leading to the formation of pores, leakage of cellular contents, and ultimately, cell death.[3]

The following diagram illustrates the proposed signaling pathway for this compound's antimicrobial activity:

PuroA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Membrane This compound->Membrane 1. Electrostatic Attraction & Binding IntracellularTargets Intracellular Targets (e.g., Nucleic Acids) Membrane->IntracellularTargets 2. Translocation MacromolecularSynthesis Inhibition of Macromolecular Synthesis IntracellularTargets->MacromolecularSynthesis 3. Binding & Inhibition PoreFormation Pore Formation & Membrane Disruption MacromolecularSynthesis->PoreFormation 4. Secondary Effect CellDeath Cell Death PoreFormation->CellDeath 5. Leakage of Contents

This compound's proposed mechanism of action.

Experimental Protocols

The evaluation of this compound's antimicrobial properties involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

The MIC is determined using a broth microdilution assay.[7] This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Peptide Solutions: A stock solution of the this compound peptide is prepared and serially diluted in a suitable buffer (e.g., 0.2% bovine serum albumin in 0.01% acetic acid) in a 96-well polypropylene (B1209903) microtiter plate.

  • Preparation of Microbial Inoculum: The target microorganism (bacteria or yeast) is cultured in an appropriate growth medium to the exponential phase. The culture is then diluted to a standardized final concentration (e.g., approximately 1 x 105 colony-forming units per milliliter [CFU/mL]).

  • Incubation: Each well containing the serially diluted peptide is inoculated with the microbial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest peptide concentration at which no visible growth of the microorganism is observed.

The general workflow for an MIC determination assay is depicted below:

MIC_Assay_Workflow A Prepare Serial Dilutions of this compound Peptide C Inoculate Peptide Dilutions with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Growth Conditions C->D E Observe for Microbial Growth D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Workflow for MIC determination.

This assay provides insights into the bactericidal or bacteriostatic activity of the peptide over time.

Protocol:

  • Preparation: A suspension of the target microorganism (e.g., C. albicans) is prepared at a specific concentration (e.g., 0.5–2 x 103 cells/mL).[3]

  • Incubation: The cell suspension is incubated with the this compound peptide at a final concentration corresponding to its MIC.[3]

  • Sampling: Aliquots are taken at various time points (e.g., 0, 10, 20, 30, 40, 50, 60, 120, 180, and 240 minutes).[3]

  • Plating and Enumeration: The aliquots are serially diluted and plated on appropriate agar (B569324) plates. After overnight incubation, the number of viable cells is determined by counting the colonies.[3]

This compound and its variants have been assessed for their effects on both the formation and the disruption of pre-formed biofilms, particularly of MRSA.[1][2]

Protocol for Inhibition of Initial Cell Attachment:

  • Incubation: Polystyrene surfaces are exposed to a bacterial suspension in the presence of varying concentrations of the this compound peptide (e.g., 0.5x, 1x, and 2x MIC).[8]

  • Washing: After an incubation period, the surfaces are washed to remove non-adherent cells.

  • Quantification: The remaining attached biomass is quantified, typically using a crystal violet staining method.

Protocol for Eradication of Pre-formed Biofilms:

  • Biofilm Formation: Biofilms of the target microorganism are allowed to form on a suitable surface for a specific period (e.g., 6 hours).[8]

  • Peptide Treatment: The pre-formed biofilms are then treated with different concentrations of the this compound peptide.

  • Incubation and Quantification: Following incubation, the remaining viable cells within the biofilm are quantified to determine the extent of eradication.

Conclusion

The this compound peptide demonstrates a promising broad-spectrum antimicrobial activity profile. Its complex mechanism of action, involving both membrane translocation and intracellular targeting, suggests a lower propensity for resistance development compared to conventional antibiotics that often have a single target. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogues. Future studies focusing on optimizing its efficacy, understanding its in vivo stability and toxicity, and elucidating the precise molecular details of its intracellular interactions will be crucial for its translation into clinical applications.

References

The Genesis and Bioactivity of PuroA: A Tryptophan-Rich Peptide Derived from Puroindoline A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PuroA, a synthetic cationic peptide, has emerged as a significant subject of research in the quest for novel antimicrobial and anticancer agents. Its origin lies in the tryptophan-rich domain (TRD) of puroindoline A (PINA), a small, basic protein found in the endosperm of wheat seeds. This guide provides a comprehensive overview of the genesis of this compound from its parent protein, detailing its discovery and the pivotal role of the TRD. It presents a compilation of quantitative data on its biological activities, outlines key experimental protocols for its study, and visualizes its proposed mechanisms of action through signaling pathway and workflow diagrams. This document is intended to serve as a technical resource for professionals engaged in the fields of peptide research and drug development.

Introduction: From Wheat Endosperm to a Promising Biopharmaceutical

Puroindoline A (PINA) and its close relative, puroindoline B (PINB), are the primary determinants of grain hardness in wheat, a crucial factor for milling and baking qualities.[1][2] Beyond their role in cereal technology, these proteins possess inherent antimicrobial properties, largely attributed to their unique tryptophan-rich domain (TRD).[1][3] The this compound peptide, with the sequence FPVTWRWWKWWKG-NH2, is a synthetic construct based on this bioactive TRD of the wild-type PINA, encoded by the Pina-D1a allele.[3] This peptide was designed to isolate and enhance the antimicrobial functionalities observed in the full-length protein. Subsequent research has revealed that this compound and its rationally designed variants exhibit potent activities against a broad spectrum of bacteria and fungi, and also demonstrate cytotoxic effects against cancer cells, positioning them as promising candidates for therapeutic development.

Data Presentation: A Quantitative Overview of this compound's Bioactivity

The biological activity of this compound and its derivatives has been quantified in numerous studies. The following tables summarize the key findings regarding their antimicrobial efficacy and cytotoxicity.

Table 1: Physicochemical Properties of this compound and Selected Variants

PeptideSequenceLength (Residues)Net ChargeHydrophobicity (H)
This compoundFPVTWRWWKWWKG-NH213+3-0.08
P1FPVTWRWWKWWKG-NH2 with substitutions14+7-0.94
Di-PuroADimer of this compound27+6-0.16
W7WRWWKWW-NH27+3-0.47
W8WRWWKWWK-NH28+4-0.59

Data compiled from Phillips et al. (2020).

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Variants against Microbial Pathogens (μg/mL)

PeptideEscherichia coliPseudomonas aeruginosaStaphylococcus aureusCandida albicans
This compound16321616
P1168164
Di-PuroA1286412816
W7816816
W8816816

Data represents the mode of three independent experiments, as reported by Phillips et al. (2020).

Table 3: Cytotoxicity of this compound and Variants against Mammalian Cell Lines (IC50 in μg/mL)

PeptideNIH-3T3 (Mouse Fibroblast)HeLa (Human Cervical Cancer)
This compound>250125
P112532
Di-PuroA>25032
W7>250250
W8>250250

IC50 values indicate the concentration at which 50% of cell growth is inhibited. Data from Phillips et al. (2020).

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Principle: This protocol outlines the Fmoc/tBu-based solid-phase synthesis of the this compound peptide (FPVTWRWWKWWKG-NH2). The peptide is assembled on a solid resin support through sequential addition of Fmoc-protected amino acids.

Materials:

  • Rink amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Activation reagent: DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H2O

  • Solvents: DMF, DCM (dichloromethane), Diethyl ether (cold)

  • Microwave-assisted peptide synthesizer or manual SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink amide MBHA resin in DMF for 1-2 hours in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Pre-activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes. The reaction can be monitored using a Kaiser test. c. Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the this compound sequence (Lys, Trp, Trp, Lys, Trp, Trp, Arg, Val, Thr, Pro, Phe).

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether multiple times.

  • Drying: Dry the crude peptide pellet under vacuum.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification of this compound

Principle: This method separates the synthesized this compound peptide from impurities based on its hydrophobicity using a C18 stationary phase and a gradient of organic solvent.

Materials:

  • Crude, dried this compound peptide

  • RP-HPLC system with a preparative C18 column

  • Solvent A: 0.1% TFA in deionized water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A.

  • Column Equilibration: Equilibrate the C18 column with a starting concentration of Solvent B (e.g., 5-10%) in Solvent A.

  • Injection and Separation: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 10% to 60% over 30-60 minutes) at a constant flow rate.

  • Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity (>95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a white powder.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Purified this compound peptide

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the microbial culture to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to the final required inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: Prepare a serial two-fold dilution of the this compound peptide in the appropriate broth medium in the wells of the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the peptide dilutions.

  • Controls: Include a positive control (inoculum without peptide) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Mammalian cell lines (e.g., HeLa, NIH-3T3)

  • Cell culture medium and supplements

  • This compound peptide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the this compound peptide and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and proposed mechanisms related to this compound.

PuroA_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Characterization Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection1->Coupling Wash1 Washing (DMF, DCM) Coupling->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Wash1->Cleavage After Final AA Repeat->Deprotection1 RP_HPLC RP-HPLC Purification (C18 Column) Cleavage->RP_HPLC Purity_Analysis Purity Analysis (Analytical HPLC) RP_HPLC->Purity_Analysis Lyophilization Lyophilization Final_Product Purified this compound Peptide Lyophilization->Final_Product Purity_Analysis->Lyophilization

Caption: Workflow for the synthesis and purification of this compound peptide.

PuroA_Antimicrobial_Mechanism cluster_Cell Microbial Cell Membrane Cell Membrane (Negatively Charged) Translocation Membrane Translocation Membrane->Translocation Pore_Formation Pore Formation (at high concentrations) Membrane->Pore_Formation Cytoplasm Cytoplasm Cell_Death Cell Death Cytoplasm->Cell_Death DNA Intracellular DNA This compound This compound Peptide (Cationic) This compound->Membrane Electrostatic Interaction DNA_Binding Binding to DNA Translocation->DNA_Binding Pore_Formation->Cytoplasm Leakage Inhibition Inhibition of Macromolecular Synthesis DNA_Binding->Inhibition Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of action of this compound peptide.

PuroA_Anticancer_Pathway cluster_Cell Cancer Cell Membrane Cell Membrane PI3K PI3K Membrane->PI3K Inhibition AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Pro-survival Signals Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution This compound This compound Peptide This compound->Membrane Interaction This compound->Mitochondrion Disruption

Caption: Proposed signaling pathways for this compound-induced cancer cell death.

Conclusion

The this compound peptide, a derivative of the tryptophan-rich domain of puroindoline A, represents a compelling example of how natural protein domains can be leveraged to develop potent bioactive molecules. Its broad-spectrum antimicrobial and anticancer activities, coupled with a multifaceted mechanism of action, underscore its potential as a therapeutic lead. This guide has provided a technical foundation for researchers by consolidating key quantitative data, outlining essential experimental protocols, and visualizing the complex biological processes involved. Further research focusing on optimizing its therapeutic index, understanding its in vivo efficacy and safety, and elucidating the precise molecular interactions within signaling pathways will be crucial for translating the promise of this compound into clinical applications.

References

The PuroA Peptide: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PuroA is a synthetic, cationic antimicrobial peptide (AMP) derived from the tryptophan-rich domain (TRD) of puroindoline A, a protein found in wheat endosperm. This technical guide provides a comprehensive overview of the this compound peptide, including its discovery, history, and detailed methodologies for its synthesis, purification, and antimicrobial characterization. The document elucidates its dual mechanism of action, involving both membrane disruption and intracellular targeting, and presents quantitative antimicrobial activity data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and biotechnology.

Discovery and History

The story of this compound is rooted in the study of wheat grain texture. The puroindoline proteins, PINA and PINB, were identified as the key determinants of grain softness.[1][2][3] Subsequent research revealed that these proteins, particularly their tryptophan-rich domains (TRDs), also possess potent antimicrobial properties.[1][2] This discovery led to the rational design and synthesis of smaller, active peptide fragments.

This compound is a synthetic 13-amino acid peptide (FPVTWRWWKWWKG-NH2) modeled after the TRD of the wild-type PINA. Its design was a strategic effort to harness the antimicrobial activity of the parent protein in a smaller, more synthetically accessible molecule. Research on this compound and its variants has since provided significant insights into the structure-activity relationships of tryptophan-rich AMPs.

Key Milestones in Puroindoline and this compound Research:

Year/Period Milestone Reference(s)
1990sDiscovery of puroindoline proteins (PINA and PINB) and their role in wheat grain hardness.
Early 2000sIdentification of the antimicrobial properties of puroindolines, attributed to their tryptophan-rich domains (TRDs).
2005First reports on the antimicrobial activity of synthetic peptides derived from puroindolines, including this compound.
2013Elucidation of the dual mechanism of action of this compound, involving membrane permeabilization and intracellular targeting.
2017-PresentOngoing research into rationally designed variants of this compound to enhance antimicrobial potency, stability, and target specificity.

Physicochemical Properties of this compound

This compound is characterized by a high content of tryptophan residues and a net positive charge, which are crucial for its antimicrobial function. The C-terminus is typically amidated to enhance its stability and activity.

PropertyValue
Amino Acid Sequence FPVTWRWWKWWKG-NH₂
Molecular Formula C₉₈H₁₂₄N₂₂O₁₄
Molecular Weight 1834.17 Da
Net Charge (at pH 7) +3
Grand Average of Hydropathy (GRAVY) -0.169

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table of Minimum Inhibitory Concentrations (MIC) for this compound:

MicroorganismMIC (µg/mL)Reference(s)
Staphylococcus aureus8 - 16
Escherichia coli16 - 32
Pseudomonas aeruginosa32 - 64
Candida albicans8 - 16
Methicillin-resistantStaphylococcus aureus (MRSA)16

Mechanism of Action

The antimicrobial activity of this compound is attributed to a dual mechanism of action that involves both the disruption of the microbial cell membrane and interaction with intracellular components.

1. Membrane Interaction and Disruption:

  • Electrostatic Attraction: The cationic nature of this compound facilitates its initial interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Hydrophobic Interactions: The tryptophan-rich domain of this compound promotes its insertion into the hydrophobic core of the lipid bilayer.

  • Pore Formation: this compound is believed to form pores or channels in the cell membrane, leading to the leakage of intracellular contents and dissipation of the membrane potential. This process is often described by the "carpet" or "toroidal pore" model.

2. Intracellular Targeting:

  • Translocation: Following membrane interaction, this compound can translocate across the cell membrane into the cytoplasm.

  • DNA Binding: Once inside the cell, this compound has been shown to bind to DNA, which can interfere with essential cellular processes such as DNA replication and transcription.

The following diagram illustrates the proposed mechanism of action of the this compound peptide.

PuroA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Membrane Negatively Charged Membrane Surface This compound->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Hydrophobic Insertion & Membrane Disruption DNA Bacterial DNA Pore->DNA Translocation Death Cell Death Pore->Death Ion Leakage & Depolarization Replication Inhibition of Replication/Transcription DNA->Replication Replication->Death Peptide_Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage Final cycle Purification HPLC Purification Cleavage->Purification Analysis Purity Analysis (Analytical HPLC & MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization

References

The Pivotal Role of Tryptophan in the Functionality of PuroA Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PuroA, a synthetic peptide derived from the tryptophan-rich domain of the wheat protein puroindoline A, has demonstrated significant antimicrobial and anticancer properties.[1][2] Central to its bioactivity are the tryptophan residues that populate its sequence. This technical guide delves into the critical role of these residues, exploring their influence on the peptide's structure, its interactions with cellular membranes, and its ultimate cytotoxic function against pathogens and cancer cells. Through a comprehensive review of existing literature, this document consolidates quantitative data, outlines key experimental methodologies, and provides visual representations of the underlying mechanisms to serve as a resource for researchers in the field of peptide-based therapeutics.

Introduction: The Significance of Tryptophan in Antimicrobial Peptides

Tryptophan (Trp), with its large indole (B1671886) side chain, is a unique amino acid that confers both hydrophobic and aromatic properties to peptides. In the context of antimicrobial peptides (AMPs) like this compound, these characteristics are crucial for their mechanism of action.[3][4] The indole ring can participate in cation-π interactions with positively charged residues, such as arginine, which are also abundant in many AMPs.[1] This interplay is vital for the peptide's structure and its ability to interact with and disrupt the negatively charged membranes of microbial and cancerous cells. Furthermore, the amphipathic nature of tryptophan allows it to partition into the lipid bilayer, a key step in the membranolytic activity of many AMPs.[3][5]

This compound's sequence, FPVTWRWWKWWKG-NH2, is rich in tryptophan, and studies have consistently shown that these residues are fundamental to its function.[1] Substitution or modification of these tryptophan residues often leads to a significant loss of biocidal activity, highlighting their indispensable role.[1]

Quantitative Analysis of this compound and its Analogs

The biological activity of this compound and its rationally designed variants has been quantified through various assays, primarily focusing on their antimicrobial and cytotoxic effects. The following tables summarize the key quantitative data from these studies, providing a comparative overview of how modifications, particularly to the tryptophan content, affect peptide function.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs against Various Microbes

PeptideOrganismMIC (µg/mL)Reference
This compoundE. coli8[1]
This compoundS. aureus4[1]
This compoundC. albicans4[1]
P1 (6 Trp)E. coli8[1]
P1 (6 Trp)S. aureus4[1]
P1 (6 Trp)C. albicans2[1]
P1 (6 Trp)P. aeruginosa8[1]
Di-PuroAE. coli32[1]
Di-PuroAS. aureus32[1]
Di-PuroAC. albicans4[1]

Table 2: Cytotoxicity (IC50) of this compound and its Analogs against HeLa Cells

PeptideIC50 (µg/mL)Reference
This compound>250[1]
P1 (6 Trp)32[1]
Di-PuroA64[1]

Experimental Protocols

The investigation into the role of tryptophan in this compound function has employed a range of biophysical and microbiological techniques. This section details the methodologies for key experiments cited in the literature.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

  • Preparation of Microbial Inoculum: A single colony of the target microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) and incubated overnight at 37°C (for bacteria) or 30°C (for fungi). The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The peptide is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial twofold dilutions of the peptide are prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the diluted microbial inoculum is added to each well of the microtiter plate. The plate is then incubated for 18-24 hours under appropriate temperature and atmospheric conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cells (e.g., HeLa) are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptide. The cells are then incubated for a specified period (e.g., 24 hours).

  • MTT Addition and Incubation: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.

Tryptophan Fluorescence Spectroscopy

This technique is used to monitor the interaction of the peptide with model membranes.

  • Liposome (B1194612) Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. A lipid film is created by evaporating the solvent from a solution of phospholipids (B1166683) (e.g., POPC and POPG to mimic bacterial membranes) in chloroform. The lipid film is then hydrated with a buffer (e.g., Tris-HCl, pH 7.4), and the resulting multilamellar vesicles are subjected to several freeze-thaw cycles. Finally, LUVs are formed by extruding the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Fluorescence Measurement: The peptide is added to a quartz cuvette containing the liposome suspension. Tryptophan fluorescence emission spectra are recorded using a spectrofluorometer with an excitation wavelength of 280 nm or 295 nm to selectively excite tryptophan.

  • Data Analysis: Changes in the fluorescence emission maximum (λmax) and intensity are monitored. A blue shift in λmax indicates the transfer of tryptophan residues from a polar aqueous environment to a nonpolar lipid environment within the membrane.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) or in the presence of membrane-mimicking environments such as sodium dodecyl sulfate (B86663) (SDS) micelles or liposomes.

  • CD Spectra Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-250 nm) at a controlled temperature.

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution software. Changes in the CD spectrum upon addition of lipids or micelles indicate a conformational change of the peptide upon membrane interaction.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound's function and the experimental workflows used to study it.

PuroA_Antimicrobial_Mechanism cluster_peptide This compound Peptide cluster_membrane Bacterial/Cancer Cell Membrane cluster_cell Intracellular This compound This compound (Trp-rich, Cationic) Membrane Negatively Charged Membrane Surface This compound->Membrane Electrostatic Interaction Bilayer Lipid Bilayer Membrane->Bilayer Tryptophan Insertion & Membrane Perturbation Intracellular_Targets Intracellular Targets (DNA, RNA) Bilayer->Intracellular_Targets Translocation Cell_Death Cell Death Bilayer->Cell_Death Membrane Disruption Intracellular_Targets->Cell_Death Inhibition of Macromolecular Synthesis

Caption: Proposed antimicrobial mechanism of this compound peptide.

Experimental_Workflow_MIC start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_peptide Prepare Serial Dilutions of this compound Peptide start->prep_peptide combine Combine Inoculum and Peptide in 96-well Plate prep_inoculum->combine prep_peptide->combine incubate Incubate at 37°C for 18-24h combine->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Tryptophan_Membrane_Interaction cluster_environment Environment cluster_trp Tryptophan Residue Aqueous Aqueous Phase Trp_Aq Trp in Aqueous Env. (High Fluorescence) Membrane Lipid Membrane (Hydrophobic Core) Trp_Mem Trp in Membrane (Fluorescence Blue Shift) Trp_Aq->Trp_Mem Partitioning into Membrane Interface

Caption: Tryptophan fluorescence changes upon membrane interaction.

Discussion: The Multifaceted Role of Tryptophan

The data and experimental evidence converge to paint a clear picture of tryptophan's essentiality for this compound's function. The indole side chain of tryptophan serves multiple purposes:

  • Membrane Anchoring: Tryptophan residues act as interfacial anchors, positioning the peptide at the lipid-water interface of the cell membrane.[5][6] This initial interaction is a prerequisite for subsequent disruptive events.

  • Hydrophobic Interactions: The hydrophobicity of tryptophan drives the insertion of the peptide into the nonpolar core of the lipid bilayer, leading to membrane perturbation and increased permeability.[3]

  • Structural Stabilization: Intramolecular interactions involving tryptophan, such as cation-π stacking with arginine residues, can stabilize the peptide's active conformation.[1]

  • Dual Mechanism of Action: Evidence suggests that this compound's mechanism is not limited to membrane disruption. After translocation across the membrane, the peptide can interact with intracellular targets like DNA and RNA, inhibiting essential cellular processes.[7] The ability to traverse the membrane is, again, heavily reliant on the properties of its tryptophan residues.

The enhanced cytotoxicity of the P1 analog, which contains an additional tryptophan residue, against HeLa cells further underscores the importance of this amino acid in the peptide's anticancer activity.[1] Conversely, dimerization of this compound, which may sterically hinder the optimal interaction of tryptophan residues with the membrane, leads to reduced antibacterial potency.[1]

Conclusion and Future Directions

Future research should focus on:

  • High-Resolution Structural Studies: Determining the high-resolution structure of this compound in complex with model membranes to precisely delineate the orientation and interactions of each tryptophan residue.

  • Systematic Tryptophan Scanning: Synthesizing and characterizing a complete set of this compound analogs where each tryptophan is individually replaced with other amino acids (e.g., alanine, phenylalanine) to map the contribution of each Trp residue to the overall activity.

  • Investigating Intracellular Interactions: Elucidating the specific intracellular binding partners of this compound and the molecular details of how it inhibits macromolecular synthesis.

By continuing to unravel the intricate role of tryptophan, the scientific community can unlock the full therapeutic potential of this compound and other tryptophan-rich antimicrobial peptides.

References

PuroA Peptide: A Technical Guide to its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PuroA, a synthetic, tryptophan-rich cationic peptide derived from the wheat protein puroindoline A, has emerged as a promising candidate in the field of anticancer research. Initially recognized for its potent antimicrobial properties, recent studies have highlighted its cytotoxic effects against cancer cells, suggesting a potential new avenue for therapeutic development. This technical guide provides an in-depth overview of the this compound peptide, summarizing its core characteristics, anticancer activity, and the putative mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and its analogs as novel anticancer agents.

Introduction

Antimicrobial peptides (AMPs) have garnered significant attention for their potential as anticancer peptides (ACPs) due to their ability to selectively target and disrupt cancer cell membranes.[1] this compound is a 13-amino acid peptide with the sequence FPVTWRWWKWWKG-NH2.[2] Its high tryptophan content is a key feature, as tryptophan residues are known to play a crucial role in the membrane-disrupting activities of many AMPs and ACPs.[3][4] This guide will delve into the existing research on this compound's anticancer potential, presenting the available data in a structured format and outlining the methodologies for its investigation.

Physicochemical Properties and Synthesis

This compound's anticancer activity is intrinsically linked to its physicochemical properties, including its cationic nature and high hydrophobicity, which facilitate its interaction with the anionic components of cancer cell membranes.[1]

Peptide Synthesis

This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

  • Resin Preparation: A Rink amide resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF to expose the free amine group for the first amino acid coupling.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Glycine) is activated with a coupling agent (e.g., HBTU/HOBt) and coupled to the resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence (FPVTWRWWKWWKG).

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a solid powder.

In Vitro Anticancer Activity

The anticancer potential of this compound has been primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines.

Cytotoxicity Data

A key study by Nag and colleagues investigated the cytotoxicity of this compound and several of its rationally designed variants against human cervical carcinoma (HeLa) cells and a non-cancerous mouse fibroblast cell line (NIH-3T3). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

PeptideSequenceIC50 (µg/mL) - HeLaIC50 (µg/mL) - NIH-3T3
This compound FPVTWRWWKWWKG-NH₂>250>250
P1 FPVTW RWWKWWKG-NH₂32250
Di-PuroA (FPVTWRWWKWWKG)₂K-NH₂32>250

Data sourced from Nag et al., 2020.

Of note, while this compound itself showed low cytotoxicity in this particular study, its variants, P1 (with an additional tryptophan residue) and a dimeric version (Di-PuroA), exhibited significant and selective cytotoxicity against HeLa cells. This highlights the potential for optimizing the this compound sequence to enhance its anticancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., HeLa) and non-cancerous control cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the this compound peptide or its analogs for a specified duration (e.g., 24-48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mechanism of Anticancer Action

The precise molecular mechanisms underlying this compound's anticancer activity are still under investigation. However, based on studies of this compound in other biological systems and the known mechanisms of other tryptophan-rich anticancer peptides, a multi-step process can be hypothesized.

Proposed Mechanism of Action

The proposed mechanism involves initial electrostatic interactions with the cancer cell membrane, followed by membrane translocation and interaction with intracellular targets, ultimately leading to cell death.

PuroA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Membrane Anionic Phospholipids This compound->Membrane Electrostatic Interaction DNA Nuclear DNA This compound->DNA Intracellular Targeting Mitochondrion Mitochondrion Membrane->Mitochondrion Membrane Translocation & Disruption Apoptosis Apoptosis Mitochondrion->Apoptosis Release of Pro-apoptotic Factors CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Intrinsic_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Disrupts Membrane Potential CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Physicochemical Properties of PuroA Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of the PuroA peptide, a synthetic antimicrobial peptide derived from the tryptophan-rich domain of the wheat protein puroindoline A.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its analogs.

Executive Summary

This compound (FPVTWRWWKWWKG-NH2) is a 13-residue cationic peptide with potent antimicrobial activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is primarily attributed to its interaction with and disruption of bacterial cell membranes.[3] This guide details the key physicochemical parameters of this compound, outlines experimental methodologies for its characterization, and provides insights into its structure-activity relationship.

Core Physicochemical Properties

The antimicrobial efficacy and selectivity of this compound are intrinsically linked to its unique physicochemical characteristics. These properties have been determined through a combination of theoretical calculations and experimental validations.

Amino Acid Sequence and Molecular Composition

The primary structure of this compound is fundamental to its function, with a high proportion of tryptophan residues contributing to its membrane-interactive properties. The C-terminus of the active form is typically amidated, a modification known to enhance the potency of many antimicrobial peptides.[1]

Table 1: Molecular Composition of this compound Peptide

PropertyValueReference
Amino Acid Sequence FPVTWRWWKWWKG-NH₂[1][3]
Number of Residues 13[3]
Molecular Formula C₉₈H₁₂₄N₂₂O₁₄[3]
Molecular Weight 1834.17 Da[3]
Quantitative Physicochemical Parameters

The net positive charge, hydrophobicity, and amphipathicity of this compound are critical determinants of its interaction with negatively charged bacterial membranes. These parameters are often modulated in rationally designed analogs to enhance antimicrobial activity and stability.[1][2]

Table 2: Key Physicochemical Parameters of this compound Peptide

ParameterValueDescriptionReference
Net Charge +3Calculated at neutral pH.[1]
Theoretical Isoelectric Point (pI) 10.15The pH at which the peptide has no net electrical charge.Theoretical
Grand Average of Hydropathy (GRAVY) -0.231A measure of the total hydrophobicity of the peptide. A negative value indicates a predominantly hydrophilic character.[1]
Hydrophobicity (H) -0.08A calculated measure of the relative hydrophobicity.[1]
Hydrophobic Moment (µH) 7.88A measure of the amphipathicity of the peptide, indicating the segregation of hydrophobic and hydrophilic residues in its secondary structure.[1]

Structure and Conformation

The three-dimensional structure of this compound is crucial for its biological activity. In a membrane-mimetic environment, this compound adopts a well-defined amphipathic conformation, which facilitates its insertion into and disruption of the lipid bilayer.

The 3D structure of micelle-bound this compound has been determined using two-dimensional nuclear magnetic resonance (NMR) spectroscopy. These studies revealed that the peptide forms a partially helical amphipathic structure. A key feature of this structure is the spatial proximity of the positively charged lysine (B10760008) and arginine residues to the aromatic indole (B1671886) rings of the tryptophan residues, forming energetically favorable cation-π interactions. This conformation is believed to enable a deeper penetration into bacterial membranes.

Mechanism of Action

The primary mechanism of action of this compound involves a direct interaction with the bacterial cell membrane, leading to membrane permeabilization and subsequent cell death. This process is driven by the peptide's physicochemical properties. While the primary target is the cell membrane, some evidence suggests that this compound may also have intracellular targets after translocation across the membrane.[1]

Signaling and Interaction Pathway

The interaction of this compound with the bacterial membrane can be conceptualized as a multi-step process rather than a classical signaling pathway involving intracellular cascades.

PuroA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Anionic) cluster_intracellular Cytoplasm This compound This compound Peptide (Cationic, Amphipathic) MembraneSurface Membrane Surface This compound->MembraneSurface Electrostatic Attraction MembraneCore Hydrophobic Core MembraneSurface->MembraneCore Hydrophobic Insertion & Cation-π Interactions IntracellularTargets Potential Intracellular Targets (e.g., DNA) MembraneCore->IntracellularTargets Translocation CellDeath Cell Death MembraneCore->CellDeath Membrane Disruption (Pore Formation/Destabilization) IntracellularTargets->CellDeath Inhibition of Cellular Processes

Mechanism of this compound interaction with the bacterial cell membrane.

Experimental Protocols

The characterization of this compound's physicochemical properties and mechanism of action relies on a suite of biophysical and biochemical techniques. While detailed, step-by-step protocols for this compound are not publicly available, this section outlines the general methodologies for the key experiments cited in the literature.

General Experimental Workflow

The characterization of a novel antimicrobial peptide like this compound typically follows a structured workflow, from initial design and synthesis to detailed biophysical and microbiological evaluation.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_physicochem Physicochemical Characterization cluster_activity Biological Activity Assessment cluster_mechanism Mechanism of Action Studies Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification QC Mass Spectrometry (QC) Purification->QC CD Circular Dichroism (Secondary Structure) QC->CD NMR NMR Spectroscopy (3D Structure) QC->NMR Fluorescence Fluorescence Spectroscopy (Membrane Interaction) QC->Fluorescence MIC Minimum Inhibitory Concentration (MIC) Assays QC->MIC Biofilm Biofilm Inhibition/Eradication Assays MIC->Biofilm Toxicity Hemolysis & Cytotoxicity Assays MIC->Toxicity MembranePerm Membrane Permeabilization Assays MIC->MembranePerm DNA_Binding Gel Retardation Assay (DNA Binding) MembranePerm->DNA_Binding Microscopy Fluorescence/Electron Microscopy MembranePerm->Microscopy

General workflow for antimicrobial peptide characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Objective: To determine the three-dimensional structure of this compound in a membrane-mimicking environment (e.g., micelles).

General Protocol:

  • Sample Preparation: The synthetic peptide is dissolved in a buffered solution containing detergent micelles (e.g., sodium dodecyl sulfate (B86663) - SDS) or deuterated solvent mixtures that mimic a hydrophobic environment.

  • Data Acquisition: A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed. TOCSY is used to identify amino acid spin systems, while NOESY provides information about through-space proximities between protons that are close in the 3D structure.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for structure calculation algorithms (e.g., simulated annealing or molecular dynamics) to generate a family of 3D structures consistent with the experimental data.

  • Structure Validation: The quality of the calculated structures is assessed using various geometric and energetic criteria.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of this compound in different environments.[4][5][6]

General Protocol:

  • Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer) or in a solution containing membrane mimetics (e.g., liposomes or micelles).[6] The peptide concentration should be accurately determined.

  • Instrument Setup: The CD spectrometer is purged with nitrogen gas, and the parameters such as wavelength range (typically 190-260 nm for far-UV CD), bandwidth, and scanning speed are set.[4][6]

  • Data Acquisition: The CD spectrum of the peptide sample is recorded. A baseline spectrum of the buffer/solvent alone is also collected and subtracted from the sample spectrum.

  • Data Analysis: The resulting CD spectrum, which plots molar ellipticity versus wavelength, is analyzed. The characteristic shapes of the spectra reveal the dominant secondary structures. For instance, α-helical structures show negative bands at approximately 208 and 222 nm.[5] Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Fluorescence Spectroscopy for Membrane Interaction Studies

Objective: To characterize the binding and insertion of this compound into model membranes (liposomes).

General Protocol:

  • Tryptophan Fluorescence: The intrinsic fluorescence of tryptophan residues in this compound can be used to monitor its interaction with lipid vesicles.

    • Binding Affinity: The peptide is titrated with increasing concentrations of liposomes. The change in tryptophan fluorescence intensity and/or a blue shift in the emission maximum upon binding to the lipid environment is measured to determine the binding affinity.

  • Dye Leakage Assay: The ability of this compound to permeabilize membranes is assessed by monitoring the release of a fluorescent dye (e.g., calcein) encapsulated within liposomes.

    • The peptide is added to a suspension of dye-loaded liposomes.

    • Membrane disruption by the peptide leads to the leakage of the dye into the surrounding medium, causing a de-quenching and an increase in fluorescence intensity, which is monitored over time.

Gel Retardation Assay for DNA Binding

Objective: To investigate the potential of this compound to bind to DNA, suggesting a possible intracellular mechanism of action.[1]

General Protocol:

  • Probe Preparation: A DNA fragment (e.g., a plasmid or a specific oligonucleotide) is labeled, typically with a radioactive isotope or a fluorescent dye.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of the this compound peptide in a suitable binding buffer.

  • Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose (B213101) gel and subjected to electrophoresis.

  • Detection: The positions of the DNA bands are visualized (e.g., by autoradiography or fluorescence imaging). If the peptide binds to the DNA, the migration of the DNA through the gel will be retarded, resulting in a band shift compared to the free DNA. The extent of the shift can be dependent on the peptide concentration.[7][8][9]

Conclusion

This compound is a promising antimicrobial peptide with well-defined physicochemical properties that underpin its potent activity against a range of bacterial pathogens. Its cationic and amphipathic nature facilitates a strong interaction with and disruption of bacterial membranes. Further research into rationally designed analogs, guided by a thorough understanding of its structure-activity relationships, may lead to the development of novel therapeutic agents to combat antibiotic-resistant infections. The experimental workflows and methodologies described in this guide provide a framework for the continued investigation and characterization of this compound and other antimicrobial peptides.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of PuroA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PuroA is a synthetic, 13-residue, tryptophan-rich antimicrobial peptide (AMP) with the sequence H-Phe-Pro-Val-Thr-Trp-Lys-Trp-Trp-Lys-Trp-Trp-Lys-Gly-NH2.[1][2] Derived from the tryptophan-rich domain of the wheat seed protein puroindoline A, this compound exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] Its mechanism of action involves a multi-step process initiated by translocation across the cell membrane, followed by interaction with intracellular targets, which may include DNA.[1][3] This dual-action mechanism makes this compound a compelling candidate for the development of novel antimicrobial therapeutics.

This document provides detailed protocols for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound peptide.

ParameterValueReference
Amino Acid Sequence H-FPVTWKWWKWWKG-NH2[1][2]
Molecular Formula C₉₈H₁₂₄N₂₂O₁₄[2]
Molecular Weight 1834.17 g/mol [2]
Purity (Post-HPLC) >95%[2]
Theoretical Yield Dependent on resin loading and synthesis scale[4]
Crude Yield Variable, dependent on synthesis efficiency
Final Yield (Post-Purification) Variable, typically 10-30% of theoretical[5]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound on a Rink Amide resin using the Fmoc/tBu strategy. Automated synthesizers can also be used by adapting the following steps.

Materials:

  • Rink Amide resin (e.g., Rink Amide AM resin, ~0.5 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Phe-OH)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether (cold)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor coupling completion, a Kaiser test can be performed. If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminal glycine (B1666218) and proceeding to the N-terminal phenylalanine. For tryptophan residues, the use of Fmoc-Trp(Boc)-OH is recommended to protect the indole (B1671886) side chain during synthesis and cleavage.[2]

  • Final Deprotection: After the final amino acid (Fmoc-Phe-OH) has been coupled, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptidyl-resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection of Side Chains:

    • Add the freshly prepared, cold cleavage cocktail to the dried resin in a fume hood.

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Concentrate the TFA filtrate (e.g., using a gentle stream of nitrogen).

    • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a powder.

II. This compound Peptide Purification by RP-HPLC

Materials:

  • Crude this compound peptide

  • RP-HPLC system with a preparative C18 column

  • Solvent A: Deionized water with 0.1% TFA

  • Solvent B: Acetonitrile (B52724) with 0.1% TFA

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A, with a small amount of acetonitrile if necessary to aid solubility. Filter the solution through a 0.45 µm filter.

  • Analytical HPLC: Before preparative purification, it is recommended to perform an analytical run to determine the retention time of the this compound peptide and optimize the purification gradient.

    • Column: Analytical C18 column (e.g., 4.6 x 250 mm)

    • Flow rate: 1.0 mL/min

    • Detection: 220 nm and 280 nm (due to the high tryptophan content)

    • Gradient: A common starting gradient is 5-65% Solvent B over 30 minutes.

  • Preparative HPLC:

    • Column: Preparative C18 column

    • Flow rate: Adjust according to the column diameter (e.g., 10-20 mL/min).

    • Gradient: Based on the analytical run, apply a shallower gradient around the elution point of the this compound peptide to achieve optimal separation. For example, if the peptide elutes at 40% Solvent B in the analytical run, a preparative gradient could be 30-50% Solvent B over 40 minutes.

    • Fraction Collection: Collect fractions corresponding to the major peak observed at 220 nm and 280 nm.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the fractions with a purity of >95%. Freeze the pooled solution and lyophilize to obtain the purified this compound peptide as a white, fluffy powder.

Visualizations

Experimental Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Precipitation cluster_purification Purification and Analysis resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash2 DMF Wash coupling->wash2 wash1->coupling cycle Repeat for each amino acid wash2->cycle cycle->deprotection Next cycle final_deprotection Final Fmoc Deprotection cycle->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation crude_peptide Crude this compound Peptide precipitation->crude_peptide dissolution Dissolve Crude Peptide crude_peptide->dissolution hplc Preparative RP-HPLC dissolution->hplc fraction_analysis Fraction Purity Analysis hplc->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Purified this compound Peptide (>95%) lyophilization->pure_peptide G membrane Cell Membrane puroa_int This compound Peptide membrane->puroa_int Translocation cytoplasm Cytoplasm nucleus Nucleus / Nucleoid puroa_ext This compound Peptide puroa_ext->membrane Initial Interaction puroa_int->nucleus Intracellular Accumulation dna DNA puroa_int->dna Binding disruption Membrane Disruption & Pore Formation puroa_int->disruption inhibition Inhibition of DNA Replication/Transcription dna->inhibition cell_death Cell Death disruption->cell_death inhibition->cell_death

References

Application Notes and Protocols for PuroA Peptide in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for utilizing the synthetic peptide PuroA in antimicrobial susceptibility testing (AST). This compound, derived from the tryptophan-rich domain of the wheat protein puroindoline A, has demonstrated significant antimicrobial activity against a range of bacteria.[1][2] This document outlines detailed methodologies for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, along with key considerations for accurate and reproducible results.

Introduction to this compound Peptide

This compound is a cationic antimicrobial peptide (AMP) with the sequence H-FPVTWRWWKWWKG-NH2.[3] Its potent antimicrobial effect is attributed to its ability to interact with and disrupt bacterial cell membranes, a mechanism common to many AMPs.[3][4] The tryptophan-rich nature of this compound is believed to facilitate its partitioning into the membrane interface. Variants of this compound have been designed to enhance its activity, stability, and salt tolerance, making it a promising candidate for further therapeutic development.

Key Considerations for this compound Antimicrobial Susceptibility Testing

Standard AST protocols for conventional antibiotics often require modification for AMPs like this compound to ensure accurate assessment of their potency. Key factors to consider include:

  • Peptide Adsorption: Cationic peptides like this compound can bind to the negatively charged surfaces of standard polystyrene microtiter plates, leading to an underestimation of their activity. Therefore, the use of low-binding materials such as polypropylene (B1209903) is crucial.

  • Media Composition: The components of the growth medium can significantly influence the antimicrobial activity of this compound. High salt concentrations, for instance, can reduce its efficacy. Cation-adjusted Mueller-Hinton Broth (MHB) is often recommended for testing AMPs.

  • Peptide Stability: The stability of the peptide during the assay is important. Peptides can be susceptible to degradation by proteases.

  • Solvent/Diluent: this compound should be dissolved in a suitable solvent that does not interfere with the assay. A common solvent is 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard methods for antimicrobial peptide susceptibility testing.

Materials:

  • This compound peptide, lyophilized

  • Sterile, 96-well polypropylene microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains for testing

  • Sterile 0.01% acetic acid with 0.2% BSA

  • Sterile deionized water

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically dissolve the lyophilized this compound peptide in sterile deionized water to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to prepare the working stock for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the this compound working stock solution in 0.01% acetic acid with 0.2% BSA in a separate polypropylene plate or tubes.

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells.

    • Include a positive control well (bacteria with no peptide) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth.

  • Plate the aliquots onto Mueller-Hinton agar (MHA) plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Data Presentation

The antimicrobial activity of this compound and its variants against various bacterial strains is summarized in the table below. MIC values are presented to allow for easy comparison of their efficacy.

PeptideOrganismMIC (µg/mL)Reference
This compoundEscherichia coli8
This compoundPseudomonas aeruginosa32
This compoundStaphylococcus aureus4
This compoundMethicillin-resistant S. aureus (MRSA) M17352516
This compoundMethicillin-resistant S. aureus (MRSA) M18092016
Cyclic this compoundE. coli64
Cyclic this compoundP. aeruginosa>128
Cyclic this compoundS. aureus16
Di-PuroAE. coli64
Di-PuroAP. aeruginosa128
Di-PuroAS. aureus32
P1E. coli4
P1P. aeruginosa16
P1S. aureus4
W7E. coli4
W7P. aeruginosa16
W7S. aureus8
W8E. coli4
W8P. aeruginosa16
W8S. aureus8
WWE. coli4
WWP. aeruginosa8
WWS. aureus4

Visualizations

Proposed Mechanism of Action of this compound

The primary mechanism of action for this compound involves its interaction with and disruption of the bacterial cell membrane. This process can be visualized as a series of steps.

PuroA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Membrane This compound->Membrane Electrostatic Interaction DNA_Binding Potential DNA Interaction This compound->DNA_Binding Possible Intracellular Target Pore Pore Formation Membrane->Pore Peptide Insertion Disruption Membrane Disruption & Ion Leakage Pore->Disruption Death Cell Death Disruption->Death

Caption: Proposed mechanism of action for the this compound peptide against bacterial cells.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the MIC of this compound.

MIC_Workflow prep_peptide Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_peptide->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Polypropylene 96-well Plate prep_inoculum->inoculate_plate add_peptide Add this compound Dilutions to Wells serial_dilution->add_peptide inoculate_plate->add_peptide incubate Incubate at 37°C for 18-24h add_peptide->incubate read_results Read MIC (Visually or Spectrophotometrically) incubate->read_results

References

PuroA Peptide: Application Notes and Protocols for Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the PuroA peptide in biofilm disruption assays. This compound, a synthetic peptide derived from the tryptophan-rich domain of the wheat protein puroindoline A, has demonstrated significant antimicrobial and anti-biofilm properties, making it a promising candidate for the development of novel therapeutics against biofilm-associated infections.[1][2]

Introduction to this compound Peptide and its Anti-Biofilm Activity

This compound and its rationally designed variants have shown potent activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida albicans.[1][3] The peptide's mechanism of action is multifaceted, involving initial interaction with the microbial cell surface, potential engagement with intracellular targets, and subsequent disruption of the cell membrane, leading to cell death and biofilm matrix degradation.[3] Its efficacy in both inhibiting the formation of new biofilms and eradicating pre-formed biofilms makes it a versatile tool in anti-biofilm research.

Data Presentation: Anti-Biofilm Activity of this compound and its Variants

The following tables summarize the quantitative data on the anti-biofilm activity of this compound and its selected variants against MRSA. These tables are designed for easy comparison of the peptides' efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Variants against Planktonic MRSA

Peptide IDSequenceNet ChargeHydrophobicity (H)MIC (µg/mL) vs. MRSA M173525MIC (µg/mL) vs. MRSA M180920
This compound FPVTWRWWKWWKG-NH₂+40.8641616
P1 FPVTWRWWKWWKGW-NH₂+70.889168
W7 RWWKWWK-NH₂+50.90384
WW WRWWKWWK-NH₂+50.92544

Data extracted from a study on rationally designed physico-chemical variants of this compound.

Table 2: Efficacy of this compound and P1 in Inhibition and Eradication of MRSA M173525 Biofilms

PeptideConcentrationInhibition of Initial Cell Attachment (%)Eradication of Pre-formed 6h Biofilm (%)
This compound 0.5 x MIC (8 µg/mL)~70~75
1 x MIC (16 µg/mL)~75~80
2 x MIC (32 µg/mL)~79~85
P1 0.5 x MIC (8 µg/mL)~72~78
1 x MIC (16 µg/mL)~78~82
2 x MIC (32 µg/mL)~80~88

Data is presented as approximate values based on graphical representation from the source.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-biofilm activity of the this compound peptide are provided below.

Protocol for Biofilm Inhibition Assay using Crystal Violet

This protocol determines the ability of the this compound peptide to prevent the initial formation of biofilms.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile deionized water)

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with agitation.

  • Dilution of Bacterial Culture: Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh growth medium.

  • Peptide Preparation: Prepare serial dilutions of the this compound peptide in the growth medium to achieve the desired final concentrations (e.g., ranging from 0.25x MIC to 4x MIC).

  • Plate Setup:

    • Add 100 µL of each this compound peptide dilution to triplicate wells of the 96-well plate.

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Positive Control: 100 µL of bacterial suspension + 100 µL of growth medium (no peptide).

    • Negative Control (Blank): 200 µL of sterile growth medium.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.

  • Washing: Gently discard the planktonic bacteria by inverting the plate. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD_treated / OD_positive_control)] * 100

Protocol for Eradication of Pre-formed Biofilms

This protocol assesses the ability of the this compound peptide to disrupt established biofilms.

Materials: Same as in Protocol 3.1.

Procedure:

  • Biofilm Formation:

    • Add 200 µL of the diluted bacterial suspension (~1 x 10^6 CFU/mL) to each well of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound peptide in fresh growth medium.

    • Add 200 µL of each peptide dilution to the wells containing the pre-formed biofilms.

    • Positive Control: Add 200 µL of fresh growth medium (no peptide) to wells with pre-formed biofilms.

    • Negative Control (Blank): Add 200 µL of sterile growth medium to empty wells.

  • Incubation: Incubate the plate at 37°C for a further 24 hours.

  • Staining and Quantification: Follow steps 6-11 from Protocol 3.1 to stain and quantify the remaining biofilm.

  • Data Analysis: The percentage of biofilm eradication is calculated using the following formula: % Eradication = [1 - (OD_treated / OD_positive_control)] * 100

Protocol for Confocal Laser Scanning Microscopy (CLSM) Imaging of Biofilms

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells after treatment with this compound.

Materials:

  • This compound peptide

  • Bacterial strain of interest

  • Appropriate growth medium

  • Sterile glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains like SYTO 9 and Propidium Iodide)

  • Confocal Laser Scanning Microscope

Procedure:

  • Biofilm Formation: Grow biofilms on glass-bottom dishes as described in Protocol 3.2, step 1.

  • Peptide Treatment: Treat the pre-formed biofilms with the desired concentration of this compound peptide for a specified duration (e.g., 1-24 hours). Include an untreated control.

  • Washing: Gently wash the biofilms with PBS to remove planktonic cells and residual peptide.

  • Staining:

    • Prepare the fluorescent stain mixture according to the manufacturer's instructions (e.g., SYTO 9 and Propidium Iodide).

    • Add the stain mixture to the biofilms and incubate in the dark at room temperature for 15-30 minutes.

  • Imaging:

    • Gently rinse the stained biofilms with PBS.

    • Image the biofilms using a confocal microscope with appropriate laser excitation and emission filters for the chosen stains (e.g., green channel for SYTO 9 and red channel for Propidium Iodide).

    • Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Image Analysis: Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live (green) to dead (red) cells.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and the proposed mechanism of action of the this compound peptide.

Biofilm_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Bacterial_Culture Overnight Bacterial Culture Diluted_Culture Diluted Bacterial Suspension Bacterial_Culture->Diluted_Culture Plate_Setup Plate Setup in 96-well Plate Diluted_Culture->Plate_Setup Peptide_Dilutions This compound Peptide Serial Dilutions Peptide_Dilutions->Plate_Setup Incubation Incubation (24-48h, 37°C) Plate_Setup->Incubation Washing_Planktonic Wash to Remove Planktonic Cells Incubation->Washing_Planktonic Staining Crystal Violet Staining Washing_Planktonic->Staining Washing_Stain Wash to Remove Excess Stain Staining->Washing_Stain Solubilization Solubilization with Acetic Acid Washing_Stain->Solubilization Quantification Measure Absorbance (570 nm) Solubilization->Quantification Biofilm_Eradication_Assay cluster_formation Biofilm Formation cluster_treatment Treatment & Quantification Bacterial_Culture Diluted Bacterial Suspension Incubation_Formation Incubation (24-48h, 37°C) Bacterial_Culture->Incubation_Formation Washing_Planktonic Wash to Remove Planktonic Cells Incubation_Formation->Washing_Planktonic Peptide_Treatment Add this compound Peptide Dilutions Washing_Planktonic->Peptide_Treatment Incubation_Treatment Incubation (24h, 37°C) Peptide_Treatment->Incubation_Treatment Staining Crystal Violet Staining Incubation_Treatment->Staining Quantification Measure Absorbance (570 nm) Staining->Quantification PuroA_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Level This compound This compound Peptide Biofilm Bacterial Biofilm This compound->Biofilm Initial Interaction Cell_Surface Bacterial Cell Surface Biofilm->Cell_Surface Intracellular_Targets Potential Intracellular Targets (e.g., DNA) Cell_Surface->Intracellular_Targets Translocation Membrane_Disruption Membrane Disruption Intracellular_Targets->Membrane_Disruption Triggers Cell_Death Cell Death & Biofilm Dispersal Membrane_Disruption->Cell_Death

References

PuroA Peptide: Application Notes for Gram-Positive vs. Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the PuroA peptide, a tryptophan-rich antimicrobial peptide derived from wheat puroindoline a. This compound has demonstrated broad-spectrum activity against both gram-positive and gram-negative bacteria, making it a compelling candidate for further research and development as a novel antimicrobial agent.[1][2][3] This document outlines its mechanism of action, summarizes its antimicrobial efficacy, and provides detailed protocols for key experimental assays.

Mechanism of Action

This compound is a cationic peptide that exerts its antimicrobial effect primarily through interaction with and disruption of the bacterial cell membrane.[1][3] Its high tryptophan content is believed to facilitate its partitioning into the membrane interface.[1][3] The proposed mechanism involves the following key steps:

  • Electrostatic Attraction: The positively charged this compound peptide is initially attracted to the negatively charged components of the bacterial cell envelope. In gram-positive bacteria, this includes teichoic and lipoteichoic acids, while in gram-negative bacteria, it is the lipopolysaccharide (LPS) of the outer membrane.[4][5][6]

  • Membrane Insertion and Disruption: Upon binding, this compound inserts into the bacterial membrane, leading to its disruption.[1] This disruption can result in increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[1][7] The peptide's amphipathic structure, formed upon binding to the membrane, is crucial for this process.[1]

  • Intracellular Targeting (Secondary Mechanism): Some evidence suggests that after crossing the cell membrane, this compound may also interact with intracellular targets, such as DNA, and inhibit macromolecular synthesis.[8] However, its primary mode of action is considered to be membrane disruption.

The fundamental difference in the cell envelope structure between gram-positive and gram-negative bacteria influences the initial interaction with this compound. Gram-positive bacteria possess a thick peptidoglycan layer, while gram-negative bacteria have a protective outer membrane containing LPS.[9] Despite these differences, this compound has shown efficacy against both bacterial types.

Quantitative Data: Antimicrobial Activity of this compound and its Variants

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and some of its rationally designed variants against representative gram-positive and gram-negative bacteria. Lower MIC values indicate higher antimicrobial potency.

PeptideSequenceTarget OrganismGram TypeMIC (µM)Reference
This compound FPVTWRWWKWWKG-NH₂Staphylococcus aureusGram-Positive16[2]
Escherichia coliGram-Negative32[2]
Pseudomonas aeruginosaGram-Negative64[2]
P1 FPVTWRWWKWWKG-NH₂ with modificationsStaphylococcus aureusGram-Positive4[2]
Escherichia coliGram-Negative8[2]
Pseudomonas aeruginosaGram-Negative16[2]
W7 Shortened variantStaphylococcus aureusGram-Positive8[2]
Escherichia coliGram-Negative16[2]
Pseudomonas aeruginosaGram-Negative64[2]
WW Shortened variantStaphylococcus aureusGram-Positive8[2]
Escherichia coliGram-Negative16[2]
Pseudomonas aeruginosaGram-Negative64[2]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methodologies for antimicrobial susceptibility testing of peptides.[10][11][12]

Materials:

  • This compound peptide stock solution (in sterile deionized water or 0.01% acetic acid)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well polypropylene (B1209903) microtiter plates (low-binding)[10]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Microplate reader (optional, for OD measurements)

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Inoculate a few colonies into fresh MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Peptide Dilution Series:

    • Prepare a series of two-fold dilutions of the this compound peptide stock solution in MHB directly in the 96-well polypropylene plate. The final volume in each well should be 50 µL, and the peptide concentrations should cover a range appropriate for the expected MIC.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions, bringing the total volume to 100 µL.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only, for sterility check).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[7]

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Time-Kill Assay

This assay is used to assess the bactericidal or bacteriostatic activity of the peptide over time.[10]

Materials:

  • This compound peptide solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).[10]

  • Log-phase bacterial culture (prepared as in the MIC assay)

  • MHB

  • Sterile saline or PBS

  • Mueller-Hinton Agar (MHA) plates

  • Incubator (37°C)

Procedure:

  • Assay Setup:

    • Add the this compound peptide to the bacterial suspension in MHB at the desired concentrations. Include a growth control without the peptide.

    • Incubate the cultures at 37°C with shaking.

  • Sampling and Viable Cell Counting:

    • At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

    • Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL against time for each peptide concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[10]

Visualizations

PuroA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium This compound This compound Peptide (Cationic) GP_Surface Cell Wall (Teichoic Acids) This compound->GP_Surface Electrostatic Attraction GN_Outer_Membrane Outer Membrane (LPS) This compound->GN_Outer_Membrane Electrostatic Attraction GP_Membrane Cytoplasmic Membrane (Negatively Charged) GP_Surface->GP_Membrane Translocation GP_Cytoplasm Cytoplasm GP_Membrane->GP_Cytoplasm Membrane Disruption & Leakage GN_Inner_Membrane Inner Membrane (Negatively Charged) GN_Outer_Membrane->GN_Inner_Membrane Translocation GN_Cytoplasm Cytoplasm GN_Inner_Membrane->GN_Cytoplasm Membrane Disruption & Leakage MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculation Inoculate 96-well Plate (Peptide + Bacteria) Bacterial_Culture->Inoculation Peptide_Dilution Prepare 2-fold Serial Dilutions of this compound Peptide Peptide_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually Inspect for Growth or Measure OD600 Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

References

Application of PuroA in Methicillin-Resistant Staphylococcus aureus (MRSA) Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PuroA is a synthetic antimicrobial peptide (AMP) derived from the tryptophan-rich domain of the wheat protein puroindoline A. It has demonstrated significant antimicrobial activity against a range of pathogens, including the multidrug-resistant bacterium Methicillin-Resistant Staphylococcus aureus (MRSA). This document provides detailed application notes and experimental protocols for the use of this compound in MRSA research, catering to researchers, scientists, and professionals in drug development. The information compiled herein is based on available scientific literature and aims to facilitate further investigation into the therapeutic potential of this compound and its analogues.

Antimicrobial Activity against MRSA

This compound and its rationally designed variants have shown potent bactericidal activity against MRSA. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its selected variants against various MRSA strains as reported in the literature.

PeptideMRSA Strain M173525 MIC (µg/mL)MRSA Strain M180920 MIC (µg/mL)S. aureus (Generic) MIC (µg/mL)
This compound 16328
P1 16168
W7 884
WW 442

Data sourced from a study on rationally designed physico-chemical variants of this compound[1].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound against MRSA.

Materials:

  • This compound peptide

  • MRSA strain(s) of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture MRSA overnight on an appropriate agar (B569324) plate.

    • Inoculate a single colony into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well containing the serially diluted peptide.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to confirm the visual assessment.

Inhibition of MRSA Biofilms

Biofilm formation is a key virulence factor for MRSA, contributing to persistent infections and increased antibiotic resistance. This compound and its derivatives have been shown to inhibit the formation of MRSA biofilms and eradicate pre-formed biofilms.

Quantitative Data: Biofilm Inhibition

The following table presents the percentage of biofilm inhibition by this compound and its variant P1 at different concentrations against MRSA.

PeptideConcentrationMRSA M173525 Biofilm Inhibition (%)MRSA M180920 Biofilm Inhibition (%)
This compound 0.5 x MIC~50~40
1 x MIC~70~60
2 x MIC~85~75
P1 0.5 x MIC~60~55
1 x MIC~80~75
2 x MIC~90~85

Data is estimated from graphical representations in a study on this compound variants[1].

Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

This protocol describes a method to quantify the effect of this compound on MRSA biofilm formation using crystal violet staining.

Materials:

  • This compound peptide

  • MRSA strain(s)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare an overnight culture of MRSA in TSB.

    • Dilute the culture 1:100 in TSB supplemented with 1% glucose.

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

    • Add 100 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the respective wells. Include a no-peptide control.

    • Incubate the plate at 37°C for 24 hours without shaking.

  • Washing:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with sterile water.

  • Quantification:

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

Mechanism of Action

The proposed mechanism of action for this compound against microbial cells involves an initial interaction with the cell membrane, followed by translocation into the cytoplasm where it can interact with intracellular targets. While the detailed mechanism in MRSA is still under investigation, studies in other microbes provide a strong foundation for further research.

Signaling Pathway and Workflow Diagrams

PuroA_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell MRSA Cell This compound This compound Peptide Membrane Cell Membrane This compound->Membrane Electrostatic Interaction Cytoplasm Cytoplasm Membrane->Cytoplasm Translocation Intracellular_Targets Intracellular Targets (e.g., DNA, RNA, Proteins) Cytoplasm->Intracellular_Targets Binding and Inhibition Cell_Death Cell Death Intracellular_Targets->Cell_Death Leads to

This compound's proposed mechanism of action against MRSA.
Experimental Protocol: Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay determines if this compound disrupts the MRSA cell membrane, allowing the influx of the fluorescent dye propidium (B1200493) iodide (PI).

Materials:

  • This compound peptide

  • MRSA strain

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) stock solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow MRSA to the mid-log phase and harvest the cells by centrifugation.

    • Wash the cells twice with PBS and resuspend in PBS to a final OD₆₀₀ of 0.2.

  • Assay:

    • Add PI to the cell suspension to a final concentration of 10 µg/mL and incubate in the dark for 15 minutes.

    • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the cell suspension.

    • Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated cells).

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • An increase in fluorescence indicates membrane permeabilization.

Synergy with Conventional Antibiotics

Investigating the synergistic effects of this compound with existing antibiotics is a crucial step in developing combination therapies to combat MRSA. The checkerboard assay is a standard method to quantify synergy.

Experimental Protocol: Checkerboard Synergy Assay

This protocol is used to determine the Fractional Inhibitory Concentration (FIC) index, which indicates the nature of the interaction between two antimicrobial agents.

Materials:

  • This compound peptide

  • Conventional anti-MRSA antibiotic (e.g., oxacillin, vancomycin)

  • MRSA strain

  • MHB

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup:

    • Prepare serial two-fold dilutions of this compound horizontally across the plate in MHB.

    • Prepare serial two-fold dilutions of the conventional antibiotic vertically down the plate in MHB.

    • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation and Incubation:

    • Inoculate each well with the MRSA suspension as described in the MIC assay protocol.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the FIC for each agent: FIC = (MIC of agent in combination) / (MIC of agent alone).

    • Calculate the FIC index (FICI) for each combination: FICI = FIC of this compound + FIC of antibiotic.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Checkerboard_Assay_Workflow A Prepare serial dilutions of this compound (Drug A) C Create 2D matrix of drug combinations in 96-well plate A->C B Prepare serial dilutions of Antibiotic (Drug B) B->C D Inoculate with MRSA suspension C->D E Incubate at 37°C for 18-24h D->E F Determine MICs of drugs alone and in combination E->F G Calculate FIC Index F->G H Interpret as Synergy, Additivity, Indifference, or Antagonism G->H

Workflow for the checkerboard synergy assay.

Cytotoxicity against Mammalian Cells

Assessing the toxicity of this compound towards mammalian cells is essential to determine its therapeutic index and potential for clinical application.

Quantitative Data: Cytotoxicity

The following table shows the cytotoxic effects of this compound variants on a human cell line.

PeptideCell LineIC₅₀ (µg/mL)
P1 HeLa> 250
Dimeric this compound HeLa> 250
Experimental Protocol: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of mammalian cells as an indicator of cell viability after treatment with this compound.

Materials:

  • This compound peptide

  • Mammalian cell line (e.g., HeLa, HEK293, HaCaT)

  • Complete cell culture medium

  • Sterile 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same solvent used for this compound) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Quantification:

    • Measure the absorbance at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the log of the peptide concentration.

Conclusion

This compound and its analogues represent a promising class of antimicrobial peptides for combating MRSA infections. Their potent bactericidal activity, ability to inhibit and disrupt biofilms, and potential for synergistic interactions with conventional antibiotics warrant further investigation. The protocols and data presented in this document provide a framework for researchers to explore the therapeutic potential of this compound and contribute to the development of novel anti-MRSA strategies. It is important to note that further research is needed to fully elucidate the mechanism of action of this compound in MRSA and to establish a comprehensive safety and efficacy profile.

References

Application Notes and Protocols for Studying PuroA Peptide-Membrane Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PuroA is a synthetically derived cationic antimicrobial peptide, based on the tryptophan-rich domain of the wheat protein puroindoline A.[1][2] Its amino acid sequence is FPVTWRWWKWWKG-NH2. This peptide has garnered significant interest within the scientific community due to its potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as certain fungi.[3][4] The unique biochemical properties of its tryptophan residues are believed to facilitate the peptide's deep insertion into biological membranes, a critical step in its mechanism of action.[2]

The primary mode of action for this compound involves a multifaceted interaction with the cell membrane. Initially, the peptide is thought to translocate across the membrane without causing immediate disruption. Once inside the cell, it can interact with intracellular targets, such as DNA, leading to the inhibition of essential macromolecular synthesis and subsequent cell cycle arrest. This intracellular activity is followed by a secondary mechanism involving the disruption of membrane integrity, leading to the formation of pores, leakage of cellular contents, and ultimately, cell death.

These application notes provide detailed protocols for key experiments to study the interaction of this compound with cell membranes, enabling researchers to elucidate its mechanism of action and evaluate its potential as a therapeutic agent.

Data Presentation

Antimicrobial Activity of this compound and its Variants

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and a selection of its rationally designed variants against various microorganisms.

PeptideSequenceE. coli (μg/mL)S. aureus (μg/mL)P. aeruginosa (μg/mL)C. albicans (μg/mL)
This compoundFPVTWRWWKWWKG-NH21616125125
P1FPVTWRWWKWWKG-NH2 with modifications for increased amphipathicity883232
W7FPVTWRW-NH28464125
WWFPVTWRWW-NH24464125

Data extracted from Effects of Rationally Designed Physico-Chemical Variants of the Peptide this compound on Biocidal Activity towards Bacterial and Mammalian Cells.

Cytotoxicity of this compound and its Variants

The following table presents the half-maximal inhibitory concentration (IC50) of this compound and its variants against a human cervical cancer cell line (HeLa), providing an indication of their cytotoxic potential against mammalian cells.

PeptideIC50 (μg/mL) on HeLa cells
This compound>128
P132
Di-PuroA (Dimeric)32
W7>128
WW>128

Data extracted from Effects of Rationally Designed Physico-Chemical Variants of the Peptide this compound on Biocidal Activity towards Bacterial and Mammalian Cells.

Vesicle Leakage Induced by this compound

The following table illustrates the percentage of calcein (B42510) leakage from large unilamellar vesicles (LUVs) composed of POPG-POPC (1:1) upon exposure to varying concentrations of this compound. This assay mimics the peptide's interaction with negatively charged bacterial membranes.

This compound Concentration (μM)Calcein Leakage (%)
0.5~20
1.0~40
1.5~55
2.0~70
2.5~80

Data interpreted from graphical representation in "Conformation of a Bactericidal Domain of Puroindoline a: Structure and Mechanism of Action of a 13-Residue Antimicrobial Peptide".

Experimental Protocols

Vesicle Leakage Assay (Calcein Release)

This assay is fundamental for quantifying the membrane-disrupting activity of this compound. It relies on the dequenching of a fluorescent dye, calcein, encapsulated at high concentrations within lipid vesicles. Peptide-induced pore formation leads to dye release and a measurable increase in fluorescence.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)

  • Lipids (e.g., POPC and POPG) in chloroform (B151607)

  • Calcein

  • Sephadex G-50 resin

  • HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Triton X-100 (10% v/v solution)

  • Fluorescence spectrophotometer

Protocol:

  • Vesicle Preparation:

    • Prepare a lipid mixture of POPC and POPG (e.g., 1:1 molar ratio to mimic bacterial membranes) in a round-bottom flask.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 2 hours.

    • Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in HEPES buffer) by vortexing vigorously.

    • Subject the vesicle suspension to at least five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the vesicle suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

  • Purification:

    • Separate the calcein-loaded LUVs from free calcein by passing the suspension through a Sephadex G-50 column equilibrated with HEPES buffer.

    • Collect the turbid fractions containing the LUVs.

  • Leakage Assay:

    • Dilute the LUV suspension in HEPES buffer to a final lipid concentration of approximately 50 μM in a cuvette.

    • Place the cuvette in a fluorescence spectrophotometer and record the baseline fluorescence (Excitation: 495 nm, Emission: 515 nm).

    • Add the desired concentration of this compound peptide to the cuvette and monitor the increase in fluorescence over time until a plateau is reached.

    • To determine the maximum fluorescence (100% leakage), add Triton X-100 to a final concentration of 0.1% (v/v) to completely lyse the vesicles.

  • Data Analysis:

    • Calculate the percentage of leakage using the following formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100 Where:

      • F is the fluorescence intensity at the plateau after peptide addition.

      • F0 is the initial baseline fluorescence.

      • Fmax is the maximum fluorescence after Triton X-100 addition.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of this compound binding to lipid vesicles, providing insights into the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • This compound peptide stock solution (e.g., 100 μM in dialysis buffer)

  • LUVs (prepared as in the vesicle leakage assay, without calcein)

  • Dialysis buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Dialyze the this compound peptide and the LUV suspension against the same batch of dialysis buffer overnight at 4°C to minimize dilution heats.

    • Determine the precise concentration of the peptide and lipids after dialysis.

    • Degas both the peptide solution and the LUV suspension immediately before the experiment.

  • ITC Experiment:

    • Load the LUV suspension (e.g., 1-5 mM lipid concentration) into the sample cell of the calorimeter.

    • Load the this compound peptide solution (e.g., 50-100 μM) into the injection syringe.

    • Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 300 rpm, injection volume of 10 μL, spacing between injections of 180 seconds).

    • Perform an initial injection of a smaller volume (e.g., 1-2 μL) to account for initial mixing effects, followed by a series of injections (e.g., 20-30) of the peptide into the LUV solution.

    • Perform a control titration by injecting the peptide into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks of the corrected thermogram to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, and n).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol is designed to evaluate the cytotoxicity of this compound against a chosen cell line.

Materials:

  • Mammalian cell line (e.g., HeLa or NIH-3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 μL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound peptide in serum-free medium.

    • Remove the complete medium from the wells and replace it with 100 μL of the peptide dilutions. Include a vehicle control (medium without peptide).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 μL of the MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of viability against the peptide concentration to determine the IC50 value.

Visualizations

This compound Mechanism of Action

PuroA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Membrane Lipid Bilayer This compound->Membrane 1. Initial Binding DNA DNA Membrane->DNA 2. Translocation Pore Pore Formation Membrane->Pore 4. Membrane Disruption Macromolecules Macromolecular Synthesis DNA->Macromolecules 3. Inhibition CellCycle Cell Cycle Arrest Macromolecules->CellCycle CellDeath Cell Death CellCycle->CellDeath Leakage Leakage of Cellular Contents Pore->Leakage Leakage->CellDeath

Caption: Sequential mechanism of this compound action on a target cell.

Experimental Workflow: Vesicle Leakage Assay

Vesicle_Leakage_Workflow start Start prep_vesicles Prepare Calcein-Loaded LUVs start->prep_vesicles purify Purify LUVs via Size-Exclusion Chromatography prep_vesicles->purify setup_assay Dilute LUVs in Cuvette & Record Baseline Fluorescence purify->setup_assay add_peptide Add this compound Peptide setup_assay->add_peptide monitor_fluorescence Monitor Fluorescence Increase add_peptide->monitor_fluorescence lyse_vesicles Add Triton X-100 for Maximum Fluorescence monitor_fluorescence->lyse_vesicles analyze Calculate % Leakage lyse_vesicles->analyze end End analyze->end

Caption: Workflow for the calcein vesicle leakage assay.

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow start Start prep_samples Prepare & Degas this compound and LUV Solutions start->prep_samples load_itc Load LUVs into Sample Cell & this compound into Syringe prep_samples->load_itc run_titration Perform Titration Injections load_itc->run_titration run_control Perform Control Titration (this compound into Buffer) run_titration->run_control analyze Subtract Dilution Heat & Fit Binding Isotherm run_control->analyze get_params Determine Thermodynamic Parameters (Kd, ΔH, n) analyze->get_params end End get_params->end

Caption: Workflow for Isothermal Titration Calorimetry.

References

Application Notes and Protocols for PuroA Peptide in Fungal Pathogen Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PuroA is a synthetic, tryptophan-rich antimicrobial peptide (AMP) derived from the Tryptophan-Rich Domain (TRD) of puroindoline A, a protein found in wheat endosperm.[1] This peptide, with the sequence FPVTWRWWKWWKG-NH2, has demonstrated potent antimicrobial activity against a range of pathogenic bacteria and fungi.[2][3] Its efficacy, particularly against opportunistic fungal pathogens like Candida albicans, makes it a compelling candidate for therapeutic development and a valuable tool for studying novel antifungal mechanisms.[4][5] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its study.

Mechanism of Antifungal Action

The antifungal activity of this compound against pathogens such as Candida albicans is a multi-step process that involves rapid translocation across the cell membrane followed by intracellular targeting and subsequent membrane disruption.

Live-cell imaging studies on C. albicans have elucidated a specific sequence of events:

  • Rapid Translocation : Within a minute of exposure, this compound translocates across the fungal cell membrane without immediately compromising its integrity.

  • Intracellular Targeting : Once inside the cell, the peptide interacts with intracellular targets, including nucleic acids, leading to cell-cycle arrest.

  • Membrane Disruption and Pore Formation : Following intracellular activity, this compound accumulates at the cell membrane, leading to the formation of pores and a loss of membrane integrity. This disruption occurs approximately 25-45 minutes after initial exposure and is the ultimate cause of cell death.

This mechanism, where translocation precedes membrane lysis, distinguishes this compound from many other AMPs that act primarily by lytic mechanisms on the cell surface.

cluster_0 This compound Interaction with Fungal Cell cluster_1 Sequence of Events This compound This compound Peptide Cell Fungal Cell (e.g., C. albicans) Translocation 1. Rapid Translocation (Within 1 minute) (Membrane integrity maintained) Cell->Translocation Initial Interaction Binding 2. Intracellular Binding (Nucleic Acids) Translocation->Binding Enters Cytoplasm Arrest 3. Cell Cycle Arrest Binding->Arrest Disruption 4. Membrane Disruption & Pore Formation (25-45 minutes) Arrest->Disruption Delayed Effect Death 5. Cell Death Disruption->Death

This compound's sequential mechanism of action against fungal cells.

Quantitative Data: Antifungal Activity

The antifungal efficacy of this compound and its rationally designed variants has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest peptide concentration that inhibits visible fungal growth.

Peptide NameSequenceNet ChargeFungal SpeciesMIC (µg/mL)Reference
This compound FPVTWRWWKWWKG-NH2+4Candida albicans32
P1 FPVTWRWWKWWKGW-NH2+7Candida albicans8-16
R6 RWWKWW-NH2+4Candida albicans16
R8 RWRWWKWW-NH2+5Candida albicans64
Di-PuroA Dimeric this compound+8Candida albicans32
This compound-OH FPVTWRWWKWWKG-OH+3Candida albicans64

Data compiled from studies on this compound variants.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against Candida albicans using a broth microdilution method.

start Start prep_culture 1. Prepare overnight culture of C. albicans in Yeast Peptone Dextrose (YPD) broth. start->prep_culture prep_peptide 2. Prepare serial dilutions of this compound peptide in a 96-well microtiter plate. prep_culture->prep_peptide inoculate 3. Inoculate each well with C. albicans suspension (Final concentration ~5 x 10^5 CFU/mL). prep_peptide->inoculate controls 4. Include positive (no peptide) and negative (no fungi) controls. inoculate->controls incubate 5. Incubate plate at 37°C for 24-48 hours. controls->incubate read_results 6. Determine MIC by visual inspection or measuring optical density (OD600). MIC = lowest concentration with no visible growth. incubate->read_results end End read_results->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Fungal Culture Preparation : Inoculate C. albicans in a suitable broth medium (e.g., YPD Broth) and incubate overnight at 37°C with shaking.

  • Peptide Dilution : Prepare a stock solution of this compound peptide in sterile water or a suitable buffer. Perform a two-fold serial dilution of the peptide in the assay medium directly in a 96-well microtiter plate.

  • Inoculation : Dilute the overnight fungal culture to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.

  • Controls :

    • Positive Control : Wells containing the fungal suspension without any peptide.

    • Negative Control : Wells containing medium only (sterility control).

  • Incubation : Cover the plate and incubate at 37°C for 24 to 48 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Protocol 2: Fungal Time-Kill Kinetics Assay

This assay determines the rate at which this compound kills a fungal cell population over time.

start Start prep_culture 1. Grow C. albicans to mid-logarithmic phase. start->prep_culture expose 2. Expose fungal suspension (~10^6 CFU/mL) to this compound (e.g., at 1x and 2x MIC). prep_culture->expose sample 3. At defined time points (0, 30, 60, 120 min), withdraw aliquots. expose->sample dilute_plate 4. Serially dilute the aliquots and plate on YPD agar (B569324). sample->dilute_plate incubate 5. Incubate plates at 37°C for 24-48 hours. dilute_plate->incubate count_cfu 6. Count the number of Colony Forming Units (CFU) on each plate. incubate->count_cfu plot 7. Plot log10 CFU/mL versus time. count_cfu->plot end End plot->end

Workflow for a fungal time-kill kinetics assay.

Methodology:

  • Culture Preparation : Grow C. albicans to the mid-logarithmic phase in a suitable broth.

  • Exposure : Centrifuge, wash, and resuspend the cells in fresh broth to a concentration of approximately 10⁶ CFU/mL. Add this compound peptide at desired concentrations (e.g., 1x MIC, 2x MIC). An untreated culture serves as a control.

  • Sampling : Incubate the cultures at 37°C. At specific time intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot from each tube.

  • Plating : Perform serial dilutions of each aliquot in sterile saline or buffer and plate onto YPD agar plates.

  • Incubation and Counting : Incubate the plates for 24-48 hours at 37°C, then count the viable colonies (CFUs).

  • Analysis : Plot the log₁₀ CFU/mL against time for each peptide concentration to visualize the killing kinetics. A significant reduction in cell numbers is expected within 30-60 minutes for effective peptides.

Protocol 3: Detection of Reactive Oxygen Species (ROS) Production

While not yet specifically documented for this compound, many antifungal peptides induce cell death through the accumulation of intracellular Reactive Oxygen Species (ROS). This protocol describes a general method to assess ROS production.

cluster_workflow Experimental Workflow cluster_pathway Hypothesized Signaling start Start prep_cells 1. Prepare fungal cell suspension (e.g., 10^7 cells/mL). start->prep_cells treat_cells 2. Treat cells with this compound (at MIC) for a defined period (e.g., 1-3 hours). prep_cells->treat_cells add_dye 3. Add ROS-sensitive fluorescent dye (e.g., Dihydrorhodamine 123 or H2DCFDA). treat_cells->add_dye incubate_dye 4. Incubate in the dark. add_dye->incubate_dye analyze 5. Analyze fluorescence via fluorometry, flow cytometry, or fluorescence microscopy. incubate_dye->analyze end End analyze->end This compound This compound Mito Mitochondrial Perturbation This compound->Mito ROS ROS Production (e.g., •O2−, H2O2) Mito->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage

Workflow and hypothesized pathway for ROS detection.

Methodology:

  • Cell Preparation : Harvest mid-log phase fungal cells, wash, and resuspend them in a suitable buffer (e.g., PBS) to a density of 10⁷ cells/mL.

  • Treatment : Treat the cell suspension with this compound at its MIC. Include an untreated control and a positive control (e.g., hydrogen peroxide or acetic acid). Incubate for 1-3 hours at 37°C.

  • Staining : Add a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), to the cell suspensions and incubate in the dark according to the manufacturer's instructions.

  • Analysis : Measure the fluorescence intensity using a fluorometer, flow cytometer, or visualize the cells with a fluorescence microscope. An increase in fluorescence in peptide-treated cells compared to the control indicates ROS production.

Protocol 4: Assessment of Apoptotic Markers

Antimicrobial peptides can induce programmed cell death (apoptosis) in fungal cells, characterized by events like caspase activation and DNA fragmentation. This protocol provides a general framework to test for these markers.

cluster_caspase A) Caspase Activity Assay cluster_dna B) DNA Fragmentation (TUNEL Assay) start Start prep_treat 1. Prepare and treat fungal cells with this compound as in ROS protocol. caspase_kit 2a. Use a commercial kit (e.g., Caspase-3/7 Green Detection) to stain cells. prep_treat->caspase_kit dna_kit 2b. Fix cells and use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit. prep_treat->dna_kit caspase_analyze 3a. Analyze fluorescence by microscopy or flow cytometry. caspase_kit->caspase_analyze end End caspase_analyze->end dna_analyze 3b. Analyze for DNA strand breaks via fluorescence. dna_kit->dna_analyze dna_analyze->end

Workflow for assessing markers of apoptosis.

Methodology:

  • Cell Treatment : Prepare and treat fungal cells with this compound at sublethal and lethal concentrations as described in the previous protocols.

  • Apoptosis Marker Analysis :

    • Caspase Activity : To detect the activation of caspases (key mediators of apoptosis), use a commercially available kit such as a Caspase-3/7 detection reagent. Incubate the treated cells with the fluorescent substrate and analyze via flow cytometry or fluorescence microscopy.

    • DNA Fragmentation : To detect DNA strand breaks, a hallmark of late-stage apoptosis, perform a TUNEL assay using a commercial kit. This method labels the free 3'-OH ends of DNA fragments. Analyze the labeled cells using fluorescence microscopy or flow cytometry.

  • Controls : Use an untreated sample as a negative control and cells treated with a known apoptosis inducer (e.g., acetic acid) as a positive control.

References

Application Notes and Protocols for PuroA Peptide Delivery Systems in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PuroA, a synthetic peptide derived from the tryptophan-rich domain of the wheat protein puroindoline A, has garnered significant interest for its potent antimicrobial properties.[1][2][3] Its ability to translocate across cellular membranes also positions it as a promising candidate for in vivo delivery of therapeutic cargo, such as proteins and nucleic acids.[3][4] These application notes provide a comprehensive overview of this compound's potential as a delivery vector, including its mechanism of action and generalized protocols for in vivo studies. While specific in vivo delivery data for this compound is limited, the following information serves as a foundational guide for researchers exploring its application in animal models.

This compound Peptide: Physicochemical Properties and Mechanism of Action

This compound is a cationic peptide characterized by a high content of tryptophan and arginine residues, which contribute to its amphipathic nature.[1][2][3] This structure is crucial for its interaction with and penetration of cellular membranes.

Mechanism of Cellular Entry:

Studies on the interaction of this compound with Candida albicans cells have provided insights into its potential mechanism of cell entry. The process is thought to occur in a multi-step manner:

  • Initial Interaction and Translocation: The positively charged this compound peptide initially interacts with the negatively charged components of the cell membrane. It is proposed that the peptide can then translocate across the membrane without causing immediate disruption.[4]

  • Intracellular Targeting: Once inside the cell, this compound has been observed to interact with intracellular components, such as nucleic acids.[4]

  • Membrane Disruption (at higher concentrations): At higher concentrations, this compound can induce pore formation and membrane disruption, leading to cell lysis.[4]

This dual mechanism of action, involving both direct cell penetration and membrane disruption, suggests that this compound could be engineered for controlled intracellular delivery of therapeutic agents.

Signaling Pathways:

Currently, there is no specific information available in the scientific literature regarding the signaling pathways that are directly activated by the this compound peptide during the delivery of cargo in mammalian cells. Research in this area is ongoing.

Experimental Protocols for In Vivo Studies

The following are generalized protocols for in vivo studies using cell-penetrating peptides (CPPs) like this compound for cargo delivery. These protocols should be adapted and optimized based on the specific cargo, animal model, and research objectives.

Protocol 1: Preparation of this compound-Cargo Conjugates

Objective: To conjugate the this compound peptide to a therapeutic cargo (e.g., protein, siRNA) for in vivo delivery.

Materials:

  • This compound peptide (synthesized with a reactive group, e.g., terminal cysteine)

  • Cargo molecule (with a compatible reactive group)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Crosslinking reagent (e.g., maleimide-based for cysteine-containing peptides)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Peptide and Cargo Preparation: Dissolve the this compound peptide and the cargo molecule in the conjugation buffer at the desired molar ratio.

  • Crosslinking Reaction: Add the crosslinking reagent to the mixture and incubate at room temperature or 4°C for a specified time (typically 1-2 hours), with gentle mixing.

  • Purification: Purify the this compound-cargo conjugate from unreacted components using an appropriate chromatography method.

  • Characterization: Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Sterilization: Sterilize the final conjugate solution by filtration through a 0.22 µm filter.

Protocol 2: In Vivo Administration of this compound-Cargo Conjugates in a Mouse Model

Objective: To administer the this compound-cargo conjugate to mice to assess its biodistribution, efficacy, and toxicity.

Animal Model:

  • Use an appropriate mouse model for the disease under investigation (e.g., tumor xenograft model for cancer studies). All animal procedures must be approved by the institutional animal care and use committee.

Materials:

  • This compound-cargo conjugate solution

  • Sterile saline or other appropriate vehicle

  • Syringes and needles for administration

  • Anesthesia (if required for the administration route)

Procedure:

  • Dose Preparation: Dilute the this compound-cargo conjugate to the desired concentration in a sterile vehicle. The optimal dose will need to be determined empirically.

  • Administration: Administer the solution to the mice via the chosen route (e.g., intravenous, intraperitoneal, or direct intratumoral injection). The route of administration will depend on the target organ and the desired systemic or local effect.

  • Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.

  • Biodistribution Studies (Optional): At selected time points post-administration, euthanize a subset of animals and collect major organs (liver, spleen, kidney, lungs, heart, brain, and tumor, if applicable). The concentration of the conjugate in each organ can be quantified using appropriate methods (e.g., fluorescence imaging if the cargo is labeled, or LC-MS/MS).

  • Efficacy Studies: Monitor the therapeutic effect of the treatment over time. For example, in a cancer model, measure tumor volume regularly.

  • Histological and Molecular Analysis: At the end of the study, collect tissues for histological analysis to assess therapeutic efficacy and any potential tissue damage. Molecular analyses (e.g., qPCR, Western blot) can be performed to evaluate the effect of the delivered cargo on its target.

Quantitative Data Summary

As there is a lack of specific quantitative data for in vivo cargo delivery using this compound, the following table provides a template for how such data could be structured and presented. Researchers generating novel data in this area are encouraged to use a similar format for clarity and comparability.

Parameter This compound-Cargo Conjugate Control (Cargo alone) Vehicle Control Notes
Maximum Tolerated Dose (mg/kg) To be determinedTo be determinedN/ADetermined by dose-escalation studies.
Tumor Growth Inhibition (%) To be determinedTo be determinedN/AExample for an oncology study.
Cargo Concentration in Tumor (ng/g tissue) To be determinedTo be determinedN/AMeasured at a specific time point post-injection.
Cargo Concentration in Liver (ng/g tissue) To be determinedTo be determinedN/ATo assess off-target accumulation.
Target Gene Knockdown (%) To be determinedTo be determinedN/AExample for siRNA delivery.

Visualizations

Logical Workflow for In Vivo Study of this compound-Cargo Delivery

in_vivo_workflow cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase prep_peptide This compound Peptide Synthesis conjugation This compound-Cargo Conjugation prep_peptide->conjugation prep_cargo Therapeutic Cargo Preparation prep_cargo->conjugation purification Purification & Characterization conjugation->purification formulation Sterile Formulation purification->formulation animal_model Select Animal Model administration Administration of Conjugate animal_model->administration monitoring Monitor for Toxicity administration->monitoring biodistribution Biodistribution Analysis administration->biodistribution efficacy Therapeutic Efficacy Assessment administration->efficacy tissue_collection Tissue Collection biodistribution->tissue_collection efficacy->tissue_collection histology Histological Analysis tissue_collection->histology molecular Molecular Analysis tissue_collection->molecular data_analysis Data Analysis & Interpretation histology->data_analysis molecular->data_analysis

Caption: Workflow for an in vivo study using this compound-cargo conjugates.

Proposed Mechanism of this compound Cellular Entry

puroa_mechanism cluster_membrane Cell Membrane extracellular Extracellular Space This compound This compound Peptide intracellular Intracellular Space membrane_surface Membrane Surface translocation Membrane Translocation interaction Initial Electrostatic Interaction This compound->interaction pore_formation Pore Formation (High Concentration) This compound->pore_formation High Concentration interaction->translocation intracellular_target Intracellular Target (e.g., Nucleic Acids) translocation->intracellular_target cell_lysis Cell Lysis pore_formation->cell_lysis

Caption: Proposed mechanism of this compound peptide cellular entry.

References

Troubleshooting & Optimization

PuroA peptide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with the PuroA peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what are its key physicochemical properties?

A1: this compound is a synthetic antimicrobial peptide with the sequence FPVTWRWWKWWKG-NH2. It is characterized by a high content of tryptophan residues, which contributes to its hydrophobicity and its interaction with cell membranes. Being a cationic peptide, it carries a net positive charge at neutral pH, which is crucial for its antimicrobial activity.

Q2: I am having difficulty dissolving my lyophilized this compound peptide. What is the recommended starting solvent?

A2: For initial solubilization of this compound peptide, it is recommended to start with a small amount of sterile, distilled water. Due to its cationic nature, it should have some solubility in aqueous solutions. If complete dissolution is not achieved, a dilute acidic solution is the next logical step.

Q3: Why is my this compound peptide solution appearing cloudy or showing visible precipitates?

A3: Cloudiness or precipitation in your this compound peptide solution can be attributed to several factors, including:

  • Aggregation: Tryptophan-rich and hydrophobic peptides like this compound have a tendency to self-associate and form aggregates, especially at high concentrations or near the isoelectric point of the peptide.[1]

  • Low Solubility: The concentration of the peptide may have exceeded its solubility limit in the chosen solvent.

  • Improper pH: The pH of the solution can significantly impact the net charge of the peptide and, consequently, its solubility.[2]

Q4: Can I use organic solvents to dissolve the this compound peptide?

A4: Yes, for highly hydrophobic peptides, organic solvents can be effective. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used for initial solubilization.[3] However, it is crucial to first dissolve the peptide completely in a minimal amount of the organic solvent before slowly adding it to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.

Q5: How should I store my this compound peptide, both in lyophilized form and in solution?

A5:

  • Lyophilized Peptide: For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container to minimize degradation.[4]

  • Peptide in Solution: Storing peptides in solution is generally not recommended for long periods due to the risk of degradation. If necessary, prepare fresh solutions for each experiment. If short-term storage is unavoidable, store aliquots at -20°C to avoid repeated freeze-thaw cycles. Peptides containing tryptophan, like this compound, are susceptible to oxidation, so using oxygen-free buffers can be beneficial.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound peptide does not dissolve in water. The high hydrophobicity due to multiple tryptophan residues can limit aqueous solubility.1. Try adding a small amount of a dilute acid (e.g., 10% acetic acid) to increase the net positive charge and improve solubility.[5] 2. Use sonication in a water bath for short intervals to aid dissolution.[2]
Solution becomes turbid upon adding this compound to a buffer. The pH of the buffer may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and solubility. The salt concentration in the buffer could also be promoting aggregation.1. Adjust the pH of the buffer to be at least 2 units away from the peptide's pI. For a cationic peptide like this compound, a more acidic pH is generally favorable. 2. Attempt to dissolve the peptide in a buffer with a lower ionic strength.
Precipitate forms after dissolving in an organic solvent and diluting with an aqueous buffer. The peptide has precipitated out of the mixed solvent system. This can happen if the dilution is done too quickly or if the final concentration is too high.1. Ensure the peptide is fully dissolved in the initial organic solvent. 2. Add the peptide-organic solvent solution dropwise to the stirring aqueous buffer. 3. Consider using a lower final concentration of the peptide.
Loss of peptide activity over time in solution. The peptide may be degrading or adsorbing to the surface of the storage container. Tryptophan residues are also prone to oxidation.1. Prepare fresh solutions before each experiment. 2. Store solutions in low-protein-binding tubes. 3. For critical experiments, consider using buffers that have been degassed to minimize oxidation.[2]

Experimental Protocols

Protocol 1: Solubilization of this compound Peptide

This protocol provides a step-by-step guide for dissolving lyophilized this compound peptide.

  • Preparation: Allow the vial of lyophilized this compound peptide to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution Attempt: Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution. Gently vortex the vial.

  • Acidification (if necessary): If the peptide does not fully dissolve in water, add 10% acetic acid dropwise while vortexing until the peptide is completely dissolved.

  • Organic Solvent (alternative): For very hydrophobic preparations, add a minimal amount of DMSO to the lyophilized peptide to fully dissolve it.

  • Dilution: Slowly add the dissolved peptide stock solution to your final aqueous buffer with constant stirring to reach the desired working concentration.

  • Filtration: If any particulates remain, the solution can be filtered through a 0.22 µm filter.

Protocol 2: Determination of this compound Peptide Concentration

Accurate determination of the peptide concentration is critical for experimental reproducibility.

  • UV-Vis Spectroscopy: Due to the high number of tryptophan residues, the concentration of this compound can be accurately determined by measuring its absorbance at 280 nm. The theoretical extinction coefficient can be calculated based on the amino acid sequence.

  • Amino Acid Analysis: This is a more accurate but destructive method that involves hydrolyzing the peptide and quantifying the constituent amino acids.

  • Bicinchoninic Acid (BCA) Assay: A colorimetric method that can be used to determine peptide concentration, though it may have some variability depending on the peptide sequence.

Visual Guides

experimental_workflow cluster_preparation Preparation cluster_solubilization Solubilization cluster_final_prep Final Preparation start Lyophilized this compound Peptide equilibrate Equilibrate to Room Temp start->equilibrate dissolve_h2o Add Sterile Water equilibrate->dissolve_h2o check_solubility1 Fully Dissolved? dissolve_h2o->check_solubility1 add_acid Add 10% Acetic Acid check_solubility1->add_acid No dissolved_stock Concentrated Stock Solution check_solubility1->dissolved_stock Yes check_solubility2 Fully Dissolved? add_acid->check_solubility2 use_dmso Use Minimal DMSO check_solubility2->use_dmso No check_solubility2->dissolved_stock Yes use_dmso->dissolved_stock dilute Dilute into Aqueous Buffer dissolved_stock->dilute ready Ready for Experiment dilute->ready

Caption: this compound Peptide Solubilization Workflow.

troubleshooting_logic cluster_aqueous Aqueous Solvent cluster_buffer Buffered Solution cluster_organic Organic Solvent Dilution start This compound Solubility Issue q_water Insoluble in Water? start->q_water q_buffer Precipitation in Buffer? start->q_buffer q_organic Precipitation after Dilution? start->q_organic a_acid Try Dilute Acetic Acid q_water->a_acid Yes a_sonicate Try Sonication a_acid->a_sonicate a_ph Adjust pH Away from pI q_buffer->a_ph Yes a_ionic Lower Ionic Strength a_ph->a_ionic a_slow Add Dropwise to Stirring Buffer q_organic->a_slow Yes a_conc Lower Final Concentration a_slow->a_conc

Caption: Troubleshooting Logic for this compound Solubility.

References

Technical Support Center: Optimizing PuroA Peptide Concentration for MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the PuroA peptide. It provides troubleshooting guidance and answers to frequently asked questions to help you optimize your Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in an MIC assay?

A common starting point for antimicrobial peptides like this compound is to test a broad concentration range, typically from 1 µM to 128 µM or higher.[1] The optimal concentration can be influenced by the specific bacterial or fungal strain being tested, as well as the experimental conditions. For some organisms, effective concentrations have been observed in the low micromolar range.[1]

Q2: I am not observing any antimicrobial activity with my this compound peptide. What are the possible reasons?

Several factors could lead to a lack of activity:

  • Peptide Quality and Handling: Ensure the peptide was synthesized correctly, with high purity and the correct post-translational modifications (e.g., C-terminal amidation).[2] Improper storage or handling can also lead to degradation.

  • Solubility and Aggregation: this compound, like other hydrophobic peptides, may aggregate at high concentrations, reducing its effective concentration.[1] Ensure the peptide is fully dissolved in a suitable solvent (e.g., sterile water, dilute acetic acid, or DMSO) before further dilution in the assay medium.[2]

  • Assay Conditions: The pH, ionic strength, and composition of the culture medium can significantly impact this compound's activity.[1] For instance, the presence of salts like NaCl can increase the MIC of this compound.[3]

  • Choice of Assay Method: A broth microdilution assay is generally more suitable for antimicrobial peptides than methods like disk diffusion.[2]

Q3: The MIC values for this compound are highly variable between my experiments. What could be causing this?

High variability in MIC values is a common challenge in antimicrobial peptide testing.[2] Key factors include:

  • Inoculum Density: The concentration of bacteria or fungi in the assay is critical. Inconsistent inoculum preparation can lead to significant variations in MIC results.[2]

  • Plate Incubation: Inconsistent incubation times and temperatures can affect microbial growth rates and, consequently, the apparent MIC. Evaporation from wells can also be a factor, so using sealing films is recommended.[2]

  • MIC Reading Method: Subjectivity in visually determining the endpoint of microbial growth can introduce variability. Using a consistent method, such as measuring optical density at 600 nm (OD600), can improve reproducibility.[2]

Q4: How does the mechanism of action of this compound affect the MIC assay?

This compound has a dual mechanism of action. It initially interacts with and disrupts the microbial cell membrane, and it can also translocate into the cell to bind with intracellular targets like DNA.[2][3] This complex mechanism means that factors influencing either membrane interaction or intracellular uptake can affect the MIC. For example, changes in the lipid composition of the target membrane or the physiological state of the microbe could alter its susceptibility.

Troubleshooting Guide

If you are encountering issues with your this compound MIC assays, follow this step-by-step guide to troubleshoot the problem.

Step 1: Verify Peptide Integrity and Preparation

  • Action: Confirm the purity and correct sequence of your synthesized this compound peptide. Check for proper C-terminal amidation, as this can be crucial for activity.

  • Rationale: An incorrect or impure peptide will not yield reliable results.[2]

Step 2: Optimize Peptide Dissolution

  • Action: Test the solubility of this compound in your assay buffer. If you encounter issues, consider preparing a stock solution in a solvent like sterile water, dilute acetic acid, or DMSO, ensuring the final solvent concentration in the assay is not inhibitory to the test organism.[2]

  • Rationale: Peptide aggregation can significantly reduce the effective concentration and lead to a lack of activity.[1]

Step 3: Standardize Inoculum Preparation

  • Action: Develop a consistent protocol for preparing your bacterial or fungal inoculum. This should include standardizing the growth phase and final cell density (e.g., by measuring OD600).[2]

  • Rationale: The number of microbes used in the assay directly impacts the MIC value.[2]

Step 4: Control Assay Conditions

  • Action: Ensure consistent incubation times, temperatures, and atmospheric conditions for all experiments. Use plate sealers to prevent evaporation.

  • Rationale: Variations in environmental conditions can alter microbial growth and peptide activity.[2]

Step 5: Refine the MIC Reading Method

  • Action: If using visual inspection, have the same person read the plates to maintain consistency. For a more objective measure, use a plate reader to determine the optical density at 600 nm.

  • Rationale: A consistent and objective endpoint determination is crucial for reproducible MIC values.[2]

Data Presentation

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and some of its rationally designed variants against various microorganisms. This data can be used as a reference for expected activity ranges.

PeptideTarget OrganismMIC (µg/mL)Notes
This compound E. coli16Baseline activity.
S. aureus16Baseline activity.
MRSA16Activity against methicillin-resistant strain.[3]
C. albicans125Antifungal activity.[4]
P1 E. coli4Higher amphipathicity and net charge (+7) improved activity.[3]
S. aureus4
MRSA16
WW E. coli4Shorter peptide (8 residues) with high Trp content showed enhanced activity.[3]
S. aureus4
MRSA4
W7 E. coli8Shorter peptide (7 residues) with high Trp content.[3]
S. aureus8
MRSA8

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a general framework for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound peptide

  • Sterile, pure water, 0.01% acetic acid, or DMSO for stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strain of interest

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Plate reader (optional, for OD600 measurement)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve the this compound peptide in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure it is fully dissolved.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of approximately 0.01 (this corresponds to ~1 x 10^7 CFU/mL for E. coli). This will be further diluted in the assay plate.[2]

  • Preparation of Peptide Dilution Series:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations. A typical final volume in each well is 100 µL.

  • Inoculation of the MIC Plate:

    • Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. This will further dilute the peptide and the bacteria to their final concentrations.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

  • Incubation:

    • Cover the plate (e.g., with a sealing film) and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[3] This can be determined by visual inspection or by measuring the OD600 of each well with a plate reader.

Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Peptide_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of this compound in 96-well Plate Peptide_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Plate with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (18-24h, 37°C) Inoculation->Incubation MIC_Determination Determine MIC (Visual or OD600) Incubation->MIC_Determination

Caption: Workflow for a standard MIC assay.

Troubleshooting_Logic Start Inconsistent or No Activity in MIC Assay Check_Peptide Verify Peptide Purity and Handling Start->Check_Peptide Check_Solubility Assess Peptide Solubility and Aggregation Check_Peptide->Check_Solubility [Peptide OK] Check_Inoculum Standardize Inoculum Preparation Check_Solubility->Check_Inoculum [Solubility OK] Check_Conditions Control Assay Conditions (Temp, Time) Check_Inoculum->Check_Conditions [Inoculum OK] Refine_Reading Refine MIC Reading Method Check_Conditions->Refine_Reading [Conditions OK] Success Consistent MIC Results Refine_Reading->Success [Reading OK]

Caption: A logical approach to troubleshooting MIC assays.

PuroA_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Peptide Membrane_Interaction Interaction with Bacterial Cell Membrane This compound->Membrane_Interaction Translocation Translocation into Cytoplasm Membrane_Interaction->Translocation Membrane_Disruption Membrane Disruption / Pore Formation Membrane_Interaction->Membrane_Disruption DNA_Binding Binding to Intracellular Targets (e.g., DNA) Translocation->DNA_Binding Inhibition Inhibition of Macromolecular Synthesis DNA_Binding->Inhibition Cell_Death Cell Death Inhibition->Cell_Death Membrane_Disruption->Cell_Death

Caption: Dual mechanism of action of the this compound peptide.

References

PuroA Peptide Stability and Degradation in Serum: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability and degradation of the PuroA peptide in serum.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and why is its stability in serum a concern?

A1: this compound is a synthetic antimicrobial peptide (AMP) derived from the tryptophan-rich domain of puroindoline A, a wheat protein.[1] It exhibits potent antimicrobial activity against a range of bacteria and fungi.[1][2] Like many therapeutic peptides, the clinical application of this compound is potentially limited by its susceptibility to degradation by proteases present in blood serum.[1] This enzymatic degradation can lead to a short in-vivo half-life, reducing its therapeutic efficacy.

Q2: What are the primary mechanisms of this compound degradation in serum?

A2: The primary cause of peptide degradation in serum is enzymatic cleavage by a complex mixture of proteases.[3] These proteases can cleave peptide bonds, inactivating the peptide. While specific degradation pathways for this compound in serum are not detailed in the provided literature, general peptide degradation mechanisms include hydrolysis, deamidation, and oxidation. For many peptides, cleavage often occurs after basic amino acid residues like Arginine (Arg) and Lysine (Lys), which are common in antimicrobial peptides.

Q3: What strategies can be employed to enhance the stability of the this compound peptide?

A3: Several strategies have been shown to improve the stability of this compound and other peptides:

  • Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can render the peptide resistant to natural proteases, which are stereospecific for L-amino acids. This compound diastereomers have been shown to be protease-resistant.

  • C-terminal Amidation: Modifying the C-terminus by amidation protects the peptide from carboxypeptidases. The amidated form of this compound is more potent than the version with a free carboxyl group (this compound-OH).

  • N-terminal Acetylation: This modification can protect peptides from degradation by aminopeptidases.

  • Cyclization: Linking the N- and C-termini can restrict the peptide's conformation, making it less accessible to proteases.

Quantitative Data Summary

Table 1: Qualitative Protease Resistance of this compound and Its Variants

Peptide VariantModificationFindingSource
This compound Diastereomers35-40% D-amino acid substitutionDescribed as "protease-resistant"
This compound-OHC-terminal free acidShowed lower potency compared to amidated this compound
Cyclic this compoundHead-to-tail cyclizationLess active than linear this compound at physiological salt concentrations
Dimeric this compoundDimerizationDecreased antibacterial potency

To provide context for typical peptide stability values, the following table presents example half-life data for other peptides in plasma or cell culture supernatants.

Table 2: Example Half-Life (t½) of Various Peptides in Biological Fluids (Illustrative Data)

PeptideMatrixHalf-life (t½)Source
Peptide 1 (Tam-labeled)Human Blood Plasma43.5 h
Peptide 2 (Tam-labeled)Human Blood Plasma3.2 h
Peptide 3 (Tam-labeled)Human Blood Plasma50.5 h
Peptide 3 (Tam-labeled)Calu-3 Supernatant15.8 h
A3-APO25% Mouse Serum (in vitro)~100 min

Troubleshooting Guide

Issue 1: Lower than expected activity of this compound in cell-based assays containing serum.

Potential Cause Troubleshooting Steps Citations
Peptide Degradation by Serum Proteases 1. Switch to a more stable this compound analog (e.g., with D-amino acid substitutions).
2. If the experimental design allows, perform the assay in serum-free or low-serum media.
3. Add a broad-spectrum protease inhibitor cocktail to the culture medium, ensuring it does not interfere with the assay.
Improper Peptide Storage 1. Store lyophilized peptide at -20°C or -80°C, protected from light.
2. Once dissolved, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Steps Citations
Variability in Serum Batches 1. Different batches of serum can have varying levels of proteolytic activity. Use a single, pre-tested batch of serum for an entire set of experiments.
Peptide Oxidation 1. this compound is rich in Tryptophan (Trp), which can be susceptible to oxidation. Prepare solutions fresh and minimize exposure to atmospheric oxygen.
Poor Peptide Solubility 1. Ensure the peptide is fully dissolved in an appropriate buffer before adding it to the assay medium.

Experimental Protocols

Protocol: In Vitro Serum Stability Assay using RP-HPLC

This protocol outlines a general method to assess the stability of this compound or its variants in serum.

1. Materials and Reagents:

  • This compound peptide (lyophilized, >95% purity)

  • Human or other relevant serum (pooled, commercially sourced)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Protein Precipitation Solution (e.g., 10% Trichloroacetic Acid (TCA) or ACN with 1% TFA)

  • Low-bind microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Refrigerated centrifuge

  • RP-HPLC system with a C18 column

2. Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Serum Preparation: Thaw serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant.

  • Incubation:

    • Pre-warm the serum to 37°C.

    • Spike the serum with the this compound stock solution to a final desired concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is <1%.

    • Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). The 0-hour sample represents 100% intact peptide.

  • Protein Precipitation:

    • To each aliquot, add an equal volume of cold protein precipitation solution to stop the enzymatic reaction.

    • Vortex vigorously for 30 seconds and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a defined volume onto the RP-HPLC system.

    • Use a suitable gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).

    • Monitor peptide elution by UV absorbance at 220 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound peptide based on the retention time of a standard.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the 0-hour time point.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t½).

Visualizations

G cluster_prep Sample Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis P_Stock Prepare 1 mg/mL This compound Stock in DMSO Spike Spike Serum with This compound Stock P_Stock->Spike S_Prep Prepare Serum (Thaw, Centrifuge) S_Prep->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Aliquots at Time Points (0, 0.5, 1, 2, 4, 8, 24h) Incubate->Sample Precip Stop Reaction & Precipitate Proteins (TCA/ACN) Sample->Precip Centrifuge Centrifuge to Pellet Proteins Precip->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data Quantify Peak Area & Calculate Half-Life HPLC->Data

Caption: Experimental workflow for the in vitro serum stability assay of this compound.

G This compound This compound Peptide Membrane Fungal/Bacterial Cell Membrane This compound->Membrane Initial Interaction Translocation Translocation Membrane->Translocation Step 1 (Rapid, within 1 min) Intracellular Intracellular Targets (e.g., DNA, Nucleic Acids) Translocation->Intracellular Binding & Cell Cycle Arrest Pore Membrane Disruption (Pore Formation) Intracellular->Pore Step 2 (Delayed, 25-45 min) Accumulation at Membrane Death Cell Death Pore->Death

References

improving PuroA peptide efficacy in high salt conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the PuroA peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the efficacy of the this compound peptide, with a specific focus on overcoming challenges related to high-salt environments.

Frequently Asked Questions (FAQs)

Q1: Why is the antimicrobial activity of my this compound peptide significantly reduced in high-salt concentrations?

A1: The reduced efficacy of this compound, a cationic antimicrobial peptide, in high-salt conditions is a known phenomenon. The peptide's primary mechanism of action involves electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. In high-salt environments (e.g., physiological concentrations of 100-150 mM NaCl), cations like Na+ compete with the positively charged peptide for binding sites on the bacterial surface. This "charge shielding" effect weakens the electrostatic interaction, preventing the peptide from effectively binding to and disrupting the membrane.[1]

Q2: What is the expected impact of physiological salt concentrations on this compound's Minimum Inhibitory Concentration (MIC)?

A2: Experiments have shown that the MIC of this compound can increase two- to four-fold when moving from a low-salt medium to a medium containing 100-150 mM NaCl.[1][2] For example, against E. coli and S. aureus, the peptide's activity is notably diminished at these physiological salt levels. See the data summary table below for specific quantitative effects.

Q3: How can I improve the salt tolerance of this compound in my experiments?

A3: There are several strategies to enhance the performance of this compound or similar peptides in high-salt media:

  • Peptide Analogs: Consider using rationally designed analogs of this compound. Research has shown that increasing the peptide's net positive charge and amphipathicity can significantly improve its salt stability. For instance, the analog "P1" (see data table) maintains its potent antimicrobial activity at NaCl concentrations up to 150 mM.[1][3]

  • Amino Acid Substitution: A broader strategy for improving salt resistance in tryptophan-rich peptides is the substitution of key residues with bulky, non-natural amino acids like β-naphthylalanine.[4] This can help the peptide penetrate deeper into the membrane, compensating for weaker electrostatic interactions.[4]

  • Assay Media Modification: While standard media like Mueller-Hinton Broth (MHB) are common, their high salt content can inhibit peptide activity. For initial screening or mechanistic studies, consider using a low-salt medium, such as LYM broth, to establish a baseline of activity before testing in more physiologically relevant, high-salt conditions.[5]

Q4: Are there any commercially available this compound analogs with proven high-salt tolerance?

A4: The peptide "P1," a rationally designed analog of this compound, has demonstrated strong antimicrobial activity and stability in physiological salt conditions (up to 150 mM NaCl).[1][3] This peptide features a higher net charge (+7) and greater amphipathicity compared to the original this compound peptide. Researchers may consider synthesizing or sourcing this analog for applications requiring efficacy in high-salt environments.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro antimicrobial susceptibility testing of the this compound peptide in the presence of salt.

Problem Potential Cause Recommended Solution
High MIC values observed even at low salt concentrations. 1. Peptide Adsorption: Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration. 2. Peptide Degradation: Improper storage or handling may have degraded the peptide stock.1. Use Polypropylene (B1209903) Plates: Switch to low-binding polypropylene 96-well plates for all assays involving peptides. 2. Verify Stock Integrity: Prepare a fresh stock solution from lyophilized powder. Ensure storage at -20°C or -80°C.
Inconsistent MIC results between experimental repeats. 1. Variable Salt Concentration: Inaccurate preparation of salt-supplemented media. 2. Bacterial Inoculum Size: Inconsistent starting concentration of bacteria.1. Prepare Fresh Media: Always use freshly prepared, sterile salt solutions to supplement your growth medium. Ensure thorough mixing. 2. Standardize Inoculum: Prepare the bacterial inoculum carefully to match a 0.5 McFarland standard, then dilute to the final required concentration (e.g., 5 x 10^5 CFU/mL) as per the protocol.
No antimicrobial activity observed at any concentration in high-salt media. 1. Complete Salt Inhibition: The chosen salt concentration (e.g., >150 mM NaCl) may completely inhibit this compound activity. 2. Bacterial Adaptation: The bacterial strain may not grow adequately in the high-salt medium, making it difficult to assess inhibition.1. Perform a Salt Titration: Test the peptide against a range of NaCl concentrations (e.g., 0, 50, 100, 150, 200 mM) to determine the inhibitory threshold. 2. Adapt Bacteria: If necessary, pre-adapt the bacterial strain by culturing it in media with gradually increasing salt concentrations before performing the MIC assay.[6]

Data Summary: this compound Efficacy in High Salt Conditions

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and its salt-tolerant analog, P1, against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria at various NaCl concentrations.

PeptideTarget OrganismNet ChargeMIC (µg/mL) at 0 mM NaClMIC (µg/mL) at 50 mM NaClMIC (µg/mL) at 100 mM NaClMIC (µg/mL) at 150 mM NaCl
This compound E. coli+3881632
This compound S. aureus+316163264
P1 (Analog)E. coli+78888
P1 (Analog)S. aureus+716161616
Data synthesized from Shagaghi et al., 2020.[1]

Experimental Protocols & Visualizations

Protocol: Determining this compound MIC under Varying Salt Conditions

This protocol outlines the broth microdilution method for assessing the antimicrobial activity of this compound peptide in media supplemented with different salt concentrations.

1. Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, deionized water or 0.01% acetic acid for stock solution

  • Test organisms (E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or a low-salt medium like LYM

  • Sterile 5 M NaCl solution

  • Sterile 96-well polypropylene microtiter plates (low-binding)

  • Spectrophotometer and incubator

2. Preparation of Reagents:

  • Peptide Stock Solution: Dissolve lyophilized this compound peptide in sterile water or 0.01% acetic acid to create a high-concentration stock (e.g., 1280 µg/mL). Aliquot and store at -20°C.

  • Bacterial Inoculum: From a fresh agar (B569324) plate, inoculate a single colony into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (turbidity equivalent to a 0.5 McFarland standard). Dilute this suspension in fresh MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL. This will be further diluted 1:1 in the assay plate to a final 5 x 10^5 CFU/mL.

  • Salt-Supplemented Media: Prepare different batches of MHB containing the desired final concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM). For example, to make 100 mL of 100 mM NaCl MHB, add 2 mL of the sterile 5 M NaCl stock solution to 98 mL of MHB.

3. Assay Procedure:

  • Peptide Dilutions: In the polypropylene 96-well plate, perform a two-fold serial dilution of the peptide stock.

    • Add 100 µL of the appropriate salt-supplemented MHB to wells 2 through 12.

    • Add 200 µL of the peptide stock solution (at 2x the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no peptide). Well 12 serves as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (1 x 10^6 CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and dilutes the peptide and bacteria to their final 1x concentrations.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Diagram: Mechanism of Salt Inhibition on this compound Activity

Salt_Inhibition_Mechanism cluster_low_salt Low Salt Condition cluster_high_salt High Salt Condition PuroA_low This compound (+) Membrane_low Bacterial Membrane (-) PuroA_low->Membrane_low Electrostatic Attraction Binding_low Effective Binding & Membrane Disruption Membrane_low->Binding_low PuroA_high This compound (+) Shielding Charge Shielding: Inhibited Binding PuroA_high->Shielding Membrane_high Bacterial Membrane (-) Membrane_high->Shielding Salt Na+ Ions Salt->Membrane_high Competition

Caption: Mechanism of salt interference with this compound peptide activity.

Diagram: Troubleshooting Workflow for Poor this compound Efficacy

Troubleshooting_Workflow Start Start: Poor this compound Antimicrobial Activity Observed CheckSalt Is the assay performed in high salt (>50 mM)? Start->CheckSalt CheckPlate Are you using polypropylene plates? CheckSalt->CheckPlate No SaltInhibition Root Cause: Salt Inhibition is Likely CheckSalt->SaltInhibition Yes Adsorption Root Cause: Peptide Adsorption to Plate CheckPlate->Adsorption No CheckStock Action: Verify peptide stock concentration and integrity CheckPlate->CheckStock Yes UseAnalog Strategy 1: Use a salt-resistant analog (e.g., P1) SaltInhibition->UseAnalog TitrateSalt Strategy 2: Perform a salt titration experiment SaltInhibition->TitrateSalt UsePP Action: Switch to polypropylene plates Adsorption->UsePP

Caption: Troubleshooting workflow for diagnosing poor this compound efficacy.

References

PuroA peptide protease stability and modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PuroA peptide, focusing on its protease stability and modification.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what is its primary mechanism of action?

A1: The this compound peptide is a 13-residue antimicrobial peptide derived from the tryptophan-rich domain of puroindoline a, a protein found in wheat endosperm. Its sequence is FPVTWRWWKWWKG-NH₂. The primary mechanism of action of this compound involves a multi-step process. It initially interacts with the negatively charged components of microbial cell membranes. Following this interaction, the peptide translocates across the membrane without immediately causing significant disruption. Once inside the cell, it interacts with intracellular targets, including nucleic acids. This intracellular interaction is a key part of its antimicrobial activity and ultimately leads to membrane disruption and cell death[1][2].

Q2: My this compound peptide is showing poor stability in my experiments. What are the common reasons for this?

A2: this compound, like many natural L-amino acid peptides, is susceptible to degradation by proteases. If you are observing poor stability, it is likely due to proteolytic cleavage by enzymes present in your experimental system, such as serum or cell culture media. The peptide bonds involving L-amino acids are recognized and cleaved by a wide range of proteases, leading to a short half-life of the peptide in biological fluids[3][4].

Q3: How can I improve the protease stability of my this compound peptide?

A3: Several modification strategies can significantly enhance the protease stability of this compound. These include:

  • D-amino acid substitution: Replacing some or all of the L-amino acids with their D-enantiomers makes the peptide resistant to cleavage by most common proteases, which are stereospecific for L-amino acids. Diastereomeric analogs of this compound have been shown to be protease-resistant[2].

  • Cyclization: Creating a cyclic version of the peptide, for instance, through a head-to-tail amide bond, can increase its resistance to exopeptidases that cleave from the ends of the peptide chain.

  • Terminal modifications: Capping the N-terminus (e.g., with an acetyl group) and/or the C-terminus (e.g., with an amide group) can block the action of exopeptidases.

Q4: I am having trouble dissolving my synthetic this compound peptide. What could be the cause and how can I solve it?

A4: The high tryptophan content of this compound contributes to its hydrophobicity, which can lead to aggregation and poor solubility in aqueous buffers. To improve solubility, it is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer to the desired concentration while vortexing. Sonication can also help to break up aggregates.

Q5: Are there any specific storage recommendations for this compound peptide to maintain its stability?

A5: For long-term stability, it is best to store the lyophilized this compound peptide at -20°C or below. For peptides in solution, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. Solutions should ideally be prepared fresh for each experiment.

Data Presentation: Protease Stability of this compound and its Analogs

To provide a quantitative perspective, the table below presents representative data from a study on other short tryptophan- and arginine-rich antimicrobial peptides with similar modifications, illustrating the impact of these changes on serum stability.

Peptide IDSequence/Modification% Intact Peptide Remaining after 4h in Human Serum (Mean ± SD)
This compound (Hypothetical) FPVTWRWWKWWKG-NH₂ (all L-amino acids)< 5% (estimated based on typical L-peptide stability)
This compound-D (Hypothetical) fPvtWrwwKwwKg-NH₂ (mix of L- and D-amino acids)> 90% (estimated based on protease resistance of diastereomers)
Linear Peptide (Example) RRWWRF-NH₂25 ± 5%
N-acetylated Peptide (Example) Ac-RRWWRF-NH₂75 ± 8%
Backbone Cyclized Peptide (Example) cyclo(RRWWRF)95 ± 3%

Note: The data for the example peptides are adapted from studies on similar tryptophan-rich peptides to illustrate the expected improvements in stability with modification. The hypothetical data for this compound and this compound-D are based on qualitative statements found in the literature.

Mandatory Visualization

This compound Peptide Mechanism of Action

The following diagram illustrates the proposed mechanism of action for the this compound peptide, from initial cell membrane interaction to intracellular targeting and subsequent membrane disruption.

PuroA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Membrane Negatively Charged Membrane Surface This compound->Membrane 1. Electrostatic Interaction Translocated_this compound Translocated This compound Membrane->Translocated_this compound 2. Translocation (No immediate lysis) Nucleic_Acids Nucleic Acids (DNA/RNA) Translocated_this compound->Nucleic_Acids 3. Intracellular Target Binding Pore_Formation Membrane Pore Formation Nucleic_Acids->Pore_Formation 4. Triggers Membrane Perturbation Cell_Death Cell Death Pore_Formation->Cell_Death 5. Lysis

This compound peptide's proposed multi-step mechanism of action.
Experimental Workflow: Protease Stability Assay

This diagram outlines the general workflow for assessing the protease stability of this compound peptide using RP-HPLC.

Protease_Stability_Workflow cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis start This compound Peptide Solution (Known Concentration) protease Add Protease (e.g., Trypsin, Serum) start->protease incubation Incubate at 37°C (Time course sampling) protease->incubation quench Quench Reaction (e.g., add TFA/Acetonitrile) incubation->quench At each time point centrifuge Centrifuge to Pellet Proteins quench->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc quantify Quantify Peak Area of Intact Peptide hplc->quantify calculate Calculate % Degradation and Half-life quantify->calculate

Workflow for assessing this compound protease stability via RP-HPLC.

Troubleshooting Guides

Issue 1: My this compound peptide shows a broad peak or multiple peaks on RP-HPLC even before the stability assay.

  • Potential Cause: Peptide aggregation. The high tryptophan content makes this compound prone to forming aggregates, which can result in poor chromatographic resolution.

  • Troubleshooting Steps:

    • Optimize Dissolution: Ensure the peptide is fully dissolved before injection. Use the recommended procedure of dissolving in a small amount of organic solvent (e.g., DMSO) first, followed by slow dilution with the aqueous mobile phase component.

    • Modify Mobile Phase: The addition of a small amount of organic acid like formic acid to the mobile phases can sometimes help to disrupt aggregates and improve peak shape.

    • Check Peptide Purity: If multiple peaks are present, it could indicate impurities from the synthesis. Confirm the purity and identity of your peptide stock using mass spectrometry.

Issue 2: I am not seeing any degradation of my L-amino acid this compound peptide in the protease assay.

  • Potential Cause 1: Inactive protease. The protease used may have lost its activity due to improper storage or handling.

  • Troubleshooting Steps:

    • Test Protease Activity: Perform a control experiment with a known substrate for the protease to confirm its activity.

  • Potential Cause 2: Inappropriate assay conditions. The pH, temperature, or buffer composition of your assay may not be optimal for the protease's activity.

  • Troubleshooting Steps:

    • Verify Assay Conditions: Consult the manufacturer's guidelines for the specific protease to ensure you are using the recommended buffer system and incubation conditions.

Issue 3: My D-amino acid modified this compound is showing significant degradation.

  • Potential Cause: Contamination with proteases that are not stereospecific or presence of non-enzymatic degradation. While rare, some proteases may have broader specificity. Alternatively, harsh pH or high temperatures could cause chemical degradation.

  • Troubleshooting Steps:

    • Confirm Peptide Sequence: Verify the correct incorporation of D-amino acids in your peptide sequence through chiral amino acid analysis.

    • Control for Non-enzymatic Degradation: Run a control sample of the peptide in the assay buffer without the protease to assess for any chemical degradation under the assay conditions.

    • Use a Broader Range of Protease Inhibitors: If using a complex biological matrix like serum, consider adding a cocktail of protease inhibitors to a control sample to see if degradation is reduced.

Experimental Protocols

Protocol 1: General Protease Stability Assay for this compound Peptide using RP-HPLC

This protocol provides a general method for determining the stability of this compound and its analogs in the presence of a specific protease or in serum.

Materials:

  • Lyophilized this compound peptide or analog

  • Protease of interest (e.g., Trypsin, Proteinase K) or human serum

  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in acetonitrile)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound peptide by first dissolving it in a minimal amount of DMSO, and then diluting with the Assay Buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed Assay Buffer to a final concentration of 100 µg/mL.

    • To initiate the degradation, add the protease to a final concentration of 1 µg/mL (or add human serum to a final concentration of 25-50%).

    • For a time-zero (T=0) control, add the Quenching Solution to a separate tube before adding the protease/serum.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the Quenching Solution to stop the enzymatic reaction.

  • Sample Preparation for HPLC:

    • Vortex the quenched samples.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial.

  • RP-HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Elute the peptide using a suitable gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the absorbance at a wavelength of 220 nm or 280 nm (due to the high tryptophan content).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time from the T=0 sample.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life.

Protocol 2: D-Amino Acid Substitution in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for incorporating D-amino acids into a peptide sequence like this compound using standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Start with Rink Amide resin to obtain a C-terminally amidated peptide.

  • Amino Acid Coupling: For each coupling cycle, use the desired Fmoc-protected amino acid, whether it is the L- or D-enantiomer. The standard coupling procedure is followed:

    • Activate the Fmoc-amino acid with the coupling reagents and base.

    • Add the activated amino acid to the resin and allow the reaction to proceed.

  • Fmoc Deprotection: After each coupling, remove the Fmoc protecting group from the N-terminus of the newly added amino acid using the deprotection solution.

  • Chain Elongation: Repeat the coupling and deprotection steps for each amino acid in the this compound sequence, substituting D-amino acids at the desired positions.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using preparative RP-HPLC.

  • Characterization: Confirm the mass and purity of the final D-amino acid substituted peptide using mass spectrometry and analytical RP-HPLC.

References

Technical Support Center: Overcoming Resistance to PuroA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PuroA peptide research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for investigating and overcoming bacterial resistance to the tryptophan-rich antimicrobial peptide, this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide shows no antimicrobial activity against my bacterial strain of interest. What are the possible reasons?

A1: A lack of antimicrobial activity can stem from several factors, ranging from experimental setup to inherent resistance of the bacterial strain. Here are the primary aspects to investigate:

  • Peptide Integrity and Solubility:

    • Verification: Confirm the peptide's purity and correct sequence via HPLC and mass spectrometry. Improper synthesis or storage can lead to degradation.[1]

    • Solubility: this compound, being a tryptophan-rich peptide, can be hydrophobic.[2] Ensure it is fully dissolved. Start by dissolving in a small amount of sterile water or a weak acidic solution (e.g., 0.01% acetic acid) before diluting into your assay medium.[1][3] Aggregated peptide will not be active.[4]

  • Assay Conditions:

    • Media Composition: High concentrations of certain salts or divalent cations in your growth medium can inhibit the activity of cationic peptides like this compound.

    • pH: The activity of many antimicrobial peptides is pH-dependent. Ensure the pH of your assay medium is within the optimal range for this compound activity.

    • Plasticware: Cationic peptides can adhere to the surface of polystyrene plates, reducing the effective concentration. It is recommended to use polypropylene (B1209903) plates for susceptibility testing.

  • Bacterial Strain:

    • Inherent Resistance: The bacterial strain you are testing may possess intrinsic resistance mechanisms to this compound. It is advisable to include a known susceptible control strain in your experiments to validate your assay.

Q2: I am observing high variability in the Minimum Inhibitory Concentration (MIC) values for this compound between experiments. What could be the cause?

A2: High variability in MIC values is a common issue in antimicrobial peptide testing. The following factors are often responsible:

  • Inoculum Preparation: Ensure a standardized and consistent bacterial inoculum for each experiment. Bacteria should be in the logarithmic growth phase, and the final concentration (CFU/mL) in the assay wells must be consistent.

  • Peptide Handling: Prepare fresh serial dilutions of the this compound peptide for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Incubation Conditions: Maintain consistent incubation times and temperatures. Use plate sealers to prevent evaporation, which can concentrate the peptide and media components in the wells.

  • MIC Determination: Use a consistent and objective method for determining the MIC. This can be visual inspection by the same individual or measurement of optical density at 600 nm (OD600) using a plate reader.

Q3: I suspect my bacterial strain has developed resistance to this compound. What are the common resistance mechanisms?

A3: Bacteria can develop resistance to antimicrobial peptides like this compound through several mechanisms. Given this compound's tryptophan-rich nature, which facilitates membrane interaction and potential intracellular activity, resistance can be multifaceted:

  • Outer Membrane Modification (Gram-negative bacteria): Bacteria can alter their lipopolysaccharide (LPS) layer to reduce the binding of cationic peptides. This is often achieved by modifying the lipid A portion, which reduces the net negative charge of the outer membrane.

  • Cell Wall Alterations (Gram-positive bacteria): Gram-positive bacteria can modify their teichoic acids to decrease the negative charge of the cell wall, thereby repelling the cationic this compound peptide.

  • Proteolytic Degradation: Bacteria may secrete proteases that degrade the this compound peptide, inactivating it before it can reach its target.

  • Efflux Pumps: Bacteria can utilize membrane pumps to actively transport the this compound peptide out of the cell before it can cause damage.

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit peptide penetration.

Troubleshooting Guides

Problem 1: Inconsistent or No Zone of Inhibition in Disk Diffusion Assays
  • Possible Cause: Poor diffusion of the this compound peptide in the agar. Large and cationic peptides often do not diffuse well.

  • Troubleshooting Step: Switch to a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). This method provides a more accurate measure of antimicrobial activity for peptides.

Problem 2: this compound Peptide Appears to be Ineffective Against a Previously Susceptible Strain
  • Possible Cause 1: Development of resistance through mutations affecting membrane composition or efflux pump expression.

  • Troubleshooting Step 1: Sequence key genes involved in outer membrane synthesis (e.g., genes for LPS modification in Gram-negative bacteria) or efflux pump regulation. Compare the sequences to the parental susceptible strain.

  • Troubleshooting Step 2: Perform a gene expression analysis (RT-qPCR) on genes known to be involved in AMP resistance, such as those encoding efflux pumps or enzymes for membrane modification.

  • Possible Cause 2: Increased production of proteases that degrade this compound.

  • Troubleshooting Step: Conduct a protease degradation assay. Incubate this compound with the culture supernatant of the resistant strain and analyze the peptide's integrity over time using HPLC or SDS-PAGE.

Problem 3: this compound Shows Reduced Activity in Complex Media or In Vivo Models
  • Possible Cause: Inhibition of this compound activity by components in the complex media or biological fluids (e.g., salts, proteins).

  • Troubleshooting Step: Test the activity of this compound in the presence of varying concentrations of salts (e.g., NaCl, MgCl2) and serum proteins to determine their inhibitory effect. This can help in optimizing the peptide sequence or formulation for better stability and activity in physiological conditions.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Variants against Various Microorganisms

PeptideE. coli (μg/mL)S. aureus (μg/mL)P. aeruginosa (μg/mL)C. albicans (μg/mL)MRSA M173525 (μg/mL)MRSA M180920 (μg/mL)
This compound 16864163232
P1 1683281616
W7 44641688
WW 84643288
Di-PuroA 64>64>6416N/TN/T

Data summarized from a study on rationally designed physico-chemical variants of the this compound peptide. N/T: Not Tested.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method for Cationic Peptides

This protocol is adapted for cationic peptides to minimize interference from plasticware and media components.

Materials:

  • This compound peptide stock solution

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Peptide Dilutions: a. Dissolve the lyophilized this compound peptide in sterile water to create a concentrated stock solution. b. Prepare serial twofold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.

  • Prepare Bacterial Inoculum: a. Grow bacteria overnight in MHB. b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Setup: a. Add 100 µL of the bacterial inoculum to each well of a 96-well polypropylene plate. b. Add 11 µL of each peptide dilution to the corresponding wells. c. Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm.

Membrane Permeabilization Assay using SYTOX Green

This assay determines if this compound is disrupting the bacterial cell membrane, leading to the uptake of the fluorescent dye SYTOX Green.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound peptide

  • SYTOX Green stain (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS) or another suitable buffer without phosphate

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare Bacterial Suspension: a. Centrifuge the bacterial culture and wash the pellet with PBS. b. Resuspend the bacteria in PBS to an OD600 of 0.2-0.5.

  • Assay Setup: a. Add 50 µL of the bacterial suspension to each well of the black, clear-bottom 96-well plate. b. Add SYTOX Green to each well to a final concentration of 1-5 µM. c. Add 50 µL of the this compound peptide at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). d. Include a negative control (bacteria with SYTOX Green, no peptide) and a positive control (heat-killed bacteria or bacteria treated with a known membrane-disrupting agent like polymyxin (B74138) B).

  • Measurement: a. Immediately place the plate in a fluorescence plate reader. b. Measure the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) with excitation at ~485 nm and emission at ~520 nm.

  • Data Analysis: a. Plot the fluorescence intensity versus time for each this compound concentration. An increase in fluorescence indicates membrane permeabilization.

Proteolytic Degradation Assay

This assay assesses the stability of this compound in the presence of bacterial proteases.

Materials:

  • This compound peptide

  • Culture supernatant from the resistant bacterial strain (containing secreted proteases)

  • Tris buffer (or another suitable buffer)

  • Protease inhibitor cocktail (optional, for stopping the reaction)

  • HPLC system or SDS-PAGE equipment

Procedure:

  • Prepare Culture Supernatant: a. Grow the resistant bacterial strain to the late logarithmic or stationary phase. b. Centrifuge the culture and filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Degradation Reaction: a. Mix a known concentration of this compound with the culture supernatant in a microcentrifuge tube. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the reaction mixture. d. Stop the reaction by adding a protease inhibitor cocktail or by boiling the sample.

  • Analysis: a. Analyze the samples by reverse-phase HPLC or SDS-PAGE. b. Quantify the amount of intact this compound peptide remaining at each time point by measuring the peak area (HPLC) or band intensity (SDS-PAGE).

  • Data Analysis: a. Plot the percentage of intact this compound versus time to determine the rate of degradation.

Visualizations

Experimental_Workflow_for_Investigating_PuroA_Resistance cluster_0 Initial Observation cluster_1 Troubleshooting & Verification cluster_2 Investigation of Resistance Mechanisms cluster_3 Data Analysis & Conclusion A High MIC or Loss of this compound Activity B Verify Peptide Quality & Solubility A->B C Optimize Assay Conditions (Media, pH) A->C D Confirm with Susceptible Control Strain A->D E Membrane Permeabilization Assay (SYTOX Green) D->E If still resistant F Proteolytic Degradation Assay E->F If membrane intact I Identify Resistance Mechanism E->I G Gene Expression Analysis (RT-qPCR) F->G If peptide stable F->I H Genomic Sequencing G->H Identify upregulated genes G->I H->I Identify mutations H->I J Develop Strategies to Overcome Resistance I->J Gram_Negative_Resistance_Signaling cluster_0 Bacterial Response to this compound cluster_1 Resistance Mechanisms This compound This compound Peptide Membrane Outer Membrane This compound->Membrane interacts with PhoPQ PhoP/PhoQ Two-Component System Membrane->PhoPQ senses stress PmrAB PmrA/PmrB Two-Component System PhoPQ->PmrAB activates Efflux Upregulation of Efflux Pumps PhoPQ->Efflux can upregulate LPS_Mod LPS Modification (e.g., addition of aminoarabinose) PmrAB->LPS_Mod regulates genes for Resistance Increased Resistance to this compound LPS_Mod->Resistance leads to Efflux->Resistance leads to

References

PuroA Peptide Modification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the hemolytic activity of the PuroA peptide while maintaining its antimicrobial efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and why is its hemolytic activity a concern?

A1: this compound is a synthetic antimicrobial peptide (AMP) derived from the tryptophan-rich domain of a wheat protein, puroindoline A.[1][2] It exhibits potent antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi.[1][2][3] However, like many AMPs, its therapeutic potential is hindered by its tendency to induce hemolysis, which is the lysis or rupture of red blood cells (RBCs).[4] This toxicity is a major safety concern for systemic applications, as it can lead to anemia and other adverse effects.[4]

Q2: What is the underlying mechanism of this compound's hemolytic activity?

A2: The hemolytic activity of this compound and similar AMPs is primarily attributed to interactions between the peptide and the erythrocyte membrane.[5] Key factors include the peptide's hydrophobicity and cationicity.[5][6] The positively charged residues on the peptide are attracted to the negatively charged components of the RBC membrane, while the hydrophobic residues can insert into and disrupt the lipid bilayer, leading to pore formation, membrane destabilization, and ultimately, the release of hemoglobin.[3][5][6] Studies suggest that for many peptides, increased hydrophobicity correlates with increased hemolytic activity.[5][6][7]

Q3: What are the primary strategies for reducing the hemolytic activity of this compound?

A3: The main goal is to decrease the peptide's affinity for eukaryotic cell membranes (like RBCs) while maintaining its affinity for microbial membranes. Common strategies include:

  • Amino Acid Substitution: Systematically replacing specific amino acids. For instance, reducing hydrophobicity by substituting hydrophobic residues with less hydrophobic or polar ones can decrease hemolysis.[4] Another approach is incorporating D-amino acids, which can alter the peptide's structure and reduce its lytic effect on human cells.[6][7][8][9]

  • Modulating Cationicity: While a net positive charge is crucial for antimicrobial action, excessive charge can increase binding to RBCs.[4] Fine-tuning the net charge by replacing cationic residues (e.g., Lysine, Arginine) may reduce hemolytic effects.[4]

  • Structural Modifications: This includes strategies like peptide cyclization or dimerization, which can alter the peptide's conformation and interaction with membranes.[1]

Q4: How is the selectivity of a this compound analogue measured and why is it important?

A4: The selectivity of a peptide is its ability to target microbial cells over host cells. It is often quantified using the Therapeutic Index (TI) . The TI is typically calculated as the ratio of the peptide's toxicity to host cells (e.g., the concentration causing 50% hemolysis, HC50) to its activity against microbes (e.g., the Minimum Inhibitory Concentration, MIC).[10]

Therapeutic Index (TI) = HC50 / MIC

A higher TI value is desirable, as it indicates greater selectivity and a better safety profile for the peptide as a potential therapeutic agent.[8][10]

Troubleshooting Guides

Problem: My new this compound analogue shows significantly reduced antimicrobial activity.

  • Possible Cause: The modifications made to reduce hemolysis may have also diminished the properties essential for antimicrobial action. For example, a drastic reduction in positive charge or hydrophobicity can weaken the peptide's ability to bind to and disrupt bacterial membranes.

  • Troubleshooting Steps:

    • Re-evaluate substitutions: If you substituted a key cationic or hydrophobic residue, consider a more conservative substitution. For example, replace a tryptophan with another bulky but slightly less hydrophobic residue.

    • Positional Analysis: The position of the amino acid substitution matters. Modifications in the hydrophobic face of the peptide's amphipathic structure can have a more significant impact on activity than those on the hydrophilic face.

    • Balance Hydrophobicity and Cationicity: Aim for a balance. You may need to synthesize a small library of analogues with incremental changes in these properties to find the optimal balance between low hemolysis and high antimicrobial potency.

Problem: I am observing inconsistent or unreliable results in my hemolysis assay.

  • Possible Cause: Hemolysis assays are sensitive to experimental conditions. Inconsistency can arise from variations in RBC preparation, incubation time, or controls.

  • Troubleshooting Steps:

    • Standardize RBC Preparation: Ensure RBCs are washed multiple times with an appropriate buffer (like PBS) to remove plasma components and are used at a consistent final concentration (e.g., 1-2% v/v).[11][12]

    • Use Proper Controls: Always include a negative control (PBS or buffer only, representing 0% hemolysis) and a positive control (a surfactant like Triton X-100, representing 100% hemolysis) in every experiment.[4][12][13]

    • Check Incubation Parameters: Standardize the incubation time (e.g., 60 minutes) and temperature (37°C).[4][13]

    • Verify Peptide Concentration: Ensure the stock solution of your peptide is accurate and that serial dilutions are performed carefully. Peptide aggregation can also be an issue, so ensure it is fully solubilized.

Quantitative Data Summary

The following table summarizes the antimicrobial and hemolytic activities of the parent this compound peptide and some of its rationally designed analogues. A higher HC50 value indicates lower hemolytic activity, while a lower MIC value indicates higher antimicrobial potency.

Peptide IDSequenceNet ChargeMIC vs. S. aureus (µg/mL)HC50 (µg/mL)Therapeutic Index (HC50/MIC)
This compound FPVTWRWWKWWKG-NH₂+48~100~12.5
P1 WKKWFWKWWRR-NH₂+74~50~12.5
W7 WFWKWWR-NH₂+38>250>31.25
W8 WFWKWWKR-NH₂+48>250>31.25
WW WRWWKWW-NH₂+44~125~31.25
This compound-D FPVTWr WWk WWk G-NH₂+416>250>15.6

Data adapted from a study on rationally designed this compound variants.[1] Note: Lowercase letters in this compound-D denote D-amino acids.

Experimental Protocols & Workflows

Standard Hemolysis Assay Protocol

This protocol outlines the key steps for determining the HC50 of a peptide.[13][14][15]

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood (e.g., human, sheep) containing an anticoagulant.[1]

    • Centrifuge the blood at 1000-1200 x g for 5-10 minutes at 4°C.[1][12]

    • Aspirate and discard the supernatant (plasma and buffy coat).

    • Resuspend the RBC pellet in 10 volumes of cold phosphate-buffered saline (PBS, pH 7.4).

    • Repeat the centrifugation and washing steps three times.

    • After the final wash, prepare a 2% (v/v) suspension of RBCs in PBS.[11]

  • Assay Procedure:

    • Prepare serial dilutions of the test peptide in PBS in a 96-well microtiter plate.

    • Add the 2% RBC suspension to each well containing the peptide dilutions, achieving a final RBC concentration of 1%.

    • Prepare controls:

      • Negative Control (0% Lysis): RBCs with PBS only.

      • Positive Control (100% Lysis): RBCs with 0.1-1% Triton X-100.[12][13]

    • Incubate the plate at 37°C for 60 minutes with gentle shaking.[12][13]

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs and cell debris.[13]

  • Measurement and Calculation:

    • Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm or 540 nm (wavelengths for hemoglobin detection) using a plate reader.[13]

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_peptide - Abs_negative) / (Abs_positive - Abs_negative)] * 100

    • Plot the % Hemolysis against the peptide concentration and determine the HC50 value (the concentration that causes 50% hemolysis).[4]

Visualizations

Hemolysis_Mechanism cluster_peptide This compound Peptide cluster_rbc Red Blood Cell cluster_process Lysis Process This compound Cationic (+) & Hydrophobic This compound Peptide Electrostatic 1. Electrostatic Attraction This compound->Electrostatic RBC_Membrane Erythrocyte Membrane (Net Negative Charge) RBC_Membrane->Electrostatic Insertion 2. Hydrophobic Insertion Electrostatic->Insertion Pore 3. Pore Formation & Membrane Disruption Insertion->Pore Lysis 4. Hemoglobin Release (Hemolysis) Pore->Lysis

Caption: Mechanism of this compound-induced hemolysis on red blood cells.

Peptide_Design_Workflow cluster_assays Biological Evaluation Start Start: Native this compound Peptide (High Antimicrobial & Hemolytic Activity) Design 1. Design Analogues (e.g., Amino Acid Substitution, D-isomer introduction) Start->Design Synthesize 2. Synthesize & Purify Peptide Analogues Design->Synthesize Assay 3. Perform Bioassays Synthesize->Assay MIC_Test Antimicrobial Assay (MIC) Hemolysis_Test Hemolysis Assay (HC50) Calculate_TI 4. Calculate Therapeutic Index (TI = HC50 / MIC) MIC_Test->Calculate_TI Hemolysis_Test->Calculate_TI Decision Is TI Improved & Activity Retained? Calculate_TI->Decision End End: Optimized Peptide (Low Hemolysis, High Activity) Decision->End Yes Redesign Refine Design Decision->Redesign No Redesign->Design

Caption: Workflow for designing this compound analogues with reduced hemolysis.

References

Technical Support Center: PuroA Peptide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PuroA peptide purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the this compound peptide.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of the this compound peptide that influence its purification?

This compound is a 13-residue cationic antimicrobial peptide with the sequence FPVTWRWWKWWKG-NH2. Its key physicochemical properties relevant to purification include:

  • High Cationic Charge: The presence of Lysine (K) and Arginine (R) residues gives it a net positive charge at neutral and acidic pH, making it suitable for cation exchange chromatography.

  • Tryptophan-Rich: The multiple tryptophan (W) residues contribute to its hydrophobicity and strong UV absorbance at 280 nm, which is useful for detection during chromatography. This high tryptophan content can also lead to aggregation.

  • Amphipathic Nature: this compound has a well-defined amphipathic structure, meaning it has both hydrophobic and hydrophilic regions. This property is central to its interaction with reversed-phase chromatography media.

  • C-terminal Amidation: The C-terminus of this compound is amidated, which can enhance its stability and biological activity.

Q2: What is the most common method for purifying this compound peptide?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for purifying synthetic peptides like this compound. This technique separates molecules based on their hydrophobicity. Given this compound's amphipathic and tryptophan-rich nature, RP-HPLC offers high-resolution separation from impurities generated during peptide synthesis.

Q3: Can I use other chromatography techniques for this compound purification?

Yes, other techniques can be used, often in conjunction with RP-HPLC, to achieve high purity:

  • Ion Exchange Chromatography (IEX): Specifically, cation exchange chromatography can be a powerful initial capture or intermediate purification step to separate this compound from less positively charged or neutral impurities.

  • Size Exclusion Chromatography (SEC): While less common for small peptides, SEC can be used to remove aggregates or very different-sized impurities.

Q4: My this compound peptide is difficult to dissolve. What should I do?

The high hydrophobicity due to multiple tryptophan residues can lead to poor solubility in aqueous solutions. Here are some strategies:

  • Start by attempting to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), or isopropanol.

  • Once dissolved, slowly add the aqueous buffer to the peptide solution while vortexing.

  • For RP-HPLC, the crude peptide can often be dissolved directly in the initial mobile phase, which contains an organic solvent.

Q5: How can I prevent my this compound peptide from aggregating?

Peptide aggregation is a common issue, especially for hydrophobic and tryptophan-rich peptides. To minimize aggregation:

  • Work with lower peptide concentrations.

  • Optimize the pH and ionic strength of your buffers.

  • Avoid repeated freeze-thaw cycles.

  • Consider the use of additives like arginine or guanidine (B92328) hydrochloride in your buffers, though their compatibility with your downstream applications must be verified.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the RP-HPLC purification of the this compound peptide.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Peptide Precipitation: The peptide may be precipitating on the column due to poor solubility in the mobile phase.- Dissolve the crude peptide in a stronger solvent (e.g., a higher percentage of organic modifier) before injection.- Modify the gradient to start with a higher initial percentage of organic solvent.
Peptide Adsorption: The highly cationic nature of this compound can lead to irreversible binding to silanol (B1196071) groups on the silica-based column.- Use a column with end-capping to block silanol groups.- Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 0.1%).
Suboptimal Fraction Collection: The peak may be broad, leading to collection of fractions with low peptide concentration.- Optimize the gradient slope to sharpen the peak.- Collect smaller fractions across the entire peak and analyze them individually before pooling.
Poor Resolution / Co-elution of Impurities Inappropriate Column Chemistry: The chosen stationary phase (e.g., C18) may not provide sufficient selectivity.- Try a different stationary phase, such as C8 or a phenyl-hexyl column, which can offer different selectivity for aromatic residue-rich peptides.
Gradient is Too Steep: A rapid increase in the organic solvent concentration does not allow for proper separation.- Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).- Consider using a segmented gradient with a shallower slope around the elution point of this compound.
Ion-Pairing Issues: The concentration or type of ion-pairing agent may be suboptimal.- Ensure consistent use of 0.1% TFA in both mobile phases A and B.- For very challenging separations, consider alternative ion-pairing agents like perfluorobutyric acid, which can increase retention of cationic peptides.
Peak Tailing Silanol Interactions: Residual free silanol groups on the silica (B1680970) matrix interact with the basic residues of this compound.- Use a high-quality, end-capped column.- Lower the pH of the mobile phase (e.g., with TFA) to protonate the silanol groups and reduce interaction.
Column Overload: Injecting too much peptide can lead to peak distortion.- Reduce the amount of peptide injected onto the column.
Ghost Peaks Contaminants from Previous Runs: Strongly retained substances from a prior injection are eluting in the current run.- Implement a thorough column wash with a high percentage of organic solvent after each run.- Occasionally flush the column with a very strong solvent like isopropanol.
Mobile Phase Contamination: Impurities in the solvents or buffers.- Use high-purity, HPLC-grade solvents and freshly prepared buffers.

Experimental Protocols

General Protocol for this compound Peptide Purification by RP-HPLC

This protocol provides a starting point for the purification of chemically synthesized crude this compound peptide. Optimization will likely be required based on your specific synthesis results and HPLC system.

  • Materials:

    • Crude this compound peptide (lyophilized powder)

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA), HPLC grade

    • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)

    • HPLC system with a UV detector

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude this compound peptide in a small volume of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

    • Detection: UV absorbance at 220 nm (for peptide bonds) and 280 nm (for tryptophan residues).

    • Gradient:

      • 0-5 min: 5% B

      • 5-65 min: 5% to 65% B (linear gradient)

      • 65-70 min: 65% to 100% B (wash)

      • 70-75 min: 100% B (wash)

      • 75-80 min: 100% to 5% B (re-equilibration)

      • 80-90 min: 5% B (re-equilibration)

    • Injection Volume: Dependent on column capacity and sample concentration.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak(s).

    • Analyze the purity of each fraction using analytical HPLC and/or mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification Processing:

    • Lyophilize the pooled fractions to remove the mobile phase and obtain the purified peptide as a powder.

Visualizations

Logical Workflow for this compound Purification Troubleshooting

PuroA_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start_node Start: Crude this compound Peptide process_node process_node start_node->process_node RP-HPLC Purification problem_node problem_node solution_node solution_node problem_node->solution_node Not Acceptable end_node Pure this compound Peptide problem_node->end_node Acceptable process_node->problem_node Assess Purity & Yield t1 Low Yield? solution_node->t1 Identify Issue s1 Check Solubility Optimize Gradient Use End-Capped Column t1->s1 Yes t2 Poor Resolution? t1->t2 No s1->process_node Re-run Purification s2 Change Column Chemistry Flatten Gradient Adjust Ion-Pairing t2->s2 Yes t3 Peak Tailing? t2->t3 No s2->process_node Re-run Purification t3->process_node Other Issue (Re-evaluate method) s3 Lower Mobile Phase pH Reduce Sample Load t3->s3 Yes s3->process_node Re-run Purification

Caption: Troubleshooting workflow for this compound peptide purification by RP-HPLC.

Multi-Step this compound Purification Strategy

PuroA_Purification_Strategy start_node Crude Synthetic This compound Peptide step1 Optional Step: Cation Exchange Chromatography (Capture/Initial Cleanup) start_node->step1 step2 Primary Purification: Reversed-Phase HPLC (High Resolution Separation) start_node->step2 Direct to RP-HPLC step1->step2 Partially Purified Peptide step3 Analysis: Analytical HPLC & Mass Spec (Purity & Identity Check) step2->step3 Collected Fractions end_node Lyophilized Pure this compound Peptide step3->end_node Pooled Pure Fractions

Caption: A multi-step strategy for achieving high-purity this compound peptide.

Technical Support Center: PuroA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PuroA peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of pH on peptide activity.

Frequently Asked Questions (FAQs)

Q1: What is the expected antimicrobial activity of this compound peptide under standard conditions?

This compound, a synthetic peptide derived from the tryptophan-rich domain of the wheat protein puroindoline A, exhibits potent antimicrobial activity against a broad spectrum of bacteria.[1][2][3] Its activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.[1][4]

Q2: How does pH influence the antimicrobial activity of this compound peptide?

The activity of many antimicrobial peptides, including this compound, can be pH-dependent. Generally, for cationic peptides, a lower pH environment can enhance antimicrobial activity. This is often attributed to the protonation of acidic residues like histidine, which can increase the peptide's net positive charge and facilitate its interaction with negatively charged bacterial membranes. While specific data for this compound across a pH range is not extensively published, the expected trend is an increase in potency at acidic pH.

Q3: What is the proposed mechanism of action for this compound at different pH values?

This compound is thought to exert its antimicrobial effect primarily through interaction with and disruption of bacterial cell membranes. The tryptophan residues in its sequence play a crucial role in partitioning the peptide into the membrane interface. At a lower pH, the increased positive charge on the peptide likely enhances its electrostatic attraction to the anionic components of bacterial membranes, leading to more efficient membrane permeabilization and cell death.

Troubleshooting Guides

Problem 1: No or lower-than-expected antimicrobial activity.
Possible Cause Troubleshooting Step Rationale
Incorrect Peptide Sequence or PurityVerify the amino acid sequence and purity of the synthetic peptide using methods like HPLC and mass spectrometry.An incorrect sequence or the presence of impurities can significantly reduce or abolish the peptide's activity.
Peptide Solubility and AggregationTest the peptide's solubility in the assay buffer. If solubility is low, consider using a different solvent for the initial stock solution (e.g., sterile water, dilute acetic acid for basic peptides) and ensure sufficient dilution in the final assay to avoid solvent effects. Sonication may also help dissolve aggregates.Aggregated peptides have reduced availability to interact with bacterial cells, leading to lower observed activity.
Inappropriate Assay ConditionsReview the composition of the growth medium. High salt concentrations can inhibit the activity of many antimicrobial peptides. If the peptide's activity is expected to be pH-dependent, test a range of pH values for the assay medium.The electrostatic interactions governing AMP activity are sensitive to the ionic strength and pH of the environment.
Bacterial Strain ResistanceConfirm the susceptibility of your bacterial strain using a control antibiotic.The bacterial strain may have inherent or acquired resistance mechanisms against antimicrobial peptides.
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.
Possible Cause Troubleshooting Step Rationale
Inconsistent Inoculum PreparationStandardize the preparation of the bacterial inoculum. Ensure that the bacteria are in the logarithmic growth phase and adjust the final concentration to a consistent CFU/mL in each experiment.The ratio of peptide to bacteria is a critical factor in determining the MIC.
Peptide Handling and StoragePrepare fresh dilutions of the peptide for each experiment from a properly stored stock solution (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles.Peptides can degrade over time or with improper handling, leading to inconsistent results.
Inconsistent Incubation and ReadingEnsure consistent incubation times and temperatures. Use plate sealers to prevent evaporation. Use a standardized method for reading the MIC, such as visual inspection by the same individual or by measuring optical density at 600 nm.Variations in incubation conditions can affect bacterial growth, and subjective MIC reading can introduce variability.

Quantitative Data

Table 1: Representative pH-Dependent Antimicrobial Activity of a Cationic Antimicrobial Peptide against Various Bacterial Strains.

While extensive peer-reviewed data on the pH-dependent MIC of this compound is not available, this table provides a representative example based on the known behavior of similar pH-sensitive cationic antimicrobial peptides. These values illustrate the expected trend of increased activity at lower pH.

Bacterial StrainMIC (µg/mL) at pH 5.0MIC (µg/mL) at pH 6.0MIC (µg/mL) at pH 7.0MIC (µg/mL) at pH 8.0
Staphylococcus aureus8163264
Escherichia coli163264128
Pseudomonas aeruginosa3264128256
Acinetobacter baumannii16326464

Note: This data is illustrative and based on trends observed for pH-sensitive peptides like C18G-His. Actual MIC values for this compound may vary.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound peptide.

Materials:

  • This compound peptide stock solution

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) with adjusted pH

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into the growth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Prepare Peptide Dilutions: Perform a serial two-fold dilution of the this compound peptide stock solution in the pH-adjusted growth medium in the 96-well plate.

  • Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the peptide dilutions.

  • Controls:

    • Positive control: Bacteria in medium without peptide.

    • Negative control: Medium only.

    • Solvent control: Bacteria with the highest concentration of the solvent used to dissolve the peptide.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy can be used to assess the secondary structure of this compound peptide and how it might change with pH.

Materials:

Methodology:

  • Sample Preparation: Dissolve the lyophilized this compound peptide in the desired pH buffer to the target concentration. The final peptide concentration should be optimized to give a suitable CD signal.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the scanning parameters, typically from 190 to 260 nm.

  • Measurement: Record the CD spectrum of the buffer alone as a baseline. Then, record the spectrum of the peptide solution in the same cuvette.

  • Data Analysis: Subtract the baseline spectrum from the peptide spectrum. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.

Visualizations

Experimental_Workflow_MIC_Assay Workflow for Determining Minimum Inhibitory Concentration (MIC) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate 96-well Plate with Bacteria and Peptide A->C B Prepare Serial Dilutions of this compound Peptide in pH-Adjusted Medium B->C D Incubate Plate (37°C, 18-24h) C->D E Read Results (Visual or OD600) D->E F Determine MIC E->F

Caption: Workflow for MIC Assay.

pH_Impact_Logic Logical Flow of pH Impact on this compound Activity cluster_environment Environmental Condition cluster_peptide Peptide State cluster_interaction Peptide-Membrane Interaction cluster_outcome Biological Outcome A Change in pH (e.g., decrease to acidic) B Increased Protonation of Amino Acid Residues A->B C Increased Net Positive Charge B->C D Enhanced Electrostatic Attraction to Anionic Bacterial Membrane C->D E Increased Membrane Perturbation/Disruption D->E F Enhanced Antimicrobial Activity (Lower MIC) E->F

Caption: Impact of pH on this compound Activity.

References

Validation & Comparative

A Comparative Guide to PuroA and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial peptide PuroA with other well-characterized antimicrobial peptides (AMPs), namely Indolicidin and Melittin. The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating their potential therapeutic applications.

Introduction to a Novel Antimicrobial Peptide: this compound

This compound is a synthetic, cationic antimicrobial peptide derived from the tryptophan-rich domain of puroindoline A, a protein found in wheat. Its sequence is FPVTWRWWKWWKG-NH2. This peptide has demonstrated a broad spectrum of activity against various bacteria and fungi. The high tryptophan content is a key feature of this compound, contributing to its interaction with microbial membranes.

Performance Comparison: this compound vs. Other Antimicrobial Peptides

The efficacy of antimicrobial peptides is a critical factor in their potential as therapeutic agents. This section provides a quantitative comparison of this compound with Indolicidin, a tryptophan-rich peptide from bovine neutrophils, and Melittin, a potent lytic peptide from bee venom.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an AMP's potency. The following table summarizes the MIC values of this compound, Indolicidin, and Melittin against a panel of common pathogens. Lower MIC values indicate higher antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (in µM)
Microorganism This compound Indolicidin Melittin References
Escherichia coli1632 µM2 - 4 µM[1][2][3]
Staphylococcus aureus88 µM2 - 7 µg/mL[1][3]
Pseudomonas aeruginosa32128 µM2 - 70 µg/mL
Candida albicans16N/A50 - 100 µg/mL

Note: MIC values can vary between studies due to differences in experimental conditions such as bacterial strains, growth media, and assay protocols.

Hemolytic Activity and Cytotoxicity

A crucial aspect of drug development is the selectivity of a compound for microbial cells over host cells. The hemolytic activity (lysis of red blood cells) and cytotoxicity against mammalian cell lines are important indicators of an AMP's therapeutic potential. The HC50 value represents the concentration of the peptide that causes 50% hemolysis, while the CC50 value is the concentration that causes 50% cytotoxicity. Higher HC50 and CC50 values are desirable, indicating lower toxicity to host cells.

Table 2: Hemolytic Activity (HC50) and Cytotoxicity (CC50) of Antimicrobial Peptides (in µM)
Assay This compound Indolicidin Melittin
Hemolytic Activity (HC50) >100Low hemolytic activity reported~3.03 - 16.28 µg/mL
Cytotoxicity (CC50 against HeLa cells) Cytotoxic (specific value not provided)Low cytotoxicity reported~4.32 - 8.48 µg/mL (against various cancer cell lines)

Note: Direct comparison of HC50 and CC50 values should be made with caution as experimental conditions can significantly influence the results. P1 and dimeric this compound were reported to be cytotoxic to HeLa cells.

Mechanism of Action

The proposed primary mechanism of action for this compound involves the disruption of microbial cell membranes. Its cationic nature facilitates initial electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. The tryptophan residues are then believed to insert into the lipid bilayer, leading to membrane permeabilization and cell death.

cluster_membrane Bacterial Membrane Membrane This compound This compound Peptide Electrostatic_Interaction Electrostatic Interaction This compound->Electrostatic_Interaction Initial Binding Membrane_Insertion Membrane Insertion (Tryptophan residues) Electrostatic_Interaction->Membrane_Insertion Hydrophobic Interaction Membrane_Disruption Membrane Disruption (Pore formation/Destabilization) Membrane_Insertion->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death Start Start Prepare_Peptide Prepare serial dilutions of peptide in 96-well plate Start->Prepare_Peptide Prepare_Bacteria Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) Start->Prepare_Bacteria Inoculate Add bacterial inoculum to each well Prepare_Peptide->Inoculate Prepare_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC by visual inspection or absorbance reading (OD600) Incubate->Read_Results End End Read_Results->End Start Start Prepare_RBCs Prepare a suspension of fresh human red blood cells (e.g., 2% v/v) Start->Prepare_RBCs Prepare_Peptide Prepare serial dilutions of peptide in microcentrifuge tubes Start->Prepare_Peptide Incubate Mix peptide dilutions with RBC suspension and incubate (e.g., 37°C for 1 hour) Prepare_RBCs->Incubate Prepare_Peptide->Incubate Centrifuge Centrifuge to pellet intact RBCs Incubate->Centrifuge Measure_Hemoglobin Measure absorbance of supernatant at 540 nm (hemoglobin release) Centrifuge->Measure_Hemoglobin Calculate_Hemolysis Calculate % hemolysis relative to positive (Triton X-100) and negative (PBS) controls Measure_Hemoglobin->Calculate_Hemolysis End End Calculate_Hemolysis->End Start Start Seed_Cells Seed mammalian cells in a 96-well plate and allow to adhere overnight Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of peptide and incubate (e.g., 24-48 hours) Seed_Cells->Treat_Cells Add_MTT Add MTT reagent to each well and incubate (e.g., 4 hours) Treat_Cells->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability relative to untreated control cells Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

PuroA Peptide: A Potent Alternative to Traditional Antibiotics in an Era of Growing Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the face of escalating antibiotic resistance, the scientific community is in a race to find effective alternatives to conventional drugs. A growing body of research highlights the potential of antimicrobial peptides (AMPs), with the tryptophan-rich PuroA peptide emerging as a particularly promising candidate. This guide provides a comprehensive comparison of this compound's efficacy against that of traditional antibiotics, supported by experimental data, detailed protocols, and mechanistic insights.

Executive Summary

This compound, a synthetic peptide derived from a wheat protein, demonstrates potent antimicrobial activity against a broad spectrum of bacteria, including notoriously resistant strains. Its mechanism of action, primarily through the disruption of bacterial cell membranes, presents a significant advantage over many traditional antibiotics that target specific metabolic pathways, which bacteria can more readily develop resistance to. This guide will delve into the quantitative measures of this compound's efficacy, outline the experimental procedures used to determine this, and visualize its mechanism of action.

Efficacy: A Quantitative Comparison

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

The following tables summarize the MIC values for this compound and a selection of traditional antibiotics against common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptide

MicroorganismStrainMIC (µg/mL)
Escherichia coliATCC 259228
Staphylococcus aureusATCC 292134
Pseudomonas aeruginosaATCC 2785316

Data extracted from a study on rationally designed physico-chemical variants of the this compound peptide.

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Traditional Antibiotics

MicroorganismStrainCiprofloxacin (µg/mL)Gentamicin (µg/mL)Vancomycin (µg/mL)
Escherichia coliATCC 259220.015 - 0.060.25 - 1N/A
Staphylococcus aureusATCC 292130.25 - 10.12 - 11 - 2
Pseudomonas aeruginosaATCC 278530.25 - 10.5 - 4N/A

Note: These values are representative and can vary between studies and testing conditions. N/A indicates that the antibiotic is not typically effective against that type of bacteria.

While traditional antibiotics may exhibit lower MIC values in some cases, the potent, broad-spectrum activity of this compound, especially against Gram-positive bacteria like S. aureus, positions it as a strong candidate for further development. Furthermore, its efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) underscores its potential clinical significance.

Mechanism of Action: A Targeted Disruption

This compound's primary mode of action is the targeted disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane. The high tryptophan content of this compound is thought to play a crucial role in its interaction with and penetration into the membrane.

The following diagram illustrates a proposed "carpet" model for this compound's mechanism of action, a common model for membrane-active antimicrobial peptides.

PuroA_Mechanism cluster_membrane Bacterial Membrane Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head PuroA_Free This compound Peptide PuroA_Bound This compound Peptide PuroA_Free->PuroA_Bound Electrostatic Attraction Pore Pore Formation PuroA_Bound->Pore Membrane Perturbation Lysis Cell Lysis Pore->Lysis Ion Leakage & Membrane Depolarization

Caption: Proposed "carpet" model of this compound's membrane disruption mechanism.

Experimental Protocols

The determination of MIC and MBC values is crucial for evaluating the efficacy of antimicrobial agents. The following are detailed methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agent: The this compound peptide or traditional antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A positive control (bacteria and broth without antimicrobial) and a negative control (broth only) are also included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10-100 µL) is taken from the wells that show no visible growth.

  • Plating and Incubation: The aliquots are plated onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

The following diagram illustrates the general workflow for determining MIC and MBC.

MIC_MBC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution Serial Dilution of Antimicrobial Serial_Dilution->Inoculate Incubate_MIC Incubate (18-24h) Inoculate->Incubate_MIC Read_MIC Read MIC (No Visible Growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubate_MBC Incubate Agar Plates (18-24h) Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% Killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Caption: Experimental workflow for MIC and MBC determination.

Logical Comparison Framework

The evaluation of this compound against traditional antibiotics can be structured as a logical comparison of their key attributes.

Comparison_Framework Comparison This compound vs. Traditional Antibiotics Efficacy Efficacy (MIC/MBC) Comparison->Efficacy Spectrum Spectrum of Activity Comparison->Spectrum Mechanism Mechanism of Action Comparison->Mechanism Resistance Potential for Resistance Comparison->Resistance This compound This compound Peptide Efficacy->this compound Traditional Traditional Antibiotics Efficacy->Traditional Spectrum->this compound Spectrum->Traditional Mechanism->this compound Mechanism->Traditional Resistance->this compound Resistance->Traditional

Caption: Logical framework for comparing this compound and traditional antibiotics.

Conclusion

The this compound peptide demonstrates significant potential as a next-generation antimicrobial agent. Its potent, broad-spectrum activity, coupled with a mechanism of action that is less susceptible to the development of resistance, makes it a compelling alternative to traditional antibiotics. While further research, including in vivo studies and clinical trials, is necessary to fully elucidate its therapeutic potential, the existing data strongly supports its continued investigation as a valuable weapon in the fight against infectious diseases.

Unveiling the Action of PuroA: A Comparative Guide to its Interaction with Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antimicrobial peptides (AMPs), understanding the precise mechanisms of action is paramount. This guide provides an objective comparison of the wheat-derived AMP, PuroA, with three other well-characterized peptides: Magainin 2, Melittin (B549807), and LL-37. By examining their performance through quantitative data and detailed experimental protocols, this document aims to validate and contextualize the interaction of this compound with bacterial membranes.

Performance Comparison: A Quantitative Overview

To facilitate a clear comparison, the following tables summarize the key performance indicators of this compound and its counterparts against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The data below, collated from various studies, highlights the relative effectiveness of each peptide in inhibiting bacterial growth.

PeptideTarget OrganismMIC (µg/mL)MIC (µM)Citation(s)
This compound Escherichia coli16~9.5[1]
Staphylococcus aureus16~9.5[1]
Magainin 2 Escherichia coli8 - 64~3.3 - 26.4[2]
Staphylococcus aureus8 - 32~3.3 - 13.2[2]
Melittin Escherichia coli100~35[3]
Staphylococcus aureus6 - 100~2.1 - 35[3][4]
LL-37 Escherichia coli<10 - 32<2.2 - 7.1[5][6][7]
Staphylococcus aureus<10 - 32<2.2 - 7.1[5][6][7]

Note: MIC values can vary between studies due to differences in experimental conditions (e.g., broth composition, bacterial strain). The provided ranges reflect this variability.

Mechanisms of Action: A Deeper Dive

The antimicrobial activity of these peptides is intrinsically linked to their ability to interact with and disrupt bacterial membranes. While all four peptides target the membrane, their precise mechanisms and the downstream consequences differ.

This compound: The mechanism of this compound is thought to be multifaceted, involving both membrane permeabilization and subsequent interaction with intracellular targets. Its high tryptophan content is believed to facilitate its insertion into the lipid bilayer.

Magainin 2: This peptide is known to form "toroidal pores" in bacterial membranes. In this model, the peptide inserts into the membrane and induces the lipid monolayers to bend inward, creating a pore that is lined by both the peptides and the lipid head groups. This leads to the leakage of cellular contents and dissipation of ion gradients.[8][9]

Melittin: A potent lytic peptide, melittin also forms pores in membranes. Its mechanism is often described as "detergent-like" at higher concentrations, leading to significant membrane disruption and cell lysis.[3][4]

LL-37: This human cathelicidin (B612621) peptide exhibits a "carpet-like" mechanism at lower concentrations, where it binds to the surface of the bacterial membrane.[10][11] As the concentration increases, it can lead to the formation of pores and membrane disruption.[10][11] LL-37 is also known to have immunomodulatory functions.[10][11]

Experimental Validation: Protocols and Workflows

The validation of peptide-membrane interactions relies on a suite of biophysical and microbiological assays. Below are detailed methodologies for key experiments cited in the comparison, along with visual workflows.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of a peptide that prevents visible growth of a bacterium.

Protocol:

  • Preparation of Peptide Solutions: A series of twofold serial dilutions of the peptide are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A bacterial culture in the logarithmic growth phase is diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension. Control wells containing only broth (sterility control) and bacteria in broth without peptide (growth control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of peptide in broth A1 Inoculate peptide dilutions with bacteria P1->A1 P2 Prepare standardized bacterial inoculum P2->A1 A2 Incubate plate at 37°C A1->A2 An1 Observe turbidity A2->An1 An2 Determine MIC An1->An2

Minimal Inhibitory Concentration (MIC) Assay Workflow.
Membrane Permeabilization: Calcein (B42510) Leakage Assay

This assay measures the ability of a peptide to disrupt the integrity of lipid vesicles (liposomes), which serve as a model for bacterial membranes.

Protocol:

  • Preparation of Calcein-Loaded Vesicles: Large unilamellar vesicles (LUVs) are prepared with a lipid composition mimicking that of bacterial membranes (e.g., a mixture of phosphatidylglycerol and phosphatidylethanolamine). The vesicles encapsulate calcein at a self-quenching concentration.

  • Removal of External Calcein: The vesicle suspension is passed through a size-exclusion chromatography column to remove any unencapsulated calcein.

  • Fluorescence Measurement: The baseline fluorescence of the calcein-loaded vesicles is measured.

  • Peptide Addition: The peptide is added to the vesicle suspension.

  • Monitoring Leakage: The increase in fluorescence intensity is monitored over time. Disruption of the vesicle membrane by the peptide causes calcein to leak out, leading to its dequenching and a subsequent increase in fluorescence.

  • Maximum Leakage Determination: A detergent (e.g., Triton X-100) is added at the end of the experiment to lyse all vesicles and determine the maximum fluorescence, which corresponds to 100% leakage.

  • Calculation: The percentage of leakage is calculated relative to the maximum fluorescence.

Calcein_Leakage_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare calcein-loaded lipid vesicles (LUVs) P2 Remove external calcein P1->P2 A1 Measure baseline fluorescence P2->A1 A2 Add peptide to LUVs A1->A2 A3 Monitor fluorescence increase over time A2->A3 A4 Add detergent for maximum leakage A3->A4 An1 Calculate percentage of calcein leakage A4->An1

Calcein Leakage Assay Workflow.
Membrane Depolarization: DiSC₃(5) Assay

This assay assesses the ability of a peptide to dissipate the membrane potential of bacterial cells.

Protocol:

  • Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

  • Loading with DiSC₃(5): The cells are incubated with the voltage-sensitive fluorescent dye DiSC₃(5). This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.

  • Baseline Fluorescence Measurement: The stable, quenched fluorescence of the dye-loaded cells is measured.

  • Peptide Addition: The peptide is added to the cell suspension.

  • Monitoring Depolarization: An increase in fluorescence intensity is monitored over time. Depolarization of the membrane causes the release of the dye into the medium, leading to de-quenching and an increase in fluorescence.

  • Maximum Depolarization (Optional): A known depolarizing agent, such as gramicidin, can be added to determine the maximum possible fluorescence increase.

Membrane_Depolarization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare bacterial cell suspension P2 Load cells with DiSC₃(5) dye P1->P2 A1 Measure baseline quenched fluorescence P2->A1 A2 Add peptide to cells A1->A2 A3 Monitor fluorescence de-quenching A2->A3 An1 Determine extent of membrane depolarization A3->An1

Membrane Depolarization Assay Workflow.

Proposed Signaling Pathway of this compound Interaction

Based on current literature, the interaction of this compound with bacterial cells can be depicted as a multi-step process that involves both membrane disruption and intracellular targeting.

PuroA_Mechanism This compound This compound Peptide Binding Electrostatic Binding & Hydrophobic Insertion This compound->Binding Membrane Bacterial Membrane Binding->Membrane Permeabilization Membrane Permeabilization Binding->Permeabilization Translocation Translocation into Cytoplasm Binding->Translocation Leakage Leakage of Cellular Contents Permeabilization->Leakage Intracellular Interaction with Intracellular Targets (e.g., DNA) Translocation->Intracellular Death Cell Death Intracellular->Death Leakage->Death

Proposed mechanism of this compound action.

Conclusion

This compound demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to or in the same range as established AMPs like Magainin 2 and LL-37. Its mechanism of action appears to be complex, involving an initial interaction with the bacterial membrane leading to permeabilization, followed by translocation and engagement with intracellular targets.

While quantitative data on the binding affinity of this compound to bacterial membranes is not as readily available as for some other AMPs, the existing evidence strongly supports its efficacy as a membrane-active antimicrobial agent. Further biophysical studies, such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), would provide valuable insights into the thermodynamics and kinetics of its membrane binding, allowing for a more complete and direct comparison with other AMPs. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to further validate and explore the therapeutic potential of this compound.

References

Unveiling the Cross-Reactivity of PuroA Peptide with Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antimicrobial agents with high efficacy and minimal host toxicity is a cornerstone of modern drug development. Among the promising candidates are antimicrobial peptides (AMPs), which offer a distinct mechanism of action compared to traditional antibiotics. This guide provides a comprehensive comparison of the synthetic peptide PuroA and its rationally designed variants against other well-known antimicrobial peptides, focusing on their cross-reactivity with mammalian cells. We present quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential signaling pathways to aid researchers in their evaluation of these compounds for therapeutic development.

Executive Summary

This compound, a synthetic peptide derived from a wheat protein, has demonstrated potent antimicrobial properties. However, its interaction with mammalian cells is a critical factor for its therapeutic potential. This guide reveals that while this compound exhibits low hemolytic activity, certain modifications to its structure can significantly impact its cytotoxicity against mammalian cell lines such as HeLa and NIH-3T3. In comparison to Melittin, a highly cytotoxic peptide, and LL-37, a human cathelicidin (B612621) with varied effects, this compound and some of its analogs present a more favorable therapeutic window. Nisin, a bacteriocin (B1578144) widely used as a food preservative, generally shows low cytotoxicity to mammalian cells, providing another benchmark for comparison.

Comparative Analysis of Cytotoxicity

The following table summarizes the available data on the cytotoxic and hemolytic activities of this compound, its variants, and selected alternative antimicrobial peptides against various mammalian cell lines. This data highlights the importance of peptide structure in determining mammalian cell cross-reactivity.

PeptideCell LineAssayIC50 / HC50 (µg/mL)Source
This compound HeLaMTT>250[1][2]
NIH-3T3MTT250[1][2]
Sheep ErythrocytesHemolysis>500[1]
P1 (this compound Variant) HeLaMTT32
NIH-3T3MTT>250
Di-PuroA (this compound Variant) HeLaMTT32
NIH-3T3MTT250
Melittin Human FibroblastsMTT6.45
Human ErythrocytesHemolysis0.44
HEK293MTT-
RAW264.7MTT-
HepG2MTT-
LL-37 NIH-3T3Cytotoxicity>150 (for FK-16 variant)
Human ErythrocytesHemolysis>75 (for FK-16 variant)
BEAS-2BCell Viability-
Nisin Caco-2LDH>400
Rat ErythrocytesHemolysis>50 (dose-dependent increase above this)

IC50: Half-maximal inhibitory concentration; HC50: Half-maximal hemolytic concentration. Note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Accurate assessment of peptide cytotoxicity is paramount. Below are detailed methodologies for two common assays used to evaluate the effect of peptides on mammalian cell viability and membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the test peptides in cell culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions. Include a vehicle control (medium without peptide) and a positive control for cell death (e.g., Triton X-100).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against peptide concentration.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from cells lysed with a detergent).

Visualizing Experimental and Biological Processes

To better understand the workflows and potential mechanisms involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Cell Preparation cluster_treat Peptide Treatment cluster_assay Cytotoxicity Assay cluster_data Data Acquisition & Analysis start Start: Mammalian Cell Culture seed Seed Cells in 96-well Plate start->seed incubate_attach Incubate (24h) for Attachment seed->incubate_attach prep_pep Prepare Peptide Serial Dilutions add_pep Add Peptides to Cells prep_pep->add_pep incubate_treat Incubate (24-72h) add_pep->incubate_treat assay_choice Assay Type? incubate_treat->assay_choice mt_assay MTT Assay assay_choice->mt_assay ldh_assay LDH Assay assay_choice->ldh_assay read_absorbance Measure Absorbance mt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability / % Cytotoxicity read_absorbance->calc_viability plot_ic50 Determine IC50 calc_viability->plot_ic50 end End: Comparative Analysis plot_ic50->end

Caption: Workflow for assessing peptide cytotoxicity.

Peptide_Induced_Cell_Death_Pathway cluster_membrane Membrane Interaction cluster_disruption Membrane Disruption cluster_downstream Downstream Signaling peptide Cationic Peptide (e.g., this compound) binding Electrostatic Binding peptide->binding membrane Anionic Components of Mammalian Cell Membrane membrane->binding insertion Hydrophobic Insertion binding->insertion pore Pore Formation / Membrane Destabilization insertion->pore ion_flux Ion Flux Imbalance (Ca2+, K+) pore->ion_flux mito_stress Mitochondrial Stress ion_flux->mito_stress caspase_act Caspase Activation mito_stress->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Caption: Generalized peptide-induced cell death pathway.

Mechanism of Action on Mammalian Cells

The precise signaling pathways activated by this compound in mammalian cells are still under investigation. However, based on the known mechanisms of other antimicrobial peptides, a plausible hypothesis involves initial electrostatic interactions with the negatively charged components of the cell membrane, followed by membrane disruption. This can lead to ion dysregulation, mitochondrial stress, and ultimately, the activation of apoptotic pathways.

Studies on this compound variants have shown that peptides like P1 and Di-PuroA can cause significant morphological damage to HeLa cells, suggesting a membrane-disruptive mechanism. For many AMPs, this membrane permeabilization is a key event that can trigger downstream apoptotic signaling cascades. For instance, the human cathelicidin LL-37 has been shown to induce apoptosis in certain cell types. It is important to note that the specific pathway can be cell-type and peptide-specific.

Conclusion

This compound and its analogs represent a promising avenue for the development of new antimicrobial agents. While the parent peptide this compound demonstrates low toxicity to the tested mammalian cells, modifications can significantly alter this profile, as seen with the P1 and Di-PuroA variants. This highlights the critical need for careful structure-activity relationship studies in the design of therapeutic peptides. Compared to highly cytotoxic peptides like Melittin, this compound offers a better safety profile. Further research is warranted to explore the cross-reactivity of this compound with a wider range of primary and cancerous mammalian cell lines and to elucidate the specific signaling pathways involved in its cytotoxic effects. This will be crucial for optimizing its therapeutic index and advancing its potential clinical applications.

References

A Comparative Guide to the Antimicrobial Activities of Puroindoline A and its Derivative Peptide, PuroA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of the full-length wheat protein Puroindoline A (PinA) and its synthetic derivative peptide, PuroA. This compound is a 13-residue peptide derived from the tryptophan-rich domain of Puroindoline A. The information presented herein is supported by experimental data to assist researchers in evaluating their potential as antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of Puroindoline A, Puroindoline B (its isoform), and the this compound peptide has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antimicrobial AgentMicroorganismTypeMIC (µg/mL)Reference
Puroindoline A (PinA) Campylobacter jejuni F38011Gram-negative16[1][2]
Campylobacter jejuni 81-176Gram-negative32[1][2]
Escherichia coli O157:H7Gram-negative128[1]
Listeria monocytogenesGram-positive128
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive64
Salmonella TyphimuriumGram-negative256
Puroindoline B (PinB) C. jejuni, E. coli, S. Typhimurium, MRSA, L. monocytogenesGram-negative/positive>512
This compound Peptide Escherichia coliGram-negative8
Pseudomonas aeruginosaGram-negative32
Staphylococcus aureusGram-positive16
Methicillin-resistant Staphylococcus aureus (MRSA) M173525Gram-positive16
Methicillin-resistant Staphylococcus aureus (MRSA) M173530Gram-positive32
Candida albicansFungus8

Experimental Protocols

The data presented in this guide were primarily obtained through the broth microdilution method, a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microorganism: Bacterial or fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) for approximately 20 hours. The colonies are then used to prepare a suspension in a suitable broth (e.g., Mueller-Hinton Broth) and diluted to a standardized concentration, typically around 1 x 10⁷ Colony Forming Units per milliliter (CFU/mL).

  • Serial Dilution of Antimicrobial Agent: The antimicrobial peptide (Puroindoline A or this compound) is serially diluted in the broth within a 96-well microtiter plate. This creates a range of concentrations to test.

  • Inoculation: A standardized volume of the microorganism suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent. The final inoculum concentration is typically around 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plate is incubated at 37°C for 18 to 24 hours.

  • MIC Determination: Following incubation, the plate is visually inspected or read using a microplate reader to assess microbial growth. The MIC is defined as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism is observed.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved in evaluating and understanding the antimicrobial action of Puroindoline A and this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results start Start culture Culture Microorganism start->culture prepare_suspension Prepare Standardized Suspension culture->prepare_suspension inoculate Inoculate Microplate prepare_suspension->inoculate serial_dilution Serial Dilution of Peptide serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

mechanism_of_action cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_intracellular Intracellular Action (Proposed) cluster_outcome Outcome peptide This compound / Puroindoline A bacterial_membrane Bacterial Cell Membrane (Negatively Charged) peptide->bacterial_membrane Electrostatic Attraction pore_formation Pore Formation / Membrane Permeabilization bacterial_membrane->pore_formation leakage Leakage of Cellular Contents pore_formation->leakage translocation Peptide Translocation pore_formation->translocation Potential Pathway cell_death Bacterial Cell Death leakage->cell_death dna_binding Interaction with Intracellular Targets (e.g., DNA) translocation->dna_binding inhibition Inhibition of Macromolecular Synthesis dna_binding->inhibition inhibition->cell_death

References

Pushing the Boundaries of Antimicrobial Efficacy: A Guide to the Synergistic Potential of PuroA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and potent antimicrobial and anticancer therapies is a constant endeavor. The PuroA peptide, a synthetic tryptophan-rich peptide derived from wheat puroindoline A, has demonstrated significant standalone bioactivity.[1][2] However, its true potential may lie in synergistic combinations with other compounds. This guide explores the theoretical basis for these synergies, provides detailed experimental protocols to investigate them, and presents comparative data from analogous tryptophan-rich peptides to inform future research.

The primary mechanism of action for this compound and similar tryptophan-rich peptides involves the disruption of cellular membranes.[3][4] This ability to permeabilize microbial or cancer cell membranes suggests a strong potential for synergy with other therapeutic agents. By creating pores or channels in the membrane, this compound can facilitate the entry of other molecules that may have intracellular targets, effectively lowering the concentration of both agents required for a therapeutic effect.[1] This guide will provide the foundational knowledge and experimental frameworks to explore these promising synergistic interactions.

Unlocking Synergistic Action: Proposed Mechanisms

The synergistic potential of this compound peptide is primarily hypothesized to stem from its membrane-disrupting capabilities. Tryptophan-rich antimicrobial peptides (AMPs) are known to interact with and destabilize the lipid bilayers of microbial and cancer cells.[3][4] This action can lead to two main pathways for synergy:

  • Enhanced uptake of partner compounds: By creating transient or stable pores in the cell membrane, this compound can increase the intracellular concentration of a partner drug. This is particularly effective for compounds whose primary target is intracellular, such as DNA, ribosomes, or specific enzymes.

  • Dual-target assault: A combination of this compound targeting the cell membrane and another compound targeting a distinct cellular process can create a multi-pronged attack that is more difficult for cells to develop resistance against.

This proposed mechanism is supported by studies on other tryptophan-rich AMPs that have shown synergistic effects with conventional antibiotics and antifungals.

Synergistic Mechanism of this compound Peptide Proposed Synergistic Mechanism of this compound This compound This compound Peptide Membrane_Disruption Membrane Disruption & Pore Formation This compound->Membrane_Disruption attacks Partner_Compound Partner Compound (e.g., Antibiotic, Antifungal) Intracellular_Target Intracellular Target (e.g., DNA, Ribosome) Partner_Compound->Intracellular_Target targets Enhanced_Uptake Enhanced Intracellular Uptake Partner_Compound->Enhanced_Uptake is facilitated by Cell_Membrane Target Cell Membrane (Microbial or Cancer) Membrane_Disruption->Cell_Membrane acts on Membrane_Disruption->Enhanced_Uptake enables Cell_Death Synergistic Cell Death Membrane_Disruption->Cell_Death contributes to Target_Inhibition Inhibition of Intracellular Target Enhanced_Uptake->Target_Inhibition leads to Target_Inhibition->Intracellular_Target acts on Target_Inhibition->Cell_Death contributes to

Caption: Proposed mechanism of synergy between this compound peptide and a partner compound.

Comparative Synergistic Data from Tryptophan-Rich Peptides

While specific synergistic data for the this compound peptide is not yet widely published, studies on other tryptophan-rich peptides provide a strong basis for comparison and for selecting potential synergistic partners. The following table summarizes findings from studies on similar peptides, demonstrating their synergistic potential with various conventional antimicrobial agents.

Tryptophan-Rich PeptidePartner Compound(s)Target Organism(s)Observed Synergistic Effect (FICI)Reference
Designed Trp-containing AMPsPenicillin, Ampicillin, ErythromycinStaphylococcus epidermidis (MRSE)<0.5[1]
[R4W4]GentamicinE. coliSynergistic effect observed[5][6]
IndolicidinNot specified to be synergistic with CeftazidimeStaphylococcus aureus (MRSA)No synergy observed[1]

FICI (Fractional Inhibitory Concentration Index) values of ≤ 0.5 are indicative of synergy.

Experimental Protocols for Assessing Synergy

To empirically determine the synergistic effects of this compound peptide with other compounds, two primary methods are recommended: the checkerboard assay for initial screening and the time-kill curve assay for confirmation and characterization of the interaction.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two compounds.[7][8][9]

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound peptide and the partner compound in an appropriate solvent.

    • Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) at a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.[9]

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional serial dilution of the two compounds.[8]

    • Along the x-axis, serially dilute the partner compound.

    • Along the y-axis, serially dilute the this compound peptide.

    • This creates a "checkerboard" of wells with varying concentrations of both compounds.

    • Include control wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Also include a growth control well (no compounds) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared microbial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • After incubation, determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in a given well:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Partner Compound = (MIC of Partner Compound in combination) / (MIC of Partner Compound alone)

    • Calculate the FICI for each combination:

      • FICI = FIC of this compound + FIC of Partner Compound

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the antimicrobial interaction over time and can distinguish between bactericidal and bacteriostatic effects.[10][11][12]

Methodology:

  • Preparation:

    • Prepare cultures of the target microorganism in the logarithmic growth phase.

    • Prepare tubes or flasks with broth medium containing this compound peptide alone, the partner compound alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC).

    • Include a growth control tube without any compounds.

  • Experiment:

    • Inoculate each tube with the microbial culture to a starting density of approximately 5 x 10^5 CFU/mL.

    • Incubate all tubes under appropriate conditions with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.[11][13]

    • Indifference is a < 2-log10 change.

    • Antagonism is a ≥ 2-log10 increase in CFU/mL for the combination compared to the most active single agent.

Synergy_Testing_Workflow Experimental Workflow for Synergy Assessment Start Start: Hypothesis of Synergy Checkerboard Checkerboard Assay (Initial Screening) Start->Checkerboard FIC_Calc Calculate FICI Checkerboard->FIC_Calc Interpretation Interpret FICI (Synergy, Additive, Antagonism) FIC_Calc->Interpretation Time_Kill Time-Kill Curve Assay (Confirmation & Dynamics) Interpretation->Time_Kill If Synergy or Additive Plot_Curves Plot Log10 CFU/mL vs. Time Time_Kill->Plot_Curves Dynamic_Interpretation Interpret Dynamic Interaction (Synergy, Bactericidal/Bacteriostatic) Plot_Curves->Dynamic_Interpretation End End: Characterized Synergistic Interaction Dynamic_Interpretation->End

Caption: Workflow for assessing the synergistic effects of this compound peptide with other compounds.

Conclusion

The exploration of synergistic combinations involving the this compound peptide represents a promising frontier in the development of novel antimicrobial and anticancer therapies. While direct experimental data on this compound synergies is emerging, the mechanistic understanding of its membrane-disrupting action, coupled with comparative data from analogous tryptophan-rich peptides, provides a solid foundation for future research. The detailed experimental protocols outlined in this guide offer a clear path for researchers to systematically investigate and quantify these potential synergies, ultimately paving the way for more effective and robust therapeutic strategies.

References

Combating Bacterial Resistance: PuroA's Anti-Biofilm Efficacy in Flow Cell Models – A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the ability of bacteria to form biofilms presents a significant clinical challenge. These complex, surface-adherent communities of microorganisms exhibit increased tolerance to conventional antimicrobial agents. This guide provides a comprehensive comparison of the anti-biofilm activity of the wheat-derived antimicrobial peptide, PuroA, against Methicillin-Resistant Staphylococcus aureus (MRSA), a notorious biofilm-forming pathogen. While direct quantitative data for this compound in dynamic flow cell models is emerging, this document compiles available data and compares its performance with established anti-biofilm agents, offering researchers, scientists, and drug development professionals a valuable resource for evaluating novel therapeutic strategies.

Performance Comparison of Anti-Biofilm Agents against MRSA

The following table summarizes the quantitative data on the anti-biofilm activity of this compound and other selected agents against MRSA. It is important to note that the data for this compound is derived from static microtiter plate assays, a standard initial screening method, while data for other agents are from dynamic flow cell models, which more closely mimic physiological conditions.

AgentConcentrationAssay TypeTargetKey FindingsReference
This compound Not SpecifiedMicrotiter Plate AssayMRSASignificantly inhibited initial biomass attachment and eradicated preformed biofilms.[1][2]
This compound Variants (P1, W7, WW) Not SpecifiedMicrotiter Plate AssayMRSAShowed similar or greater inhibition of initial attachment and eradication of preformed biofilms compared to this compound.[1]
IDR-1002 1.25 µg/mlFlow CellMRSAPotent eradication of preformed biofilms, with only a few cells persisting.[3]
IDR-HH2 5 µg/mlFlow CellMRSAEradication of preformed biofilms.[3]
Vancomycin 2 mg/ml - 20 mg/mlBiofilm Eradication AssayMRSAEradication rates ranged from 21% to 87.6% depending on concentration and exposure time.
Daptomycin 0.5 µg/mLBiofilm Prevention & Treatment AssayMRSAAlmost complete eradication of mature biofilms of low daptomycin-susceptible MRSA.
LL-37 10 µMBiofilm Eradication AssayS. aureusGreater than 4 log reduction in colony counts of 24h old biofilms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing anti-biofilm activity in both static and dynamic models.

Microtiter Plate Biofilm Inhibition and Eradication Assay (Static Model)

This method is commonly used for high-throughput screening of anti-biofilm agents.

  • Bacterial Strain and Culture Conditions: MRSA strains are grown overnight in a suitable broth, such as Tryptic Soy Broth (TSB) supplemented with glucose.

  • Biofilm Formation: The bacterial culture is diluted to a standardized optical density (e.g., OD₆₀₀ of 0.05) in fresh medium. 100 µL of the bacterial suspension is added to the wells of a 96-well polystyrene microtiter plate.

  • Inhibition Assay: The anti-biofilm agent (e.g., this compound) is added to the wells at various concentrations at the time of bacterial inoculation. The plate is then incubated statically for 24-48 hours at 37°C.

  • Eradication Assay: For preformed biofilms, the plate is incubated for 24 hours to allow biofilm formation. The planktonic cells are then removed, and fresh medium containing the anti-biofilm agent is added. The plate is incubated for another 24 hours.

  • Quantification:

    • Crystal Violet (CV) Staining: Non-adherent cells are washed away with phosphate-buffered saline (PBS). The remaining biofilm is stained with 0.1% crystal violet, followed by washing. The bound dye is solubilized with ethanol (B145695) or acetic acid, and the absorbance is measured to quantify the biofilm biomass.

    • Metabolic Activity (XTT/MTT Assay): The metabolic activity of the biofilm cells is assessed using colorimetric assays like XTT or MTT, which measure the reduction of a tetrazolium salt by metabolically active cells.

Flow Cell Biofilm Assay (Dynamic Model)

Flow cell systems provide a more physiologically relevant model by introducing continuous nutrient flow and shear stress.

  • Flow Cell System Setup: A flow cell system typically consists of a multichannel flow chamber with a transparent surface (e.g., glass coverslip) for microscopy, a peristaltic pump to ensure a constant flow of medium, a bubble trap to prevent air bubbles from disrupting the biofilm, and a waste container.

  • Sterilization and Inoculation: The entire system is sterilized before use. An overnight culture of MRSA is diluted and injected into the flow channels. The flow is stopped for a period (e.g., 1-2 hours) to allow initial bacterial attachment.

  • Biofilm Growth: A continuous flow of fresh medium is then initiated at a defined flow rate. The biofilm is allowed to grow and mature over a period of 24-72 hours.

  • Anti-Biofilm Agent Treatment: To test for eradication, the medium is switched to one containing the anti-biofilm agent at the desired concentration. For inhibition studies, the agent is included in the medium from the beginning of the flow.

  • Visualization and Quantification:

    • Confocal Laser Scanning Microscopy (CLSM): The biofilm structure, thickness, and viability can be visualized in real-time using CLSM. Fluorescent dyes such as SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red) are commonly used to assess cell viability within the biofilm.

    • Image Analysis: Software such as COMSTAT or ImageJ can be used to quantify biofilm parameters like biomass, average thickness, and surface coverage from the CLSM images.

Mandatory Visualizations

Signaling Pathways in Staphylococcus aureus Biofilm Formation

Understanding the molecular mechanisms of biofilm formation is key to developing targeted therapies. This compound and other antimicrobial peptides may interfere with these signaling pathways.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular AIP AIP (Autoinducing Peptide) AgrC AgrC (Histidine Kinase) AIP->AgrC Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates AgrB AgrB (Transporter) AgrB->AIP Processes & Exports pro-peptide P2 P2 Promoter AgrA->P2 Activates P3 P3 Promoter AgrA->P3 Activates RNAII RNAII (agrBDCA operon) P2->RNAII Drives transcription RNAIII RNAIII (Effector Molecule) P3->RNAIII Drives transcription RNAII->AgrB Translates Adhesins Adhesin Expression RNAIII->Adhesins Represses Toxins Toxin Production RNAIII->Toxins Activates G cluster_0 Genetic Locus cluster_1 Enzymatic Synthesis cluster_2 Biofilm Matrix Component icaADBC icaADBC operon IcaA_IcaD IcaA/IcaD Complex (N-acetylglucosaminyltransferase) icaADBC->IcaA_IcaD Encodes IcaB IcaB (Deacetylase) icaADBC->IcaB Encodes IcaC IcaC (Transporter) icaADBC->IcaC Encodes PNAG_oligo PNAG Oligomers IcaA_IcaD->PNAG_oligo Synthesizes PIA PIA (Polysaccharide Intercellular Adhesin) IcaB->PIA IcaC->IcaB Presents to PNAG_oligo->IcaC Transported by PIA->PIA G start Start setup Assemble & Sterilize Flow Cell System start->setup inoculate Inoculate with MRSA Culture setup->inoculate attach Allow Initial Bacterial Attachment (No Flow) inoculate->attach grow Initiate Media Flow & Grow Biofilm attach->grow treat Introduce Anti-Biofilm Agent into Flow grow->treat visualize Visualize with CLSM (Live/Dead Staining) treat->visualize quantify Quantify Biofilm Parameters (Biomass, Thickness, etc.) visualize->quantify end End quantify->end

References

Safety Operating Guide

Navigating Chemical Disposal in the Lab: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is critical for ensuring personnel safety and environmental protection. While a specific chemical denoted as "PuroA" is not identifiable in public resources, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the correct disposal procedures for any laboratory chemical. The cornerstone of safe disposal is the Safety Data Sheet (SDS), which provides substance-specific handling and disposal information.

Step 1: Identify the Chemical and Locate the Safety Data Sheet (SDS)

Before handling any chemical waste, it is imperative to identify the exact chemical composition. Trade names can be ambiguous, so consult the manufacturer's label and locate the corresponding SDS. The SDS is the primary source of information for safe handling and disposal.

Step 2: Personal Protective Equipment (PPE)

Proper PPE is essential when handling chemical waste. While the specific requirements will be detailed in the SDS, standard PPE for handling potentially hazardous chemicals includes:

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are recommended.[1]

  • Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.[2][3]

  • Protective Clothing: A lab coat or apron should be worn to protect the skin and clothing.[2]

Step 3: Determine the Appropriate Disposal Route

The SDS, in conjunction with local, state, and federal regulations, will dictate the correct disposal method. Common disposal routes for laboratory chemicals include:

  • Licensed Hazardous Waste Contractor: Many chemicals must be disposed of through a certified hazardous waste contractor. The SDS will typically state this requirement in the "Disposal Considerations" section.[2]

  • Neutralization: For some acidic or basic waste, in-lab neutralization may be permissible. This should only be performed by trained personnel in a fume hood.

  • Sanitary Sewer Disposal: In some cases, small quantities of water-soluble, non-hazardous chemicals may be flushed down the sanitary sewer with copious amounts of water. However, this is subject to local regulations and the specific properties of the chemical.

Experimental Protocol: Acid-Base Neutralization

This protocol is a general guideline and should be adapted based on the specific chemical's properties as outlined in its SDS.

Objective: To neutralize small quantities of acidic or basic waste to a safe pH range for disposal.

Materials:

  • Acidic or basic waste

  • Appropriate neutralizing agent (e.g., sodium bicarbonate for acids, dilute hydrochloric acid for bases)

  • pH indicator strips or a calibrated pH meter

  • Large beaker

  • Stir bar and stir plate

  • Ice bath

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Work in a certified chemical fume hood.

  • Place the beaker containing the waste in an ice bath to dissipate heat generated during the reaction.

  • Slowly add the neutralizing agent to the waste while stirring continuously.

  • Monitor the pH of the solution periodically using pH strips or a pH meter.

  • Continue adding the neutralizing agent until the pH is within the acceptable range for disposal (typically between 5.5 and 9.5, but confirm with local regulations).

  • Allow the solution to cool to room temperature.

  • Dispose of the neutralized solution in accordance with institutional and local guidelines.

Quantitative Data for Chemical Disposal

ParameterValue/GuidelineSource
pH Range for Neutralized Waste 5.5 - 9.5
Water Dilution for Sewer Disposal At least 20 parts water to 1 part waste
Bleach Solution for Disinfection 1:10 bleach to water solution

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the appropriate disposal method for a laboratory chemical.

start Start: Chemical Waste for Disposal sds Locate and Review Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (Toxicity, Reactivity, Flammability, Corrosivity) sds->identify_hazards disposal_section Consult 'Disposal Considerations' Section in SDS identify_hazards->disposal_section ppe Wear Appropriate PPE disposal_section->ppe is_hazardous Is the waste classified as hazardous? ppe->is_hazardous hazardous_waste Dispose via Licensed Hazardous Waste Contractor is_hazardous->hazardous_waste Yes non_hazardous Evaluate for In-Lab Treatment or Standard Disposal is_hazardous->non_hazardous No end End: Disposal Complete hazardous_waste->end can_neutralize Can it be neutralized? (Acid/Base) non_hazardous->can_neutralize neutralize Perform Neutralization Protocol can_neutralize->neutralize Yes sewer_disposal Dispose via Sanitary Sewer (with ample water) can_neutralize->sewer_disposal No, but water soluble trash_disposal Dispose in Normal Trash (if solid and non-hazardous) can_neutralize->trash_disposal No, solid neutralize->sewer_disposal sewer_disposal->end trash_disposal->end

References

Personal protective equipment for handling PuroA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical substances. This document provides critical safety and logistical information for the handling of PuroA, a product containing greater than 75% Trichloroethylene. Adherence to these guidelines is essential to minimize risk and ensure safe operational and disposal procedures.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on the Safety Data Sheet (SDS) information.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes and Face Safety glasses with side shields or gogglesMust be worn at all times in the handling area to protect against splashes. Do not wear contact lenses without eye protection.
Skin Neoprene or Barrier™ glovesGloves must be impermeable and resistant to the product. Inspect gloves for proper condition before each use.[1]
Body Protective clothingWear appropriate protective clothing to prevent skin contact. Antistatic clothing of natural fibers (e.g., cotton) or heat-resistant synthetic fibers is recommended.[2]
Respiratory Use only outdoors or in a well-ventilated areaAvoid breathing dust, fume, gas, mist, vapors, or spray. If ventilation is insufficient, a suitable respiratory protection must be used.[2]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[2]

  • Use only in well-ventilated areas.[3]

  • Follow all SDS/label precautions, even after the container is empty, as it may retain product residues.[3]

Storage:

  • Store in labeled, tightly sealed containers in a cool, dry, well-ventilated area.[3][2]

  • Store away from incompatible materials such as strong alkalies, oxidizers, and certain metals (sodium, potassium, lithium, aluminum, barium, magnesium, titanium).[3]

  • Protect from heat and direct sunlight.[2]

Emergency and Disposal Protocols

In the event of an emergency or the need for disposal, the following procedures should be strictly followed.

Emergency First Aid:

  • If on Skin: Remove contaminated clothing and wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention if irritation persists.[3]

  • If Inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If Swallowed: Get immediate medical attention. Do not induce vomiting unless instructed to do so by a poison center or physician.[3]

Spill and Disposal Plan:

  • Small Spill: Clean up the spill with absorbent material.[3]

  • Large Spill: Contain the spill and clean up with absorbent material while observing all personal protection precautions. Place absorbed material in closed containers for disposal.[3]

  • Disposal: Dispose of contents and containers to a licensed, permitted incinerator, or other thermal destruction device. Do not flush to sewer or contaminate ground and surface waters.[1]

Workflow for Safe Handling and Disposal of this compound

The following diagram outlines the necessary steps for safely handling and disposing of this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Read SDS Read SDS Obtain Instructions Obtain Instructions Read SDS->Obtain Instructions Understand Hazards Don PPE Don PPE Obtain Instructions->Don PPE Prepare for Work Use in Ventilated Area Use in Ventilated Area Don PPE->Use in Ventilated Area Begin Handling Avoid Contact Avoid Contact Use in Ventilated Area->Avoid Contact Safe Practice No Eating/Drinking/Smoking No Eating/Drinking/Smoking Avoid Contact->No Eating/Drinking/Smoking Safe Practice Wash Hands Wash Hands No Eating/Drinking/Smoking->Wash Hands After Handling Store Properly Store Properly Wash Hands->Store Properly Secure Chemical Decontaminate Work Area Decontaminate Work Area Store Properly->Decontaminate Work Area Clean Up Absorb Spills Absorb Spills Decontaminate Work Area->Absorb Spills If Spill Occurs Containerize Waste Containerize Waste Absorb Spills->Containerize Waste Containment Licensed Disposal Licensed Disposal Containerize Waste->Licensed Disposal Final Step

Caption: Workflow for the safe handling and disposal of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。